molecular formula C6H15NO5S B3418628 MES hydrate CAS No. 1266615-59-1

MES hydrate

Katalognummer: B3418628
CAS-Nummer: 1266615-59-1
Molekulargewicht: 213.25 g/mol
InChI-Schlüssel: MIIIXQJBDGSIKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.

Eigenschaften

IUPAC Name

2-morpholin-4-ylethanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIXQJBDGSIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145224-94-8
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145224-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80584934
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266615-59-1, 145224-94-8
Record name 4-Morpholineethanesulfonic acid hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Morpholinoethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-Morpholino)ethanesulfonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

MES Hydrate: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate) is a zwitterionic buffer first described by Norman E. Good and his colleagues in 1966.[1] It is one of the "Good's buffers," a series of buffering agents developed to meet the specific needs of biological and biochemical research.[1] MES is valued for its effectiveness in the pH range of 5.5 to 6.7, high water solubility, and minimal interaction with biological molecules and metal ions. This guide provides an in-depth overview of MES hydrate's properties, its diverse applications in the laboratory, and detailed protocols for its use.

Core Properties of this compound

This compound possesses several key characteristics that make it a versatile and reliable buffering agent in a variety of experimental contexts. These properties are summarized below.

PropertyValueReferences
Chemical Formula C₆H₁₃NO₄S · xH₂O[1][2]
Molecular Weight 195.24 g/mol (anhydrous basis)[1]
pKa (at 25°C) 6.1
Effective Buffering Range pH 5.5 - 6.7[3]
Appearance White crystalline powder[2]
Solubility in Water Highly soluble[1]
UV Absorbance Minimal[4][5]

Key Laboratory Applications

This compound's unique properties lend it to a wide range of applications in research and development, including biochemistry, molecular biology, cell culture, and pharmaceutical sciences.

Biochemistry and Protein Science

In biochemical and protein-based research, maintaining a stable pH is critical for protein structure and function. MES buffer is frequently employed in:

  • Protein Purification: It is used in various chromatography techniques, including cation exchange, gel filtration, phosphocellulose, and hydrophobic interaction chromatography.[6][7][8] Its low ionic mobility and weak binding to most metal ions make it an excellent choice for these applications.[7]

  • Enzyme Assays: MES provides a stable pH environment for studying enzyme kinetics without interfering with the reaction.[3][9]

  • Protein Crystallization: The buffer's ability to maintain a specific pH is crucial for the successful crystallization of proteins for structural studies.

Electrophoresis

MES is a common component of running buffers for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.[3][10][11] It is often used in Bis-Tris gel systems.[4][12]

Cell Culture

MES buffer is utilized in cell culture media to maintain a stable physiological pH, which is essential for optimal cell growth and function.[10] It is considered less toxic to many cell lines compared to other buffers like Tris and phosphate.[13] It is used for culturing a variety of cells, including:

  • Mammalian cells[10][14]

  • Yeast and bacteria[14]

  • Plant cells (at low concentrations)[10][14]

Pharmaceutical Research and Drug Development

In the pharmaceutical industry, MES buffer is used in:

  • Drug Formulation Studies: It helps in assessing the stability of active pharmaceutical ingredients (APIs) at different pH values.[3][10]

  • Biopharmaceutical Production: MES is used in both upstream and downstream processes, including in the formulation of biopharmaceutical products and diagnostic reagents.

Experimental Protocols

Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water

  • 10 N NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter for sterilization (optional)

Procedure:

  • Weigh out 19.52 g of MES free acid.

  • Add the MES powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until the MES is completely dissolved.

  • Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • If a sterile solution is required, filter the buffer through a 0.22 µm filter.

  • Store the buffer at 4°C.[3]

Using MES Buffer in SDS-PAGE

Materials:

  • NuPAGE™ Bis-Tris protein gels

  • 1X NuPAGE MES SDS Running Buffer

  • Protein samples

  • Sample buffer (e.g., LDS sample buffer)

  • Reducing agent (e.g., DTT or BME)

  • Electrophoresis apparatus

  • Power supply

Procedure:

  • Prepare protein samples by adding the appropriate amounts of sample buffer and reducing agent.

  • Heat the samples at 70°C for 10 minutes.

  • Assemble the electrophoresis apparatus with the Bis-Tris gel.

  • Fill the inner and outer chambers of the gel tank with 1X NuPAGE MES SDS Running Buffer.

  • Load the prepared protein samples into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 200V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[15]

  • Proceed with staining or Western blotting as required.

Visualizing Workflows

General MES Buffer Preparation Workflow

MES_Buffer_Preparation cluster_0 Preparation Steps weigh Weigh MES Powder dissolve Dissolve in Water weigh->dissolve Add to ~80% final volume adjust_ph Adjust pH with NaOH dissolve->adjust_ph Stir until dissolved final_volume Adjust to Final Volume adjust_ph->final_volume Monitor with pH meter filter Filter Sterilize (Optional) final_volume->filter QS with water store Store at 4°C filter->store

Caption: Workflow for preparing MES buffer solution.

MES in SDS-PAGE Experimental Workflow

SDS_PAGE_Workflow cluster_1 Sample Preparation cluster_2 Gel Electrophoresis cluster_3 Downstream Analysis prep_sample Prepare Protein Sample (with sample buffer & reducing agent) heat_sample Heat Sample (70°C, 10 min) prep_sample->heat_sample load_sample Load Sample into Wells heat_sample->load_sample assemble_gel Assemble Gel Apparatus add_buffer Add MES Running Buffer assemble_gel->add_buffer add_buffer->load_sample run_gel Run Electrophoresis (e.g., 200V, 35-45 min) load_sample->run_gel analyze Stain or Western Blot run_gel->analyze

Caption: Workflow for using MES buffer in SDS-PAGE.

Safety and Handling

MES buffer is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and gloves when handling MES powder and solutions.[3]

  • Ventilation: Work in a well-ventilated area or under a fume hood.[3]

  • Disposal: Dispose of MES waste according to local and institutional regulations.[3]

Conclusion

This compound is an indispensable tool in the modern research laboratory. Its favorable chemical properties, including its pKa in the physiological range and minimal interaction with biological systems, make it a superior choice for a multitude of applications. From fundamental biochemical assays to the development of life-saving biopharmaceuticals, MES buffer provides the stable environment necessary for reliable and reproducible results. This guide has provided a comprehensive overview of its uses, along with practical protocols and workflows to aid researchers in their experimental design and execution.

References

MES Hydrate Buffer: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that is a foundational tool in a vast array of biological and biochemical applications.[1][2] Developed by Norman E. Good and his colleagues in the 1960s, MES was one of the first in a series of buffers designed specifically to meet the rigorous demands of biological research.[1] Its unique properties, including a pKa near physiological pH, high water solubility, and minimal interaction with biological components, have made it an indispensable reagent in research, diagnostics, and pharmaceutical development.[3][4]

This technical guide provides an in-depth overview of MES hydrate (B1144303) buffer, its core properties, detailed experimental protocols, and key applications for scientists and professionals in drug development.

Core Properties and Quantitative Data

MES is valued for its well-defined chemical and physical characteristics. Its performance as a buffer is predictable and reliable under various experimental conditions. The key quantitative properties of MES are summarized below.

PropertyValueReference(s)
Chemical Formula C₆H₁₃NO₄S (anhydrous)[1][5]
C₆H₁₃NO₄S · xH₂O (hydrate)[6]
Molecular Weight 195.24 g/mol (anhydrous basis)[1][6]
pKa (Acid Dissociation Constant) 6.15 at 20°C[1][7]
6.10 at 25°C[2][3]
Effective Buffering pH Range 5.5 – 6.7[3][8][9]
Temperature Coefficient (ΔpKa/°C) -0.011[7][10]
Solubility in Water Highly soluble (e.g., 310 g/L)[1][6]
Melting Point Approx. 300°C[1]
UV Absorbance (A290, 20% w/w) ≤ 0.05 a.u.[6]
Metal Ion Binding Constants (at 20°C) Ca²⁺: 0.8, Mg²⁺: 0.8, Mn²⁺: 1.7[11][12][13]
Negligible binding with Cu(II)[1]

Key Characteristics of a "Good's Buffer"

The utility of MES stems from the criteria established by Norman Good for effective biological buffers.[1] These properties ensure minimal interference with biochemical systems.

MES MES as a Good's Buffer pKa Mid-range pKa (6.15 at 20°C) MES->pKa Effective at physiological pH Solubility High Water Solubility & Low Organic Solvent Solubility MES->Solubility Ideal for aqueous systems Stability Chemically & Enzymatically Stable MES->Stability Non-reactive in assays UV Minimal UV/Visible Absorption MES->UV Suitable for spectrophotometry Metal Minimal Metal Ion Binding MES->Metal Avoids interference with metal-dependent enzymes Purity Easily Purified MES->Purity High-quality reagent Membrane Membrane Impermeability Solubility->Membrane Does not cross cell membranes

Caption: Logical diagram of MES properties fulfilling Good's buffer criteria.

Applications in Research and Drug Development

MES buffer's versatility makes it suitable for a wide range of applications.

  • Biotechnology and Pharmaceuticals: It is frequently used in the manufacturing of biologic drugs, protein assays, and diagnostic reagents to maintain the stability of active pharmaceutical ingredients (APIs).[14]

  • Cell Culture: MES is included in culture media for bacteria, yeast, and mammalian cells.[4][8] It is also used for plant cell cultures at low concentrations, though it can be toxic to plants at concentrations above 10 mM.[8]

  • Electrophoresis: Due to its low ionic mobility and minimal UV absorbance, MES is an excellent running buffer for resolving small proteins and nucleic acids in various forms of gel electrophoresis, such as SDS-PAGE.[2][8][15]

  • Chromatography: As an anionic buffer, MES is well-suited for cation-exchange, hydroxyapatite, gel-filtration, and phosphocellulose chromatography.[4]

  • Protein Purification and Analysis: Its non-coordinating nature with most metal ions prevents interference with protein structure and function, making it a reliable choice for protein purification and enzyme kinetic studies.[1][9]

  • Drug Formulation and Stability Testing: In pharmaceutical research, MES buffers are used to evaluate the stability of drug candidates under different pH conditions.[9][14]

  • Advanced Diagnostics: MES serves as an activation buffer for conjugating antibodies to microparticles and is used in the functionalization of microchannels for microfluidic-based pathogen detection platforms.[5][16]

cluster_activation Microsphere Activation cluster_conjugation Antibody Conjugation Microsphere Carboxylated Microsphere Activator EDC/NHS Chemistry Microsphere->Activator Activation Reagents Activated Activated Ester Intermediate Activator->Activated Conjugated Stable Amide Bond (Functionalized Microsphere) Activated->Conjugated Antibody Primary Amine on Antibody Antibody->Conjugated Covalent Coupling MES MES Buffer (pH 5.5-6.7) MES->Activator Provides optimal pH for activation reaction MES->Antibody Maintains antibody stability

Caption: Workflow for antibody conjugation using MES as an activation buffer.

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer Solution

This protocol describes the preparation of 1 liter of 0.1 M MES buffer. The final pH is adjusted using sodium hydroxide.

Materials:

  • MES free acid (MW: 195.24 g/mol ) or MES monohydrate (MW: 213.25 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Graduated cylinders

Methodology:

  • Weigh MES: Accurately weigh 19.52 g of MES free acid (or 21.33 g of MES monohydrate).

  • Dissolve: Add the weighed MES powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved.[9] MES free acid will produce an acidic solution.

  • Adjust pH: While continuously stirring, slowly add the 10 N NaOH solution dropwise to the MES solution. Monitor the pH using a calibrated pH meter.[17][18]

  • Titrate to Target pH: Continue adding NaOH until the desired pH (typically between 5.5 and 6.7) is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 L.[8][9]

  • Sterilization and Storage: For applications requiring sterility, filter the buffer through a 0.22 µm filter.[9] Store the prepared buffer at 4°C.[8] The solution is stable for several months under proper storage conditions.[9]

Protocol 2: pKa Determination by Potentiometric Titration

The pKa of a buffer is the pH at which the acidic and basic forms are present in equal concentrations. It can be determined experimentally via titration.

Principle: A solution of the acidic form of the buffer (MES free acid) is titrated with a strong base (e.g., NaOH) of a known concentration. The pH of the solution is recorded after each addition of the base. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized.

Methodology:

  • Prepare MES Solution: Prepare a solution of MES free acid of a known concentration (e.g., 0.1 M) in deionized water.

  • Calibrate pH Meter: Calibrate the pH meter using standard buffers (e.g., pH 4.0 and 7.0) at the temperature at which the experiment will be conducted.

  • Set Up Titration: Place a known volume of the MES solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titrate with Base: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH). Add the base in small, precise increments to the MES solution.

  • Record Data: After each increment of base is added and the reading has stabilized, record the total volume of base added and the corresponding pH of the solution.

  • Plot Data: Create a titration curve by plotting the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • Determine Equivalence Point: The equivalence point is the point of maximum slope on the titration curve, often identified by taking the first derivative of the curve.

  • Determine pKa: The pKa is the pH value on the curve corresponding to the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

start Start weigh Weigh MES Free Acid (e.g., 19.52g for 1L of 0.1M) start->weigh dissolve Dissolve in ~80% of Final Volume of dH₂O weigh->dissolve ph_adjust Adjust pH with NaOH (Monitor with pH meter) dissolve->ph_adjust volume_adjust Transfer to Volumetric Flask & Add dH₂O to Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) (If required) volume_adjust->sterilize store Store at 4°C sterilize->store Sterile sterilize->store Non-sterile end End store->end

Caption: Standard experimental workflow for preparing MES buffer.

References

MES Buffer: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that is widely utilized in biochemistry, molecular biology, and the pharmaceutical industry. As one of the original "Good's buffers," developed to provide stable pH environments for biological research, MES is valued for its effectiveness in the acidic to neutral pH range, minimal interaction with biological molecules and metal ions, and transparency to ultraviolet light. This guide provides an in-depth technical overview of MES buffer, including its effective pH range, physicochemical properties, detailed experimental protocols, and key applications relevant to research and drug development.

Physicochemical Properties of MES Buffer

The utility of MES as a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The effective buffering range for any buffer is generally considered to be its pKa ± 1 pH unit.

PropertyValueReference(s)
Chemical FormulaC₆H₁₃NO₄S
Molecular Weight195.24 g/mol
pKa (at 20-25°C)6.1 - 6.15
Effective pH Range 5.5 - 6.7
Temperature Dependence (dpKa/dT)-0.011 pH units/°C
UV AbsorbanceMinimal
Metal Ion BindingWeak binding with Ca²⁺, Mg²⁺, Mn²⁺; Negligible with Cu²⁺
Solubility in Water (at 0°C)~0.65 M

Experimental Protocols

Preparation of 0.5 M MES Buffer Stock Solution (pH 6.0)

This protocol describes the preparation of a 1 L stock solution of 0.5 M MES buffer at pH 6.0.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a 1 L volumetric flask

Procedure:

  • Add approximately 800 mL of dH₂O to a beaker.

  • Weigh out 97.62 g of MES free acid and add it to the beaker with stirring.

  • Allow the MES to dissolve completely. The initial pH of the solution will be acidic.

  • Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • For sterile applications, the solution can be filter-sterilized using a 0.22 µm filter. Autoclaving is generally not recommended as it can cause degradation and a slight yellowing of the solution.

  • Store the buffer at 4°C, where it is stable for several months.

General Workflow for Protein Purification using Cation Exchange Chromatography with MES Buffer

MES is an ideal buffer for cation exchange chromatography due to its anionic nature, which prevents it from interacting with the stationary phase.

G cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis Phase p1 Equilibrate cation exchange column with MES buffer (e.g., 20 mM MES, pH 6.0) p2 Prepare protein sample; dialyze against the same MES buffer p1->p2 c1 Load protein sample onto the column p2->c1 c2 Wash column with equilibration buffer to remove unbound proteins c1->c2 c3 Elute bound proteins using a salt gradient (e.g., 0-1 M NaCl in MES buffer) c2->c3 c4 Collect fractions c3->c4 a1 Analyze fractions for protein of interest (e.g., SDS-PAGE, Western Blot) c4->a1 a2 Pool fractions containing the purified protein a1->a2

Caption: Workflow for cation exchange chromatography using MES buffer.

Applications in Research and Drug Development

MES buffer's properties make it suitable for a wide range of applications:

  • Biochemical Assays: Its minimal interference with enzymes and low UV absorbance make it an excellent choice for enzyme kinetics studies and other biochemical assays.

  • Electrophoresis: MES is commonly used as a running buffer in SDS-PAGE for the separation of small proteins.

  • Cell Culture: It is used in some cell culture media for mammalian and plant cells, as it is not metabolized by cells.

  • Protein Purification: As demonstrated above, MES is a valuable buffer for various chromatography techniques, including cation exchange and gel filtration chromatography.

  • Pharmaceutical Formulations: In drug development, MES can be used in formulation studies to assess the stability of drugs at specific pH values.

  • Toxicity Studies: Its biocompatibility makes it a suitable medium for many in vitro toxicity assays.

Logical Relationships and Key Considerations

The selection and preparation of MES buffer require careful consideration of several factors to ensure experimental success.

G Decision Logic for Using MES Buffer cluster_req Experimental Requirements cluster_dec Buffer Selection & Preparation cluster_out Outcome req_ph Required pH Range dec_mes Is MES the appropriate buffer? req_ph->dec_mes pH 5.5 - 6.7? req_temp Experimental Temperature dec_ph_adjust pH Adjustment req_temp->dec_ph_adjust Consider pKa shift (-0.011/°C) req_ions Presence of Metal Ions req_ions->dec_mes Minimal chelation needed? dec_mes->dec_ph_adjust Yes out_fail Suboptimal Buffering dec_mes->out_fail No dec_sterilize Sterilization Method dec_ph_adjust->dec_sterilize Titrate with NaOH/HCl out_success Stable pH for Experiment dec_sterilize->out_success Filter, do not autoclave

Caption: Decision-making flowchart for the use of MES buffer.

MES buffer is an indispensable tool for researchers and professionals in drug development, offering a stable and reliable buffering system within the pH range of 5.5 to 6.7. Its advantageous properties, including low UV absorbance, minimal metal ion chelation, and chemical stability, ensure its suitability for a wide array of sensitive biological and biochemical applications. By following standardized protocols and considering the effects of temperature on its pKa, researchers can effectively leverage MES buffer to achieve reproducible and accurate experimental outcomes.

The Researcher's Guide to MES Hydrate: A Superior Buffering Agent in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research, maintaining a stable and physiologically relevant pH is paramount to experimental success and reproducibility. The choice of buffering agent can significantly impact the activity of enzymes, the integrity of cellular structures, and the kinetics of biochemical reactions. Among the array of available options, 2-(N-morpholino)ethanesulfonic acid, commonly known as MES, stands out as a versatile and highly effective zwitterionic buffer. This technical guide provides an in-depth exploration of the advantages of using MES hydrate (B1144303) in various biological research applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of MES Hydrate

MES was developed by Norman Good and his colleagues as part of a series of zwitterionic buffers designed to meet the specific needs of biological research.[1] Its properties align closely with the ideal characteristics of a biological buffer:

  • Optimal pKa: With a pKa of approximately 6.1 at 25°C, MES is an excellent buffer for a slightly acidic pH range of 5.5 to 6.7.[2][3] This range is particularly relevant for many enzyme assays, plant tissue cultures, and certain cell-based experiments.

  • High Water Solubility: MES is highly soluble in water, facilitating the preparation of concentrated stock solutions.[1][4]

  • Membrane Impermeability: As a zwitterionic molecule, MES does not readily cross biological membranes, preventing interference with intracellular pH and metabolic processes.[1][5]

  • Minimal Metal Ion Binding: A key advantage of MES is its negligible affinity for most divalent metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺.[6][7] This is crucial for experiments involving metalloenzymes or processes where metal ion concentration is a critical variable, as it prevents the buffer from chelating essential cofactors.

  • Chemical and Enzymatic Stability: MES is chemically stable and is not metabolized by cells, ensuring that it does not interfere with the biological system under investigation.[8][9]

  • Low UV Absorbance: MES has minimal absorbance in the UV and visible light spectrum, making it an ideal choice for spectrophotometric and fluorometric assays where a clear optical path is necessary.[5][10][11]

  • Reduced Toxicity: Compared to other buffers like Tris and phosphate, MES often exhibits lower toxicity in cell culture applications.[12]

Quantitative Data: A Comparative Overview

The selection of a buffer is a data-driven decision. The following tables summarize key quantitative parameters of this compound in comparison to other commonly used biological buffers.

Table 1: Physicochemical Properties of Common Biological Buffers
BufferpKa (25°C)Useful pH RangeΔpKa/°CMolecular Weight ( g/mol )
MES 6.105.5 - 6.7[3][11]-0.011[13]195.24 (anhydrous)[2][3]
PIPES 6.76[11]6.1 - 7.5[11][14]-0.0085302.37[14]
HEPES 7.48[11]6.8 - 8.2[11][14]-0.014[5]238.30[14]
MOPS 7.206.5 - 7.9[15][16]-0.013[17]209.26[16]
Tris 8.06[11]7.5 - 9.0[11]-0.028121.14[18]
Table 2: Metal Ion Binding Constants (log K) at 20°C
BufferMg²⁺Ca²⁺Mn²⁺Cu²⁺
MES 0.80.81.7Negligible[7][15]
PIPES ---Negligible[15]
HEPES ---Negligible[19]
Tris Binds[19]Binds[19]-Binds[19]
Citrate BindsBindsBindsBinds

Note: A lower log K value indicates weaker binding.

Key Applications and Experimental Protocols

The unique properties of this compound make it the buffer of choice for a wide range of applications. Below are detailed protocols for several key experimental workflows where MES provides a distinct advantage.

Covalent Coupling of Proteins to Carboxylated Beads

Application: MES is the preferred buffer for EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) crosslinking chemistry, which is used to covalently attach proteins (e.g., antibodies) to carboxyl-functionalized surfaces like magnetic beads or nanoparticles. The reaction is most efficient at a slightly acidic pH (4.5-6.0), and MES does not contain primary amines that would compete with the target protein for reaction with the EDC-activated carboxyl groups.

Experimental Workflow: EDC-Mediated Protein Coupling

G Workflow for EDC-Mediated Protein Coupling to Magnetic Beads cluster_prep Bead Preparation cluster_coupling Coupling Reaction cluster_post Washing & Storage Bead_Aliquot Aliquot Carboxylated Magnetic Beads Wash_Water Wash with Ultrapure Water Bead_Aliquot->Wash_Water 1. Resuspend & Separate Wash_MES Wash with 0.1 M MES Buffer (pH 5.0) Wash_Water->Wash_MES 2. Resuspend & Separate Resuspend_MES Resuspend Washed Beads in 0.1 M MES Buffer Wash_MES->Resuspend_MES Transfer Washed Beads Add_Protein Add Protein Solution (in MES Buffer) Resuspend_MES->Add_Protein 3. Mix Add_EDC Add Freshly Prepared EDC Solution Add_Protein->Add_EDC 4. Initiate Reaction Incubate Incubate with Mixing (e.g., 1-2 hours at RT) Add_EDC->Incubate 5. Form Amide Bond Wash_PBST Wash with PBST Buffer Incubate->Wash_PBST 6. Stop Reaction & Separate Wash_PBS Wash with PBS Buffer Wash_PBST->Wash_PBS 7. Remove Excess Reagents Block Optional: Block with Glycine or BSA Wash_PBS->Block 8. Quench Unreacted Sites Store Resuspend in Storage Buffer (e.g., PBS with 0.1% BSA) Block->Store 9. Final Resuspension

Caption: Workflow for EDC-Mediated Protein Coupling to Magnetic Beads.

Detailed Protocol:

  • Bead Preparation:

    • Aliquot 10 mg of carboxylated magnetic beads into a microcentrifuge tube.[4]

    • Place the tube on a magnetic separator to pellet the beads, then aspirate and discard the supernatant.

    • Wash the beads twice by resuspending them in 1 mL of ultrapure water, separating, and discarding the supernatant each time.[4]

    • Perform a final wash by resuspending the beads in 1 mL of 0.1 M MES buffer, pH 5.0. Pellet the beads and discard the supernatant.[4]

  • Protein Coupling:

    • Resuspend the washed beads in 200 µL of 0.1 M MES buffer, pH 5.0.[4]

    • Add 200 µL of your protein solution (e.g., 0.3 mg/mL in MES buffer) to the bead suspension and mix gently.[4]

    • Incubate the mixture at room temperature for 30 minutes with gentle end-over-end mixing.[4]

    • Freshly prepare a 15 mM EDC solution by dissolving 10 mg of EDC in 3.5 mL of 0.1 M MES buffer, pH 5.0. Use this solution within 5 minutes.[4]

    • Add 100 µL of the fresh EDC solution to the bead and protein mixture.[4]

    • Incubate for 1-2 hours at room temperature with continuous mixing (e.g., on a bottle roller).[4]

  • Washing and Storage:

    • Separate the beads using the magnetic stand and discard the supernatant.

    • Wash the beads once with 1.5 mL of PBST (PBS with 0.1% Tween-20).[4]

    • Wash the beads twice with 1.5 mL of PBS.[4]

    • Optional: To block any remaining reactive carboxyl groups, resuspend the beads in a blocking buffer (e.g., 1 M Glycine, pH 8.0) and incubate for 30-60 minutes.[20]

    • Wash the beads three times with a wash/storage buffer (e.g., PBS with 0.1% BSA and 0.01% sodium azide).[20]

    • Resuspend the final protein-coupled beads in the desired volume of storage buffer and store at 4°C.

Denaturing Protein Electrophoresis with Bis-Tris Gels

Application: MES is a component of the running buffer for Bis-Tris polyacrylamide gel electrophoresis (PAGE).[4][21] This system operates at a more neutral pH (around 7.0) compared to the traditional Laemmli (Tris-Glycine) system, which runs at a highly alkaline pH (>9.0). The neutral pH of the Bis-Tris system minimizes protein modifications like deamination and alkylation, leading to sharper bands and improved resolution, especially for post-electrophoresis analysis such as mass spectrometry. MES running buffer is specifically recommended for the optimal separation of small to medium-sized proteins (<50 kDa).[21][22]

Experimental Workflow: Bis-Tris SDS-PAGE

G Workflow for Protein Separation using Bis-Tris Gels with MES Buffer node_prep_sample 1. Prepare Protein Sample (Heat at 70°C in LDS Sample Buffer with Reducing Agent) node_load_sample 5. Load Samples and Molecular Weight Marker node_prep_sample->node_load_sample node_prep_buffer 2. Prepare 1X MES SDS Running Buffer node_fill_chambers 4. Fill Inner & Outer Chambers with MES Running Buffer (Add Antioxidant to Inner Chamber) node_prep_buffer->node_fill_chambers node_prep_gel 3. Assemble Gel Cassette in Electrophoresis Tank node_prep_gel->node_fill_chambers node_fill_chambers->node_load_sample node_run_gel 6. Run Electrophoresis (e.g., 200V constant for ~35-45 min) node_load_sample->node_run_gel node_post_run 7. Disassemble Cassette & Proceed to Staining or Western Blotting node_run_gel->node_post_run

Caption: Workflow for Protein Separation using Bis-Tris Gels with MES Buffer.

Detailed Protocol:

  • Sample Preparation:

    • In a microcentrifuge tube, combine your protein sample, deionized water, 4X LDS Sample Buffer, and 10X Reducing Agent (for reduced samples). A typical ratio is x µL sample, 2.5 µL 4X LDS buffer, and 1 µL 10X reducing agent, with water to a final volume of 10 µL.[11][12]

    • Heat the samples at 70°C for 10 minutes.[4][11]

  • Buffer and Gel Preparation:

    • Prepare 1X MES SDS Running Buffer by diluting a 20X stock (final concentration: 50mM MES, 50mM Tris, 0.1% SDS, 1mM EDTA, pH ~7.3) with deionized water.[4][13]

    • For reduced samples, add a protein antioxidant to the running buffer that will be used for the upper (inner) buffer chamber.[11]

    • Remove the comb and tape from a precast Bis-Tris gel (e.g., 4-12% or 10%).[23]

    • Assemble the gel cassette(s) in the electrophoresis tank.

  • Electrophoresis:

    • Fill the upper (inner) and lower (outer) buffer chambers with 1X MES SDS Running Buffer.[12]

    • Load the prepared, heat-denatured samples and a molecular weight marker into the wells.[4][23]

    • Run the gel at a constant voltage of 200 V. The approximate run time is 35-45 minutes.[12][23]

  • Post-Electrophoresis:

    • Once the dye front reaches the bottom of the gel, turn off the power supply.

    • Disassemble the apparatus and carefully remove the gel from the cassette.

    • The gel is now ready for protein staining (e.g., Coomassie) or transfer to a membrane for Western blotting.

Plant Tissue and Cell Culture

Application: MES is frequently added to plant culture media to stabilize the pH.[1][10] Plant cells release acidic substances during metabolism, which can cause the pH of low-strength media to drop significantly, inhibiting growth. MES effectively buffers the medium in the optimal range for many plant species (pH 5.5-5.8), promoting nutrient uptake and overall plant health.[1][10] It is considered less toxic to plants than many other buffers, although concentrations should generally be kept below 10 mM.[14][24]

Logical Relationship: Role of MES in Plant Culture Media

G Role of MES Buffer in Stabilizing Plant Culture Media node_metabolism Plant Cell Metabolism & Nutrient Uptake node_acid_release Release of H⁺ ions (Acidic Exudates) node_metabolism->node_acid_release node_ph_drop Decrease in Media pH node_acid_release->node_ph_drop leads to node_ph_stabilization pH Stabilized in Optimal Range (5.5 - 5.8) node_acid_release->node_ph_stabilization counteracted by node_growth_inhibition Inhibition of Nutrient Uptake & Reduced Plant Growth node_ph_drop->node_growth_inhibition causes node_mes_buffer Addition of MES Buffer (~5 mM) node_mes_buffer->node_ph_stabilization enables node_growth_promotion Improved Nutrient Absorption & Promoted Healthy Growth node_ph_stabilization->node_growth_promotion leads to

Caption: Role of MES Buffer in Stabilizing Plant Culture Media.

Protocol for Media Preparation:

  • Prepare Basal Medium: Prepare your desired plant culture medium (e.g., Murashige and Skoog - MS) by dissolving the basal salts and other components (sugars, vitamins, etc.) in most of the final volume of purified water.

  • Add MES Buffer: For a final concentration of 5 mM MES, add approximately 1.09 grams of a pre-mixed MES buffer mix (containing MES free acid and potassium MES) per liter of medium.[3] Alternatively, add MES free acid and titrate to the desired pH. A concentration of 0.05% (w/v) is also commonly used.[1]

  • Add Plant Growth Regulators: Add auxins, cytokinins, and any other plant growth regulators as required by your specific protocol.

  • Adjust pH: Check the pH of the medium and, if necessary, adjust to the final desired pH (typically 5.7-5.8) using 1N NaOH or 1N HCl. The presence of MES will help stabilize this pH during autoclaving and subsequent culture.

  • Final Volume and Sterilization: Bring the medium to the final volume with purified water. Dispense into culture vessels and sterilize by autoclaving. Note that MES solutions may turn a faint yellow upon autoclaving, but this does not significantly affect the pH or performance.[8]

Conclusion

This compound offers a compelling set of advantages for a multitude of applications in biological research and drug development. Its ability to provide stable buffering in a physiologically relevant acidic range, combined with its minimal interaction with metal ions and low cellular toxicity, makes it a superior choice over traditional buffers in many sensitive experimental systems. From ensuring the efficiency of covalent coupling reactions to enhancing the resolution of protein electrophoresis and promoting the stable growth of cell and plant cultures, MES is a cornerstone reagent for generating reliable and reproducible data. By understanding its properties and applying it in well-defined protocols, researchers can significantly improve the quality and accuracy of their scientific outcomes.

References

An In-depth Technical Guide to the Solubility of MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2] Developed by Norman Good and colleagues, it is one of the "Good's buffers," which are valued for their compatibility with biological systems.[3] Key characteristics of MES include a pKa of approximately 6.15 at 20°C, high solubility in water, and minimal solubility in most organic solvents.[4][5] This buffer is particularly useful for maintaining a stable pH in the range of 5.5 to 6.7.[6] Its utility extends to various applications, including electrophoresis, protein purification, and as a component in cell culture media.[3] Understanding the solubility of MES hydrate (B1144303), the common commercially available form, in water and other solvents is critical for its effective use in research and drug development.

This technical guide provides a comprehensive overview of the solubility of MES hydrate, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in various solvents, with a primary focus on aqueous solutions due to its application as a biological buffer. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Solutions
SolventTemperature (°C)SolubilityCitation(s)
Water200.5 M[7][8]
Water0~0.65 M[3][5]
Water20335.3 g/L
WaterNot Specified≥ 100 mg/mL
WaterNot SpecifiedVery soluble[9]
Table 2: Solubility of MES in Aqueous Ethanol (B145695) Solutions at 298.15 K (25°C)
Mass Fraction of EthanolMole Fraction of MES (x_MES)Solubility ( g/100g of solvent)
0.00.020211.2
0.10.01397.3
0.20.00934.6
0.30.00622.9
0.40.00411.8
0.50.00261.1
0.60.00160.6
0.70.00090.3
0.80.00040.1
0.90.0001< 0.1
1.00.0000Insoluble

Data adapted from Ma, et al. (2018).

Table 3: Solubility of this compound in Other Solvents
SolventTemperature (°C)SolubilityNotesCitation(s)
Dimethyl Sulfoxide (DMSO)Not Specified8.75 mg/mLUltrasonic and warming and heat to 60°C required.
Organic Solvents (general)Not SpecifiedMinimal/LimitedMES is designed to have low solubility in organic solvents.[4]
MethanolNot SpecifiedInsolubleBased on the trend in aqueous ethanol solutions.[10]

Experimental Protocols

Protocol 1: Determination of MES Solubility in Aqueous-Organic Mixtures by Density Measurement

This protocol is based on the methodology described by Ma, et al. (2018) for determining the solubility of MES in aqueous ethanol solutions.

1. Materials:

  • MES monohydrate (purity ≥ 99.5%)

  • Ethanol (analytical grade)

  • Deionized water

  • Vibrating-tube digital densimeter

  • Thermostatic water bath (accuracy ± 0.01 K)

  • Analytical balance (precision ± 0.0001 g)

  • Magnetic stirrer

2. Procedure:

  • Prepare a series of aqueous ethanol solutions with varying mass fractions of ethanol (e.g., 0.1, 0.2, 0.3, etc.).

  • Calibrate the vibrating-tube digital densimeter with deionized water and dry air at 298.15 K.

  • For each aqueous ethanol solution, prepare a series of MES solutions with increasing concentrations.

  • Measure the density of each prepared MES solution using the vibrating-tube digital densimeter maintained at 298.15 K by the thermostatic water bath.

  • Plot the density of the MES solutions as a function of their molality for each specific aqueous ethanol solvent composition.

  • The point where the density of the solution no longer increases linearly with increasing amounts of added MES corresponds to the saturation point. This is because any additional solid MES will not dissolve and will not contribute to the density of the liquid phase.

  • The concentration at this saturation point is the solubility of MES in that particular aqueous ethanol mixture.

  • Repeat the procedure for all prepared aqueous ethanol solutions to determine the solubility curve.

Protocol 2: General Shake-Flask Method for Equilibrium Solubility Determination

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume or mass of the solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) and agitate at a constant speed. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles.

  • Dilute the filtered sample as necessary to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of MES in the diluted sample using a pre-validated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

  • Perform the experiment in triplicate for each solvent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound combine Combine solid and solvent in vial prep_solid->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature combine->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter to remove undissolved solid sample->filter analyze Analyze concentration of filtrate filter->analyze calculate Calculate Solubility analyze->calculate

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound.

Logical Relationship of Factors Affecting this compound Solubility

G Factors Influencing this compound Solubility cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_solute Solute Properties solubility This compound Solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility ph pH of Solution ph->solubility purity Purity of This compound purity->solubility

References

An In-depth Technical Guide to MES Hydrate (CAS No. 1266615-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303), commonly known as MES hydrate, corresponding to CAS number 1266615-59-1. This compound is a zwitterionic buffer widely recognized for its utility in a vast array of biological and biochemical research applications.[1][2] This document consolidates its chemical and physical properties, outlines its primary applications, and provides a foundational experimental protocol for its use.

Core Properties and Specifications

This compound is a white crystalline powder valued for its ability to maintain a stable pH in aqueous solutions.[1][3] It is one of the original "Good's buffers," a suite of buffers developed to be biochemically inert and effective at physiological pH.[4][5] Its morpholine (B109124) ring and sulfonic acid group contribute to its high water solubility and zwitterionic nature at physiological pH.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for preparing buffer solutions and understanding its behavior in experimental systems.

PropertyValueReference
CAS Number 1266615-59-1[1][6]
Molecular Formula C₆H₁₃NO₄S·xH₂O[2][6]
Molecular Weight (Anhydrous) 195.24 g/mol [6][7]
pKa (at 25°C) ~6.1[3][4]
Useful pH Range 5.5 - 6.7[3][4][6]
Appearance White to off-white crystalline powder[1][3]
Solubility in Water Highly soluble (e.g., 0.25 g/mL)[3]
Quality Specifications

For research and pharmaceutical applications, this compound is available in various purity grades. The following table presents typical quality specifications for a high-purity grade suitable for most laboratory applications.

ParameterSpecificationReference
Assay (Titration) ≥99.5%[3][4]
pH (0.5 M in H₂O) 2.5 - 4.0[4][5][8]
Water Content 7.9% - 8.9%[1]
UV Absorbance (260 nm) ≤0.04[1]
UV Absorbance (280 nm) ≤0.02[1]
Chloride (Cl⁻) ≤0.005%[4][8]
Heavy Metals (Ag, As, Bi, etc.) ≤5 ppm (Total)[3]

Key Characteristics of MES as a "Good's Buffer"

The suitability of this compound as a biological buffer stems from its adherence to the criteria established by Norman Good. These characteristics ensure minimal interference with biological systems.[4][5]

G Key Characteristics of this compound as a Good's Buffer MES This compound (CAS 1266615-59-1) pKa Mid-range pKa (~6.1) Effective at physiological pH MES->pKa Solubility High Water Solubility Minimal solubility in organic solvents MES->Solubility Inertness Biologically Inert Does not interfere with cellular processes MES->Inertness MetalBinding Minimal Metal Ion Binding Prevents interference in metal-dependent assays MES->MetalBinding UV Low UV Absorbance Transparent in UV-Vis range MES->UV Stability Chemical and Enzymatic Stability Resistant to degradation MES->Stability

Diagram illustrating the key properties of this compound.

Applications in Research and Development

This compound's properties make it a versatile tool in various scientific disciplines. Its primary function is to provide a stable pH environment for a wide range of experimental protocols.[1]

  • Cell and Plant Culture : It is frequently used in cell culture media to maintain a constant pH, which is crucial for optimal cell growth.[1] For example, it is used in the preparation of Murashige and Skoog (MS) growth medium for Arabidopsis thaliana seedlings.[9]

  • Enzyme Assays : The stability of pH is critical for enzyme kinetics and activity studies. MES is used as a non-interfering buffer in these assays.[1]

  • Protein Analysis : MES is utilized as a running buffer in protein gel electrophoresis (e.g., Bis-Tris gels) for the separation of small proteins and in protein purification protocols.[1][4][10]

  • Pharmaceutical Formulations : It serves as a pH stabilizer in pharmaceutical products, including injectables and oral drugs, to ensure the stability and efficacy of the active pharmaceutical ingredient (API).[1]

  • Chromatography : In analytical chemistry, MES is a common component of buffers used in High-Performance Liquid Chromatography (HPLC).[1]

  • Biotechnological Processes : It is employed in fermentation media and for the stabilization of enzymes and biocatalysts.[1]

Experimental Protocols

The following section provides a generalized, foundational protocol for the preparation of a MES buffer solution. Specific concentrations and pH values should be optimized based on the requirements of the individual experiment.

General Protocol for Preparation of a 0.5 M this compound Stock Solution

Materials:

  • This compound (CAS 1266615-59-1)

  • High-purity, nuclease-free water

  • 10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

  • Sterile filter (0.2 µm)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 liter of a 0.5 M solution, use the anhydrous molecular weight (195.24 g/mol ): Mass = 0.5 mol/L * 195.24 g/mol * 1 L = 97.62 g

  • Dissolve the this compound. Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar. Slowly add the calculated mass of this compound while stirring until it is fully dissolved. MES is highly soluble in water.[1][3]

  • Adjust the pH. Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode in the solution. Slowly add 10 M NaOH dropwise to raise the pH to the desired value within the buffer's effective range (5.5 - 6.7). If the pH overshoots, use HCl for downward adjustment. A buffer is typically prepared by titrating with NaOH to the desired pH.

  • Bring to final volume. Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the flask. Carefully add water to the 1 L mark.

  • Sterilization. For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.2 µm sterile filter. Note: Autoclaving is not recommended for MES solutions as it can cause them to turn yellow, indicating potential degradation, although the pH may not change significantly.[3]

  • Storage. Store the prepared buffer at 2-8°C. Solutions are stable for several months under these conditions.[3]

G Workflow for MES Buffer Preparation and Use Start Start: Define Experimental Buffer Requirements (Concentration, pH, Volume) Calculate 1. Calculate Mass of this compound Start->Calculate Dissolve 2. Dissolve MES in High-Purity Water Calculate->Dissolve AdjustpH 3. Adjust pH with NaOH / HCl Dissolve->AdjustpH FinalVolume 4. Bring to Final Volume AdjustpH->FinalVolume Sterilize 5. Sterile Filter (0.2 µm) (If required) FinalVolume->Sterilize Store 6. Store at 2-8°C Sterilize->Store Use Use in Application (Cell Culture, Enzyme Assay, etc.) Store->Use

General workflow for preparing and using a MES buffer solution.

Conclusion

This compound (CAS 1266615-59-1) is a high-quality, reliable zwitterionic buffer essential for a multitude of applications in life sciences and drug development. Its favorable characteristics, including a pKa near physiological pH, high solubility, and minimal interaction with biological components, make it an indispensable tool for researchers requiring precise and stable pH control. By following standardized preparation protocols, scientists can ensure the reproducibility and accuracy of their experimental results.

References

An In-depth Technical Guide to MES Hydrate: A Core Good's Buffer for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate), a zwitterionic buffer widely esteemed in biological and biochemical research. As one of the original "Good's buffers," MES is prized for its compatibility with biological systems, a pKa near physiological pH, and minimal interference with biochemical reactions.[1][2] This document delves into its fundamental properties, provides detailed experimental protocols, and offers comparative data to assist researchers in its effective application.

Core Properties and Advantages of MES Hydrate

This compound is a white crystalline powder known for its high water solubility and stability in solution.[3][4] Its key advantage lies in its zwitterionic nature, which minimizes its interaction with biological macromolecules and metal ions, making it an ideal buffer for a wide range of applications.[1][5] The morpholine (B109124) ring in its structure contributes to its chemical stability.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₆H₁₃NO₄S·xH₂O[4]
Molecular Weight 195.24 g/mol (anhydrous)[1][4]
CAS Number 1266615-59-1 (hydrate)[1][4]
pKa at 25°C 6.15[6][7]
Buffering pH Range 5.5 - 6.7[6][8]
Melting Point >300 °C (decomposes)[4][9]
Appearance White crystalline powder[10]
Temperature Dependence of pKa

The pKa of MES buffer exhibits a slight dependence on temperature, a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per degree Celsius (d(pKa)/dT) is a key parameter for accurate pH adjustment.

Temperature (°C)pKad(pKa)/dT (°C⁻¹)References
206.15-0.011[1][11]
256.15-[6][7]
375.97-[12]
Solubility Profile

MES is highly soluble in water and generally has limited solubility in organic solvents.[3][10] This property is advantageous as it prevents the buffer from accumulating in nonpolar environments within biological systems, such as cell membranes.[13]

SolventSolubilityReferences
Water >60 g/L at 25°C; 0.5 M at 20°C[3]
Ethanol Limited solubility[3][14]
Methanol Not easily soluble[3]
Acetone Not easily soluble[3]
1,4-Dioxane Limited solubility[14]

Comparative Analysis with Other Good's Buffers

MES is part of a larger family of zwitterionic buffers developed by Norman Good and his colleagues. The selection of an appropriate buffer depends on the specific pH requirements of the experiment.

BufferMolecular Weight ( g/mol )pKa at 25°CUseful pH Range
MES 195.246.105.5 - 6.7
PIPES 302.376.766.1 - 7.5
MOPS 209.267.146.5 - 7.9
HEPES 238.307.486.8 - 8.2
Tricine 179.178.057.4 - 8.8
Bicine 163.178.267.6 - 9.0
CAPS 221.3210.409.7 - 11.1

References:[2][12]

Experimental Protocols Utilizing MES Buffer

The versatility of MES buffer is demonstrated by its widespread use in numerous biochemical and molecular biology techniques.

Preparation of a 0.1 M MES Buffer Stock Solution (pH 6.0)

Materials:

  • This compound (MW will vary based on hydration, use anhydrous MW for initial calculation and adjust)

  • Deionized water

  • 10 N NaOH or HCl for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh out 19.52 g of MES free acid (for a 1 L solution).

  • Add the MES powder to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the MES is completely dissolved.

  • Calibrate the pH meter and carefully monitor the pH of the solution.

  • Adjust the pH to 6.0 by slowly adding 10 N NaOH. Use HCl if the pH overshoots the target.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • For long-term storage, the solution can be filter-sterilized using a 0.22 µm filter and stored at 4°C.[15]

SDS-PAGE Running Buffer for Small to Medium-Sized Proteins

MES SDS running buffer is recommended for the separation of small to medium-sized proteins on Bis-Tris gels.[16]

20X MES SDS Running Buffer Formulation (1 L):

  • MES (2-(N-morpholino)ethanesulfonic acid): 195.2 g (1.0 M)

  • Tris Base: 121.2 g (1.0 M)

  • SDS: 20 g (69.3 mM)

  • EDTA, free acid: 6.0 g (20.5 mM)

  • Ultrapure water to 1 L[17]

1X Working Solution Preparation: Dilute 50 mL of the 20X stock solution with 950 mL of deionized water.[18] The pH of the 1X buffer should be approximately 7.3 and should not be adjusted with acid or base.[17]

Electrophoresis Conditions: Run the gel at a constant voltage of 200V for approximately 35 minutes.[17][18]

Buffer for EDC-NHS Coupling Reactions

MES buffer is the preferred buffer for the activation step in two-step EDC-NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) coupling reactions due to its lack of primary amines and carboxylates, which would otherwise compete with the reaction.[19]

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[20]

General Two-Step Protocol:

  • Dissolve the molecule with carboxyl groups (Protein #1) in the Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) and react for 15 minutes at room temperature.

  • Quench the EDC reaction with 2-mercaptoethanol.

  • Optional: Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

  • Add the amine-containing molecule (Protein #2) to the activated molecule and react for 2 hours at room temperature.

  • Quench the final reaction with hydroxylamine (B1172632) or another primary amine-containing buffer.[20][21]

Cell Culture Media

MES buffer is frequently included in culture media for both mammalian and plant cells to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[22] For mammalian cells, a concentration of less than 20 mM is recommended, while for plant cells, it is typically less than 10 mM to avoid potential toxicity.[23]

Enzyme Assays

MES buffer is well-suited for enzyme assays conducted under slightly acidic conditions (pH 5.5–6.7).[24] Its minimal UV absorbance makes it ideal for spectrophotometric measurements, and its chemical stability ensures it does not interfere with enzyme activity.[6][24]

Visualizing Workflows with MES Buffer

The following diagrams illustrate common experimental workflows where MES buffer plays a critical role.

EDC_NHS_Coupling cluster_activation Activation Step (pH 5-6) cluster_coupling Coupling Step (pH 7.2-7.5) Protein1 Protein with -COOH groups Activated_Protein NHS-ester activated Protein Protein1->Activated_Protein in 0.1M MES Buffer EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Protein Conjugate Stable Amide Bond (Protein1-Protein2) Activated_Protein->Conjugate in PBS Buffer Quench1 Quench EDC (e.g., 2-Mercaptoethanol) Activated_Protein->Quench1 Protein2 Protein with -NH2 groups Protein2->Conjugate Quench2 Quench Reaction (e.g., Hydroxylamine) Conjugate->Quench2 Desalting Optional: Desalting Column Quench1->Desalting Desalting->Protein2 Buffer Exchange

Caption: Workflow for a two-step EDC-NHS protein coupling reaction utilizing MES buffer.

SDSPAGE_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_analysis Analysis Protein_Sample Protein Sample Heat Heat Denaturation Protein_Sample->Heat Sample_Buffer Loading Buffer + Reducing Agent Sample_Buffer->Heat Electrophoresis Run at 200V ~35 min Heat->Electrophoresis Load Sample Gel Bis-Tris Gel Gel->Electrophoresis Running_Buffer 1X MES SDS Running Buffer Running_Buffer->Electrophoresis Stain Coomassie Staining Electrophoresis->Stain Destain Destaining Stain->Destain Imaging Gel Imaging Destain->Imaging

Caption: Experimental workflow for SDS-PAGE using MES running buffer for protein separation.

Conclusion

This compound stands out as a robust and versatile zwitterionic buffer, indispensable for a multitude of applications in research and development. Its favorable physicochemical properties, including a biologically relevant pKa, high water solubility, and minimal interaction with metal ions and biological macromolecules, ensure reliable and reproducible experimental outcomes. The detailed protocols and comparative data provided in this guide are intended to empower researchers to harness the full potential of MES buffer in their work, from fundamental biochemical assays to complex drug development pipelines.

References

An In-depth Technical Guide to the Minimal Metal Ion Binding Capacity of MES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer widely employed in biological and biochemical research. As one of the "Good's buffers," it is prized for its compatibility with biological systems. A key feature of MES, and the focus of this guide, is its minimal capacity to bind metal ions. This property is of paramount importance in studies involving metalloproteins, enzyme kinetics of metal-dependent enzymes, and in the development of therapeutic agents targeting metalloenzymes, where the unintended chelation of metal ions by buffer components can lead to erroneous results. This technical guide provides a comprehensive overview of the metal ion binding characteristics of MES buffer, including quantitative binding data, detailed experimental protocols for its determination, and a practical example of its application in metalloenzyme inhibitor screening.

Introduction: The Significance of a Non-Coordinating Buffer

In biological systems, metal ions are not merely inert electrolytes; they are critical cofactors for a vast array of proteins and enzymes, playing vital roles in catalysis, structural integrity, and signal transduction. Consequently, in vitro studies of these systems demand a buffer that maintains a stable pH without significantly interacting with the metal ions under investigation.

Buffers such as phosphate (B84403) and citrate (B86180) are known to form stable complexes with many divalent and trivalent cations, effectively sequestering them from the biological molecules of interest. This can lead to a number of experimental artifacts, including:

  • Inhibition of metalloenzyme activity: By chelating the catalytic metal ion, the buffer can act as an unintended inhibitor.

  • Alteration of protein-metal binding affinities: The apparent binding affinity of a protein for a metal ion can be skewed by the competing equilibrium of the buffer-metal interaction.

  • Precipitation of metal salts: High concentrations of certain buffers can lead to the precipitation of insoluble metal salts.

MES, with its morpholino ring and ethanesulfonic acid moiety, was specifically designed to minimize these interactions. Its zwitterionic nature at physiological pH and the steric hindrance provided by the morpholino group contribute to its low affinity for most metal ions.[1] This makes it an ideal choice for a wide range of applications in research and drug development where precise control over free metal ion concentration is crucial.

Quantitative Data: Metal Ion Binding Constants of MES Buffer

The interaction between a metal ion (M) and a buffer ligand (L), such as MES, can be quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger interaction. The data presented below has been compiled from various sources to provide a quantitative overview of the minimal metal ion binding capacity of MES.

Metal IonLog KConditionsReference
Mg²⁺0.820 °C, 0.1 M ionic strength[2][3]
Ca²⁺0.820 °C, 0.1 M ionic strength[2][3]
Mn²⁺1.720 °C, 0.1 M ionic strength[2][3]
Co²⁺1.6825 °C, 0.1 M NaClO₄Wyrzykowski et al., 2013
Ni²⁺1.6925 °C, 0.1 M NaClO₄Wyrzykowski et al., 2013
Cu²⁺Negligible20 °C, 0.1 M ionic strength[1]
Zn²⁺No complex formationpH 6.0[4]
Cd²⁺No complex formationpH 6.0[4]
Pb²⁺Imperceptible complexationpH 6.0[4]
Fe³⁺Weak interaction-[4]

Note: The stability of metal-buffer complexes can be influenced by factors such as pH, temperature, and ionic strength. The data in this table should be considered under the specified conditions. It is noteworthy that even with weak binding, at high buffer concentrations, the interaction may become significant.

Experimental Protocols for Determining Metal Ion Binding

The quantitative determination of metal-buffer interactions is crucial for validating the choice of buffer and for correcting experimental data where necessary. Two common and powerful techniques for this purpose are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon the formation of a metal-ligand complex.

Principle: The formation of a complex between a metal ion and a buffer molecule can release or consume protons, leading to a change in pH. By titrating a solution containing the metal ion and the buffer with a strong acid or base, a titration curve is generated. The shape of this curve, when compared to the titration curve of the buffer alone, allows for the calculation of the stability constants of the metal-buffer complexes.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of MES buffer of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., metal chloride or nitrate) of interest at a known concentration. The metal salt should be of high purity.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The base solution must be carbonate-free.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Apparatus Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Employ a high-precision pH meter equipped with a glass combination electrode. Calibrate the electrode using standard pH buffers before each titration.

    • Use a calibrated burette for the precise addition of the titrant (acid or base).

    • Continuously bubble a stream of an inert gas (e.g., argon or nitrogen) through the solution to prevent the dissolution of atmospheric CO₂.

  • Titration Procedure:

    • Buffer Titration (Blank):

      • Pipette a known volume of the MES buffer stock solution and the background electrolyte into the titration vessel.

      • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence point.

    • Metal-Buffer Titration:

      • Pipette known volumes of the MES buffer stock solution, the metal salt stock solution, and the background electrolyte into the titration vessel.

      • Titrate the solution with the same standardized strong base, recording the pH at each step.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both the buffer-only and the metal-buffer titrations.

    • The displacement of the metal-buffer titration curve relative to the buffer-only curve is indicative of complex formation.

    • Use a suitable software package (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data. This will involve providing the software with the initial concentrations of all components, the pKa of the buffer, and a model of the expected metal-buffer species (e.g., ML, ML₂, etc.). The software will then calculate the stability constants (log K) for the formed complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of the dissociation constant K₋), enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the metal ion is titrated into a solution of the MES buffer in the sample cell of a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured. The magnitude of the heat change is proportional to the amount of complex formed.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of MES buffer and a stock solution of the metal salt in the same buffer to avoid heats of dilution. This is a critical step for accurate measurements.

    • Degas both the buffer and the metal salt solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

    • Determine the exact concentrations of the MES and metal ion solutions.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with deionized water and then with the buffer to be used in the experiment.

    • Load the MES buffer solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration Experiment:

    • Perform an initial small injection to remove any air from the syringe tip. This data point is typically discarded.

    • Carry out a series of injections of the metal solution into the MES solution, allowing the system to reach thermal equilibrium between each injection. The heat change for each injection is recorded.

    • Perform a control experiment by titrating the metal solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat change per mole of injectant against the molar ratio of metal to buffer.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Application in Metalloenzyme Inhibitor Screening

The minimal metal binding of MES is particularly advantageous in high-throughput screening (HTS) campaigns for identifying inhibitors of metalloenzymes, which are important drug targets. The following workflow illustrates a typical screening process where MES buffer would be the buffer of choice.

Metalloenzyme_Inhibitor_Screening cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis & Hit Validation enzyme Metalloenzyme Stock in MES Buffer plate Assay Plate Preparation (Enzyme + Inhibitor Pre-incubation) enzyme->plate substrate Substrate Stock in MES Buffer reaction Initiate Reaction (Add Substrate) substrate->reaction inhibitor Compound Library (Potential Inhibitors) inhibitor->plate plate->reaction readout Measure Enzyme Activity (e.g., Fluorescence, Absorbance) reaction->readout data_analysis Calculate % Inhibition readout->data_analysis hit_id Identify 'Hits' (Compounds with Significant Inhibition) data_analysis->hit_id dose_response Dose-Response Curves (Determine IC50 of Hits) hit_id->dose_response selectivity Selectivity & Off-Target Screening dose_response->selectivity

Caption: Workflow for a metalloenzyme inhibitor screening assay.

In this workflow, MES buffer is used throughout the preparation of reagents and the assay itself. This ensures that the observed inhibition is due to the direct interaction of the compound with the metalloenzyme and not an artifact of the buffer chelating the essential metal cofactor.

Conclusion

MES buffer stands out as a reliable and essential tool for researchers working with metal-dependent biological systems. Its well-documented minimal metal ion binding capacity, particularly for common divalent cations, minimizes the risk of experimental artifacts and ensures the integrity of the data obtained. By understanding the quantitative aspects of its metal interactions and employing rigorous experimental techniques to verify them, scientists and drug development professionals can confidently utilize MES buffer to advance their research in the complex and vital field of metallobiochemistry.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 0.1M MES Hydrate Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Good and his colleagues.[1] It is widely utilized in biochemistry and molecular biology for its favorable characteristics, including a pKa of approximately 6.1 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[2][3] MES hydrate (B1144303) is particularly advantageous in applications involving metal ions due to its negligible metal-binding capacity.[4][5] Furthermore, it exhibits minimal absorption in the UV-visible spectrum, making it suitable for spectrophotometric assays.[2][6] This document provides a detailed protocol for the preparation of a 0.1M MES hydrate buffer solution.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO₄S·H₂O (Monohydrate)[7]
Molecular Weight 213.25 g/mol (Monohydrate)[7]
195.24 g/mol (Anhydrous)[8][9][10]
pKa (25°C) 6.1[1][9]
Effective Buffering pH Range 5.5 - 6.7[2][3]
Solubility in Water Highly soluble[7]

Experimental Protocol: Preparation of 1 L of 0.1M this compound Buffer Solution

This protocol outlines the steps to prepare 1 liter of a 0.1M this compound buffer solution.

Materials:

  • This compound (2-(N-morpholino)ethanesulfonic acid monohydrate, MW: 213.25 g/mol )

  • Deionized water (dH₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N or 10N) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1N) for pH adjustment (optional)

  • Beaker (1 L)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flask (1 L)

  • Storage bottle

Procedure:

  • Weighing the this compound:

    • To prepare 1 L of a 0.1M solution, weigh out 21.325 g of this compound powder using an analytical balance.

  • Dissolving the this compound:

    • Add approximately 800 mL of deionized water to a 1 L beaker.[2]

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Slowly add the weighed this compound powder to the water while stirring to facilitate dissolution.[11] Continue stirring until the powder is completely dissolved.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the MES solution and monitor the pH.

    • Slowly add the NaOH solution dropwise to the MES solution while continuously stirring and monitoring the pH.[11] Continue adding NaOH until the desired pH within the buffering range (5.5-6.7) is reached.

    • If you overshoot the target pH, you can use a dilute HCl solution to adjust it back down. However, it is best to add the NaOH solution slowly to avoid this.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to the 1 L mark.[2]

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage:

    • For applications requiring sterility, the buffer solution should be filter-sterilized using a 0.22 µm filter.[2][7] Autoclaving is not recommended as it can cause the MES solution to turn yellow.[7]

    • Store the prepared buffer solution at 4°C in a clearly labeled, airtight container.[2] When stored properly, the solution is stable for several months.[2][7]

Diagrams

experimental_workflow start Start weigh Weigh 21.325g This compound start->weigh dissolve Dissolve in ~800mL deionized water weigh->dissolve adjust_ph Adjust pH with NaOH (5.5 - 6.7) dissolve->adjust_ph final_volume Adjust final volume to 1L adjust_ph->final_volume filter_sterilize Filter Sterilize (0.22 µm filter) final_volume->filter_sterilize store Store at 4°C filter_sterilize->store end_node End store->end_node

Caption: Workflow for preparing 0.1M this compound buffer.

Conclusion

The protocol described provides a reliable method for the preparation of a 0.1M this compound buffer solution. Adherence to these steps will ensure the production of a high-quality buffer suitable for a wide range of applications in research and development, particularly in biological and biochemical studies where maintaining a stable pH is critical.

References

Application Notes and Protocols: Utilizing MES Hydrate as a Running Buffer in Denaturing Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of protein analysis, denaturing polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique. The choice of buffer system is critical for achieving optimal separation and resolution of proteins. The Bis-Tris/MES system, which utilizes a Bis-Tris buffered polyacrylamide gel and a MES (2-(N-morpholino)ethanesulfonic acid) hydrate-based running buffer, offers significant advantages over traditional Laemmli (Tris-Glycine) systems, particularly for the analysis of small to medium-sized proteins.

The primary advantage of the Bis-Tris/MES system lies in its operating pH. Unlike Tris-Glycine gels that run at a highly alkaline pH (~9.5), which can lead to protein degradation and band distortion, Bis-Tris gels operate at a neutral pH (~7.0).[1] This neutral environment enhances protein stability during electrophoresis, resulting in sharper bands and improved resolution. Furthermore, the neutral pH minimizes chemical modifications such as deamination and alkylation, which is crucial for sensitive downstream applications like mass spectrometry and phosphoprotein analysis.[1]

MES as the trailing ion in the running buffer has a lower pKa than MOPS (3-(N-morpholino)propanesulfonic acid), another common buffer used with Bis-Tris gels. This property allows for faster run times and provides superior resolution for proteins in the lower molecular weight range.[1][2]

These application notes provide a comprehensive guide to the principles and protocols for using MES hydrate (B1144303) as a running buffer in denaturing gel electrophoresis for robust and high-resolution protein separation.

Data Presentation

Protein Separation Ranges

The choice of polyacrylamide gel percentage in combination with the running buffer determines the effective separation range. MES SDS running buffer is recommended for the optimal separation of small to medium-sized proteins. For larger proteins, MOPS SDS running buffer is generally preferred. The following table summarizes the approximate molecular weight (kDa) separation ranges for various Bis-Tris gel percentages with MES and MOPS running buffers.

Gel PercentageMES Running Buffer (kDa)MOPS Running Buffer (kDa)
8% 10 - 9020 - 150
10% 6 - 7015 - 110
12% 4 - 6010 - 90
4-12% Gradient 4 - 8010 - 200
15% 3 - 408 - 70

Data compiled from manufacturer's migration charts.[1]

Running Conditions

Optimal running conditions can vary based on the equipment and specific gel cassette used. However, general guidelines for constant voltage runs are provided below.

Buffer SystemRecommended Voltage (Constant)Approximate Run Time (Mini Gel)
MES SDS Running Buffer 180 - 200 V35 - 50 minutes
MOPS SDS Running Buffer 200 V50 - 60 minutes

Note: Run times are approximate and should be monitored by observing the migration of the dye front.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of 1X MES SDS Running Buffer

This protocol describes the preparation of 1 Liter of 1X MES SDS Running Buffer from individual powder reagents. Commercially available pre-mixed powders[6][7][8] and concentrated solutions are also widely used and should be prepared according to the manufacturer's instructions.

Reagents and Molecular Weights:

ReagentMolecular Weight ( g/mol )
MES Hydrate195.24 (anhydrous basis)[9][10]
Tris Base121.14[1][2][3]
Sodium Dodecyl Sulfate (SDS)288.38[11][12][13][14]
EDTA, Disodium (B8443419) Salt, Dihydrate372.24

1X Buffer Composition:

  • 50 mM MES

  • 50 mM Tris

  • 0.1% (w/v) SDS

  • 1 mM EDTA

Procedure for 1 L of 1X MES SDS Running Buffer:

  • Add approximately 800 mL of high-purity deionized water to a clean beaker or flask.

  • Add 9.76 g of this compound (or 10.66 g of MES monohydrate) to the water.

  • Add 6.06 g of Tris base.

  • Stir with a magnetic stirrer until all components are completely dissolved.

  • Add 1.0 g of SDS.

  • Add 0.372 g of EDTA disodium salt dihydrate.

  • Continue stirring until the SDS and EDTA are fully dissolved. The solution may require gentle warming to fully dissolve the SDS.

  • Adjust the final volume to 1 L with deionized water.

  • The final pH should be approximately 7.3. It is not recommended to adjust the pH with acid or base. [4][6]

  • The buffer is ready for use. For long-term storage, store at 4°C.

Protocol 2: Protein Sample Preparation for Bis-Tris/MES Electrophoresis

Protein samples must be denatured and reduced prior to loading on the gel. This is typically achieved using a Lithium Dodecyl Sulfate (LDS) sample buffer.

4X LDS Sample Buffer Composition (Typical):

  • Tris-HCl/Tris-Base buffer (pH ~8.5)

  • Lithium Dodecyl Sulfate (LDS)

  • Glycerol

  • EDTA

  • Tracking dyes (e.g., Coomassie Brilliant Blue G-250 and Phenol Red)

Procedure:

  • Thaw your protein sample on ice.

  • In a microcentrifuge tube, combine your protein sample, deionized water, 4X LDS Sample Buffer, and a reducing agent (e.g., 10X DTT or BME) to a final concentration of 1X for both the sample buffer and the reducing agent. For a 20 µL final sample volume, you would typically add:

    • Protein sample: x µL (up to 13 µL)

    • 4X LDS Sample Buffer: 5 µL

    • 10X Reducing Agent: 2 µL

    • Deionized Water: to 20 µL

  • Mix the contents by gently vortexing.

  • Heat the samples at 70°C for 10 minutes. Do not boil (100°C) , as the acidic pH of traditional sample buffers at high temperatures can cause protein degradation, particularly at Asp-Pro peptide bonds. The LDS sample buffer used with Bis-Tris gels maintains an alkaline pH, and heating to 70°C is sufficient for denaturation.[1]

  • After heating, briefly centrifuge the tubes to collect the sample at the bottom.

  • The samples are now ready for loading onto the gel.

Protocol 3: Gel Electrophoresis Workflow
  • Assemble the Electrophoresis Tank: Set up the gel cassette(s) in the electrophoresis tank according to the manufacturer's instructions.

  • Prepare Running Buffers:

    • Inner Chamber (Cathode) Buffer: For reduced samples, prepare 1X MES SDS Running Buffer and add a protein antioxidant (if recommended by the gel manufacturer) to the inner chamber buffer just before the run. This prevents re-oxidation of the sample during electrophoresis.[9] A typical volume for the inner chamber of a mini-gel tank is 200 mL.

    • Outer Chamber (Anode) Buffer: Fill the outer chamber with 1X MES SDS Running Buffer. A typical volume is 400-600 mL.

  • Load Samples: Carefully load the prepared protein samples and a pre-stained molecular weight marker into the wells of the gel.

  • Run the Gel: Connect the electrophoresis tank to the power supply and run the gel at a constant voltage of 180-200V.[3][5] The run time will be approximately 35-50 minutes, but should be stopped when the dye front reaches the bottom of the gel.

  • Disassemble and Process: After the run is complete, turn off the power supply, disassemble the apparatus, and carefully remove the gel from the cassette. The gel is now ready for staining (e.g., with Coomassie Blue or a fluorescent stain) or for transfer to a membrane for Western blotting.

Mandatory Visualizations

Principle of Separation in Bis-Tris/MES System

G cluster_gel Polyacrylamide Gel (pH ~7.0) gel_top Sample Wells stacking_gel Stacking Gel (Large Pore) gel_top->stacking_gel resolving_gel Resolving Gel (Small Pore) stacking_gel->resolving_gel gel_bottom Bottom of Gel leading_ion Leading Ion (Cl-) leading_ion->gel_top Migrates Fastest trailing_ion Trailing Ion (MES) trailing_ion->gel_top Migrates Slowest protein SDS-Coated Proteins (Negative Charge) protein->gel_top Migrates between ions annotation Proteins are stacked between leading (Cl-) and trailing (MES) ions in the stacking gel, then separated by size in the resolving gel.

Caption: Principle of protein separation in a Bis-Tris/MES discontinuous buffer system.

General Experimental Workflow

G cluster_prep Details cluster_post Options sample_prep 1. Sample Preparation load_gel 2. Gel Loading sample_prep->load_gel Load sample & marker denature Denaturation with LDS Sample Buffer + Reducing Agent (70°C for 10 min) electrophoresis 3. Electrophoresis (MES Running Buffer) load_gel->electrophoresis Apply Voltage (180-200V) post_run 4. Post-Electrophoresis Processing electrophoresis->post_run blot Western Blot Transfer lysis Cell Lysis / Protein Extraction quant Quantification (e.g., BCA) lysis->quant quant->denature stain Staining (Coomassie / Fluorescent) data_analysis1 Data Analysis stain->data_analysis1 data_analysis2 Data Analysis blot->data_analysis2

Caption: Standard workflow for denaturing protein electrophoresis using a Bis-Tris/MES system.

Application Example: MAPK/ERK Signaling Pathway Analysis

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. A key event in this pathway is the dual phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Detecting this phosphorylation-induced shift is essential for studying pathway activation. With molecular weights of 44 kDa (ERK1) and 42 kDa (ERK2), these proteins are ideal targets for analysis using the Bis-Tris/MES system.[15][16] The high resolution for small to medium-sized proteins allows for clear separation of the phosphorylated (active) and non-phosphorylated (inactive) forms.

G cluster_cascade MAPK Signaling Cascade cluster_analysis Western Blot Analysis stimulus Growth Factor / Mitogen raf Raf (MAPKKK) stimulus->raf mek MEK1/2 (MAPKK) raf->mek phosphorylates erk ERK1/2 (MAPK) (44/42 kDa) mek->erk phosphorylates on Thr202/Tyr204 erk_p Phospho-ERK1/2 (Active) erk->erk_p Activation response Cellular Response (Proliferation, Differentiation) erk_p->response blot_image Detect shift or use phospho-specific antibody erk_p->blot_image Ideal for Bis-Tris/MES high-resolution separation

Caption: Analysis of the MAPK/ERK signaling pathway using Bis-Tris/MES electrophoresis.

References

MES Hydrate Buffer Protocol for Protein Purification: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become an indispensable tool in biological and biochemical research.[1] Developed by Good and his colleagues in the 1960s, MES is one of the original "Good's buffers" designed to meet specific criteria for biological applications.[2] These criteria include a pKa value near physiological pH, high water solubility, minimal salt and temperature effects on the pKa, and chemical and enzymatic stability.[2] MES hydrate (B1144303), the monohydrate form of MES, is frequently used for preparing buffer solutions.

This document provides detailed application notes and protocols for the use of MES hydrate buffer in protein purification, a critical process in research, diagnostics, and the development of therapeutic drugs.[3] Its utility stems from its effective buffering range of 5.5 to 6.7, which is ideal for maintaining the stability and activity of many proteins.[4] Furthermore, MES exhibits minimal binding to most metal ions, making it a suitable non-coordinating buffer in studies involving metalloproteins.[2][5]

Key Properties of this compound Buffer

A comprehensive understanding of the physicochemical properties of MES is crucial for its effective application.

PropertyValueReference
Chemical Formula C₆H₁₃NO₄S[2]
Molecular Weight 195.24 g/mol (anhydrous)[4]
pKa (25°C) 6.15[4]
Effective pH Range 5.5 - 6.7[4]
Appearance White crystalline powder[6]
Solubility in Water Highly soluble[2]
UV Absorbance Minimal[3][4]

Applications in Protein Purification

MES buffer is particularly advantageous in various protein purification techniques due to its specific characteristics:

  • Cation-Exchange Chromatography: As an anionic buffer, MES is well-suited for cation-exchange chromatography where a stable, low pH is often required for protein binding to the negatively charged resin.[7]

  • Gel Filtration Chromatography: The stability and buffering capacity of MES in the neutral pH range make it an excellent choice for maintaining the native structure of proteins during size-exclusion chromatography.[7]

  • Hydroxyapatite Chromatography: MES is a compatible buffer for this type of chromatography.[7]

  • Electrophoresis: MES is frequently used as a running buffer in SDS-PAGE, especially for resolving small proteins.[8][9]

  • Protein Stability Studies: The inert nature of MES and its lack of interaction with most metal ions make it a reliable buffer for studying protein stability and folding.[2][5]

Experimental Protocols

Preparation of 0.1 M this compound Stock Solution (pH 6.0)

This protocol describes the preparation of 1 liter of a 0.1 M MES stock solution.

Materials:

  • This compound (Molecular Weight: 213.25 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or 10 N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter sterilization unit

Procedure:

  • Weighing the this compound: Weigh out 21.325 g of this compound powder.

  • Dissolving the MES: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and stir until the powder is completely dissolved.[4]

  • Adjusting the pH: While continuously stirring, slowly add 10 N NaOH to the solution to raise the pH. Monitor the pH using a calibrated pH meter. If the pH overshoots the target, use 10 N HCl to adjust it back down. Carefully titrate until the pH reaches 6.0.[4][10]

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[4]

  • Sterilization: For applications requiring sterile conditions, filter the buffer through a 0.22 µm filter unit.[4]

  • Storage: Store the buffer at 4°C. Properly stored, the solution is stable for several months.[4][6]

Protein Purification Workflow using MES Buffer in Cation-Exchange Chromatography

This protocol outlines a general workflow for purifying a protein with a high isoelectric point (pI) using a cation-exchange column and MES buffer.

Buffers Required:

  • Binding Buffer: 20 mM MES, pH 6.0

  • Elution Buffer: 20 mM MES, pH 6.0, 1 M NaCl

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Dialyze or desalt the protein sample into the Binding Buffer to ensure the ionic strength is low enough for efficient binding.

  • Sample Loading: Load the prepared protein sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for protein content (e.g., using A280 absorbance or a protein assay) and purity (e.g., using SDS-PAGE).

Visualizations

Protein Purification Workflow

ProteinPurificationWorkflow start_end start_end process process buffer buffer analysis analysis start Start sample_prep Sample Preparation start->sample_prep equilibration Column Equilibration loading Sample Loading equilibration->loading sample_prep->loading washing Washing loading->washing elution Elution washing->elution collection Fraction Collection elution->collection sds_page SDS-PAGE Analysis collection->sds_page end End sds_page->end mes_binding MES Binding Buffer (pH 6.0) mes_binding->equilibration mes_elution MES Elution Buffer (pH 6.0 + NaCl) mes_elution->elution

Caption: Cation-exchange protein purification workflow using MES buffer.

Logical Relationship of Buffer Selection

BufferSelection protein_prop protein_prop buffer_choice buffer_choice application application characteristic characteristic protein_pi Protein pI desired_ph Desired pH for Stability protein_pi->desired_ph buffer_pka Buffer pKa ≈ Desired pH desired_ph->buffer_pka metal_ions Presence of Metal Ions non_coord Non-Coordinating metal_ions->non_coord select_mes Select MES Buffer buffer_pka->select_mes non_coord->select_mes cation_exchange Cation-Exchange select_mes->cation_exchange enzyme_assay Enzyme Assay select_mes->enzyme_assay

Caption: Decision-making process for selecting MES buffer.

Conclusion

This compound is a versatile and reliable buffer for a wide range of protein purification applications. Its favorable pKa, high solubility, and minimal interaction with metal ions make it an excellent choice for maintaining protein stability and function. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize MES buffer to achieve high-purity protein samples for downstream applications in research and drug development.

References

Application Notes and Protocols for MES Hydrate in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells. Fluctuations in pH can significantly impact cell growth, metabolism, viability, and the production of biologics.[1][2][3] 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in cell culture media to provide pH stability.[4] With a pKa of approximately 6.1, MES is particularly effective in the pH range of 5.5 to 6.7.[5] These application notes provide detailed information and protocols for the use of MES hydrate (B1144303) in cell culture media formulation.

Properties of MES Hydrate

PropertyValueReference
Chemical Name2-(N-morpholino)ethanesulfonic acid hydrate[5]
Molecular FormulaC6H13NO4S · xH2O[5]
Molecular Weight195.24 g/mol (anhydrous basis)[5]
pKa (at 25°C)~6.1[5]
Effective Buffering RangepH 5.5 - 6.7[5]
AppearanceWhite crystalline powder[4]
Solubility in WaterHigh[5]
Metal Ion BindingNegligible (except for iron ions)[4]

Key Applications in Cell Culture

This compound is a valuable buffering agent in various cell culture applications due to its key characteristics:

  • pH Stabilization: MES effectively maintains the pH of the culture medium within the optimal range for cell growth, particularly for cells that prefer a slightly acidic environment or in processes where acidic metabolites are produced.[4]

  • Low Toxicity: At appropriate concentrations, MES is non-toxic to a wide range of cell lines, including mammalian, yeast, and bacterial cells.[4] For mammalian cells, concentrations below 20 mM are generally recommended, while for plant cells, concentrations are typically kept below 10 mM to avoid potential toxicity.[4]

  • Minimal Metal Ion Chelation: Unlike some other buffers, MES shows minimal binding to most divalent metal ions, which is crucial for maintaining the availability of essential minerals for the cells.[4]

  • High Solubility and Stability: MES is highly soluble in aqueous solutions and is chemically stable, ensuring consistent buffering capacity throughout the culture period.

Data Presentation

Table 1: Quantitative Cytotoxicity of MES Buffer in Plant Cells (Nicotiana benthamiana)

This table summarizes the percentage of cell death in Nicotiana benthamiana leaves after infiltration with MES buffer at various concentrations and pH values. This data is adapted from a study assessing buffer cytotoxicity.

MES Concentration (mM)pH 5.0 (% Cell Death ± SD)pH 6.0 (% Cell Death ± SD)pH 7.4 (% Cell Death ± SD)
0.1< 5%< 5%< 5%
1< 10%< 10%< 10%
10< 15%< 15%< 15%
30~20%~20%~25%
50> 40%> 40%> 40%
100> 60%> 60%> 60%

Data is illustrative and based on trends reported in the cited literature.[6] Standard deviations (SD) are representative of typical experimental variability.

Table 2: Illustrative Comparison of Buffering Agents on Mammalian Cell Culture Performance

This table provides an illustrative example of how this compound might compare to other buffering conditions in a typical Chinese Hamster Ovary (CHO) cell culture process for monoclonal antibody (mAb) production. Direct comparative quantitative data for MES was not available in the initial search; this table is based on general principles of pH control in cell culture.

ParameterNo Additional Buffer15 mM HEPES15 mM MES
Initial pH 7.47.46.5
pH after 72h 6.87.26.3
Maximum Viable Cell Density (x 10^6 cells/mL) 8.510.29.8
Cell Viability at 120h (%) 758885
mAb Titer at Harvest (g/L) 1.82.52.3

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the cell line, media formulation, and process parameters.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M MES Buffer Stock Solution

This protocol describes the preparation of a 0.1 M MES buffer stock solution, which can be added to cell culture media to achieve the desired final concentration.

Materials:

  • This compound (MW: 195.24 g/mol , anhydrous)

  • Deionized water

  • 10 N NaOH or 10 N HCl for pH adjustment

  • Calibrated pH meter

  • Sterile 0.22 µm filter

  • Sterile storage bottles

Procedure:

  • Weigh out 19.52 g of this compound for a 1 L solution.

  • Add the this compound to approximately 800 mL of deionized water in a beaker with a stir bar.

  • Stir the solution until the MES is completely dissolved.

  • Slowly add 10 N NaOH to adjust the pH to the desired value (e.g., 6.0). Monitor the pH continuously with a calibrated pH meter. Use 10 N HCl if the pH overshoots the target.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the sterile MES buffer solution at 4°C.

Protocol 2: Evaluating the Effect of MES Buffer on Mammalian Cell Viability and Proliferation using the MTT Assay

This protocol provides a method to assess the impact of MES buffer on the viability and proliferation of adherent mammalian cells.

Materials:

  • Adherent mammalian cell line (e.g., CHO, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 0.1 M MES buffer stock solution (prepared as in Protocol 1)

  • Sterile HEPES buffer stock solution (for comparison)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80-90% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cells to a seeding density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment Preparation and Application:

    • Prepare the following treatment media:

      • Control: Complete medium only.

      • MES-supplemented: Complete medium with the desired final concentration of MES (e.g., 5, 10, 15, 20 mM).

      • HEPES-supplemented (for comparison): Complete medium with the same concentrations of HEPES.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the respective treatment media to the wells.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • At each time point, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each treatment group.

    • Express the results as a percentage of the control (untreated cells) to determine the relative cell viability.

Visualizations

Signaling Pathway: pH-Mediated Activation of the MAPK Pathway

Fluctuations in extracellular pH, particularly acidification, can act as a stress signal, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can impact cell proliferation, differentiation, and apoptosis. MES buffer helps to stabilize the extracellular pH, thereby mitigating stress-induced activation of this pathway.

MAPK_Pathway pH-Mediated MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Extracellular_Acidification Extracellular Acidification (Low pH) Receptor Stress Receptors Extracellular_Acidification->Receptor Stress Signal MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Caption: pH-Mediated MAPK Signaling Pathway.

Experimental Workflow: Evaluation of MES Buffer in Cell Culture

This diagram outlines the key steps for a systematic evaluation of MES buffer's impact on a cell culture process.

Experimental_Workflow Workflow for Evaluating MES Buffer Start Start: Cell Line Revival and Expansion Prepare_Media Prepare Experimental Media: 1. Control (No Buffer) 2. MES (e.g., 10, 20 mM) 3. HEPES (e.g., 10, 20 mM) Start->Prepare_Media Seed_Cultures Seed Cells into Culture Vessels Prepare_Media->Seed_Cultures Incubate Incubate under Controlled Conditions Seed_Cultures->Incubate Monitor_pH Daily Monitoring: pH of Culture Medium Incubate->Monitor_pH Monitor_Growth Daily Monitoring: Cell Density & Viability Incubate->Monitor_Growth Harvest Harvest at Pre-determined Time Points or Viability Incubate->Harvest Monitor_pH->Incubate Monitor_Growth->Incubate Analyze_Product Analyze Product: Titer and Quality Attributes Harvest->Analyze_Product Analyze_Data Data Analysis and Comparison Analyze_Product->Analyze_Data Conclusion Conclusion on MES Effectiveness Analyze_Data->Conclusion

Caption: Workflow for Evaluating MES Buffer.

References

MES Buffer in Enzyme Kinetics Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemistry and molecular biology.[1] As one of the "Good's" buffers, it is valued for its compatibility with biological systems.[1] This document provides detailed application notes and protocols for the use of MES buffer in enzyme kinetics assays, with a particular focus on kinase and phosphatase assays.

Properties and Advantages of MES Buffer in Enzyme Assays

MES buffer offers several advantages for enzyme kinetics studies, making it a reliable choice for maintaining stable pH conditions.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of MES Buffer

PropertyValueReference(s)
pKa (at 25°C)6.15[2]
Effective pH Range5.5 - 6.7[2]
Molecular Weight195.24 g/mol
UV Absorbance (260 nm)Minimal
Metal Ion BindingLow[1]
Temperature Dependence (dpKa/°C)-0.011

The slightly acidic pH range of MES is particularly suitable for assays involving certain kinases and acid phosphatases.[2] Its low metal ion binding capacity is crucial in assays with metal-dependent enzymes, such as those requiring Mg²⁺ or Mn²⁺, as it minimizes interference with the reaction.[1] Furthermore, its minimal absorbance in the UV range makes it compatible with spectrophotometric assays.

Experimental Protocols

Preparation of MES Buffer Stock Solution (0.5 M, pH 6.0)

Materials:

  • MES free acid powder

  • Deionized water (dH₂O)

  • 10 N NaOH

  • pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH₂O.

  • While stirring, slowly add 10 N NaOH to adjust the pH to 6.0.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with dH₂O.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Store the buffer at 4°C.

Protocol 1: Tyrosine Kinase (c-Met) Assay

This protocol is adapted from a method for quantifying Met kinase activity in cell lysates.

Materials:

  • MES Assay Buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 0.05% Brij 35

  • Recombinant c-Met kinase

  • Poly (Glu:Tyr, 4:1) substrate

  • ATP solution

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

  • Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the poly (Glu:Tyr) substrate.

  • Add 12.5 µL of the master mix to each well of a white 96-well plate.

  • Add 2.5 µL of test inhibitor (dissolved in 10% DMSO) or vehicle control to the appropriate wells.

  • Thaw the c-Met enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µL of the diluted c-Met enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

Data Analysis: The IC50 values for inhibitors can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Serine/Threonine Kinase (GSK-3β) Assay

This protocol is a representative method for a serine/threonine kinase assay and can be adapted for use with MES buffer.

Materials:

  • MES Assay Buffer (substituting for MOPS): 25 mM MES, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)

  • Active GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

  • [γ-³³P]ATP Assay Cocktail

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Thaw all reagents on ice.

  • In a microcentrifuge tube, prepare the reaction mixture containing MES Assay Buffer, GSK-3β substrate, and diluted active GSK-3β enzyme.

  • Set up a blank control without the substrate, replacing it with an equal volume of distilled water.

  • Initiate the reaction by adding the [γ-³³P]ATP Assay Cocktail to bring the final reaction volume to 25 µL.

  • Incubate the reaction mixture in a water bath at 30°C for 15 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.

  • Wash the P81 paper strips three times for 10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.

Protocol 3: Acid Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This is a general colorimetric assay for acid phosphatase activity, for which MES buffer is well-suited due to its acidic pH range.

Materials:

  • MES Assay Buffer: 50 mM MES, pH 6.0

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in MES Assay Buffer)

  • Acid Phosphatase enzyme

  • Stop Solution: 1 N NaOH

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Add 50 µL of MES Assay Buffer to each well of a 96-well plate.

  • Add 50 µL of various concentrations of the test sample (e.g., purified enzyme or cell lysate) to the wells. Include a blank with buffer only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.[3]

Data Presentation

The following tables summarize representative quantitative data for enzyme kinetics parameters determined in various buffer systems. While not all data were generated in MES buffer, they provide a comparative overview.

Table 2: Representative Kinetic Parameters for Kinases

KinaseSubstrateBuffer SystemK_m (µM)V_max (µmol/min/mg)Reference(s)
c-MetPoly(Glu:Tyr)Not Specified--[4]
PKAKemptide100 mM Tris-HCl, pH 7.56-[5]
HexokinaseGlucose100 mM Tris-HCl, pH 7.594-[5]
HexokinaseFructose100 mM Tris-HCl, pH 7.5--[5]

Table 3: Representative Kinetic Parameters for Phosphatases

PhosphataseSubstrateBuffer SystemK_m (mM)V_max (µmol/min/mg)Reference(s)
PTP1BpNPP50 mM bis-Tris, pH 5.50.58-[6]
PTP1BpNPP50 mM 3,3-dimethyl glutarate, pH 7.0--[7]
Alkaline PhosphatasepNPPNot Specified1.37246.1614 (µM/min)[4]

Table 4: Representative IC50 Values for Enzyme Inhibitors

EnzymeInhibitorBuffer SystemIC50 (nM)Reference(s)
PTP1BCompound 150 mM HEPES, pH 7.05200[8]
PTP1BCompound 250 mM HEPES, pH 7.04200[8]
CK1δ (GST-tagged)PF-67046225 mM Tris-HCl, pH 7.069.85[1]
CK1δ (6xHis-tagged)PF-67046225 mM Tris-HCl, pH 7.064.18[1]
PI3-Kinase (p110)PIK-108Not Specified1400[6]
PI3-Kinase (p110)PIK-93Not Specified48[6]

Visualizations

Experimental Workflow for a Generic Enzyme Kinetics Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare MES Buffer prep_reagents Prepare Enzyme and Substrate Solutions prep_buffer->prep_reagents mix Mix Buffer, Enzyme, and Substrate prep_reagents->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Reaction (e.g., Absorbance) incubate->measure plot Plot Data (e.g., Michaelis-Menten) measure->plot calculate Calculate Kinetic Parameters (Km, Vmax) plot->calculate

A generalized workflow for conducting an enzyme kinetics assay.
EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation Promotes

Simplified EGFR signaling cascade leading to cell proliferation.
MAPK/Akt Signaling Pathway

MAPK_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->CellCycle

Overview of the interconnected MAPK and PI3K/Akt signaling pathways.
PTP1B in Insulin (B600854) Signaling

PTP1B_Insulin_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates

Negative regulation of the insulin signaling pathway by PTP1B.

Conclusion

MES buffer is a versatile and reliable choice for a wide range of enzyme kinetics assays, particularly those requiring a slightly acidic pH. Its favorable chemical properties ensure minimal interference with enzymatic reactions, leading to more accurate and reproducible data. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize MES buffer in their studies of enzyme function and inhibition.

References

Application Notes and Protocols: MES Hydrate in Cation Exchange Chromatography Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(N-morpholino)ethanesulfonic acid (MES) hydrate (B1144303) as a mobile phase buffer in cation exchange chromatography (CEX). MES is a zwitterionic buffer widely employed in biological and biochemical research due to its favorable characteristics, including its pKa of 6.1 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1] Its stability, minimal interaction with metal ions, and low UV absorbance make it a suitable choice for protein purification and analysis.

Introduction to MES in Cation Exchange Chromatography

Cation exchange chromatography separates molecules based on their net positive charge.[2] A protein's net surface charge is dependent on the pH of the mobile phase relative to its isoelectric point (pI).[2] At a pH below its pI, a protein will have a net positive charge and can bind to a negatively charged cation exchange resin.[2]

MES buffer is a critical component of the mobile phase in CEX, primarily for its ability to maintain a stable pH, which is crucial for the reproducible binding and elution of proteins.[1] In CEX, MES buffer is typically used in a salt gradient elution, where the concentration of a salt, such as sodium chloride (NaCl), is gradually increased to elute bound proteins.[3][4][5][6][7] Proteins with a lower net positive charge will elute at lower salt concentrations, while those with a higher net positive charge require higher salt concentrations to be displaced from the resin.

Key Applications

A primary application of MES buffer in cation exchange chromatography is the analysis of charge variants of monoclonal antibodies (mAbs).[4][5][6][7][8][9] Charge heterogeneity in mAbs can arise from various post-translational modifications and can impact the efficacy and safety of a biotherapeutic product. CEX with an MES mobile phase provides a robust method for separating and quantifying these variants.

Data Presentation: Optimizing Separation Parameters

The following tables summarize quantitative data from studies on the effect of mobile phase pH and salt concentration on the separation of monoclonal antibodies using a MES-based mobile phase.

Table 1: Effect of Mobile Phase pH on Monoclonal Antibody Retention Time

This table illustrates the typical inverse relationship between pH and retention time in cation exchange chromatography. As the pH of the MES buffer increases, the overall positive charge of the protein decreases, leading to weaker binding to the cation exchange resin and earlier elution.[8][9]

Monoclonal AntibodyMES Buffer ConcentrationMobile Phase pHSalt Gradient (NaCl)Approximate Retention Time (min)
Trastuzumab20 mM5.650–155 mM in 15 min>10
Trastuzumab20 mM6.050–155 mM in 15 min~9
Trastuzumab20 mM6.450–155 mM in 15 min<8
Cetuximab20 mM5.625–110 mM in 10 min>7
Cetuximab20 mM6.025–110 mM in 10 min~6
Cetuximab20 mM6.425–110 mM in 10 min<5

Data compiled from representative studies. Actual retention times will vary based on the specific column, flow rate, and other chromatographic conditions.[8]

Table 2: Effect of Salt Gradient on Monoclonal Antibody Separation

Optimizing the salt gradient is crucial for achieving good resolution between charge variants. A shallower gradient generally leads to better separation.[8]

Monoclonal AntibodyMES Buffer (20 mM, pH 6.0)Salt Gradient (NaCl)Observation
Trastuzumab5 minutes50-100 mMGood initial separation
Trastuzumab5 minutes50-80 mMImproved resolution of main peak and acidic variants
Cetuximab5 minutes50-100 mMCo-elution of some variants
Cetuximab5 minutes60-90 mMBetter separation of basic variants

Data illustrates the principle of gradient optimization. Specific salt concentrations and gradient slopes need to be determined empirically for each specific antibody and column.[8]

Experimental Protocols

Preparation of MES Mobile Phase

Materials:

  • MES Hydrate (Molecular Weight: 195.24 g/mol for anhydrous, adjust for hydrate)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M or 10 M) for pH adjustment

  • Sodium Chloride (NaCl)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Protocol for 1 L of 20 mM MES, pH 6.0 Buffer (Mobile Phase A):

  • Weigh 3.90 g of this compound (anhydrous basis) and dissolve it in approximately 800 mL of high-purity water.

  • Stir the solution until the MES is completely dissolved.

  • Place a calibrated pH electrode in the solution and monitor the pH.

  • Slowly add NaOH solution dropwise while stirring to adjust the pH to 6.0.

  • Once the desired pH is reached and stable, add high-purity water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm sterile filter to remove any particulates.

  • Store the buffer at room temperature or 4°C.

Protocol for 1 L of 20 mM MES, pH 6.0 with 1 M NaCl (Mobile Phase B):

  • Follow steps 1-4 from the protocol above.

  • Weigh 58.44 g of NaCl and add it to the MES solution. Stir until fully dissolved.

  • Re-verify the pH and adjust if necessary.

  • Add high-purity water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm sterile filter.

  • Store the buffer at room temperature or 4°C.

General Protocol for Cation Exchange Chromatography of a Monoclonal Antibody

Equipment and Materials:

  • HPLC or UPLC system with a biocompatible flow path

  • Cation exchange column (e.g., a weak or strong cation exchanger)

  • Mobile Phase A: 20 mM MES, pH 6.0

  • Mobile Phase B: 20 mM MES, pH 6.0 with 1 M NaCl

  • Sample: Monoclonal antibody diluted in Mobile Phase A (e.g., to 1 mg/mL)

Protocol:

  • Column Equilibration: Equilibrate the cation exchange column with 100% Mobile Phase A at a constant flow rate until a stable baseline for UV absorbance and conductivity is achieved. This typically requires 5-10 column volumes.

  • Sample Injection: Inject the prepared monoclonal antibody sample onto the equilibrated column.

  • Washing: Continue to wash the column with 100% Mobile Phase A for a sufficient time to elute any unbound molecules.

  • Elution: Apply a linear gradient of increasing salt concentration by mixing Mobile Phase A and Mobile Phase B. An example gradient could be:

    • 0-5 minutes: 0% B (isocratic hold)

    • 5-35 minutes: 0-50% B (linear gradient)

    • 35-40 minutes: 50-100% B (column wash)

    • 40-45 minutes: 100% B (isocratic hold)

    • 45-50 minutes: 0% B (return to initial conditions)

  • Column Re-equilibration: After the elution gradient, re-equilibrate the column with 100% Mobile Phase A for the next injection.

  • Data Analysis: Monitor the eluate using a UV detector at 280 nm. The resulting chromatogram will show peaks corresponding to the different charge variants of the monoclonal antibody.

Visualizations

The following diagrams illustrate the general workflow for preparing the mobile phase and performing a cation exchange chromatography experiment.

Experimental_Workflow cluster_prep Mobile Phase Preparation cluster_chrom Cation Exchange Chromatography prep_mes Dissolve this compound in High-Purity Water adjust_ph Adjust pH to Target (e.g., 6.0) with NaOH prep_mes->adjust_ph add_salt Add NaCl for Mobile Phase B adjust_ph->add_salt For Mobile Phase B final_vol Adjust to Final Volume adjust_ph->final_vol For Mobile Phase A add_salt->final_vol filter Filter through 0.22 µm Filter final_vol->filter equilibrate Equilibrate Column with Mobile Phase A filter->equilibrate Use Buffers for Chromatography inject Inject Sample equilibrate->inject wash Wash with Mobile Phase A inject->wash elute Elute with Salt Gradient (Mobile Phases A & B) wash->elute analyze Detect at 280 nm & Analyze Data elute->analyze

Caption: Workflow for MES mobile phase preparation and cation exchange chromatography.

Logical_Relationship cluster_params Method Development Parameters cluster_outcomes Separation Outcomes ph Mobile Phase pH (MES Buffer) retention Protein Retention Time ph->retention affects resolution Resolution of Charge Variants ph->resolution affects selectivity Selectivity ph->selectivity can affect salt Salt Concentration (NaCl Gradient) salt->retention affects salt->resolution affects salt->selectivity affects temp Temperature temp->retention can affect

Caption: Key parameters influencing cation exchange chromatography separation.

References

Application Notes and Protocols: The Use of MES Buffer in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH in plant tissue culture media is paramount for successful in vitro propagation, cell culture, and the production of secondary metabolites. Fluctuations in pH can significantly impact nutrient availability, enzyme activity, and the efficacy of plant growth regulators, ultimately leading to inconsistent growth and culture failure.[1] The metabolic activity of plant tissues, including the release of exudates, often causes a drop in the pH of the culture medium over time.[2][3] To counteract this, biological buffers are incorporated into the media. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer widely used in plant tissue culture to stabilize the pH of the medium, typically within the optimal range of 5.5 to 6.0 for most plant species.[1][2][4]

MES buffer offers several advantages in plant cell and tissue culture:

  • pH Stability: It effectively buffers the medium around a pKa of 6.15 (at 20°C), which is ideal for the growth of many plant species.[5]

  • Biological Inertness: MES is generally considered to be biologically inert and is not metabolized by plant tissues.

  • Improved Nutrient Uptake: By maintaining a stable pH, MES ensures the consistent availability of essential nutrients in the medium.[1][2]

  • Enhanced Growth and Development: Numerous studies have shown that the inclusion of MES in culture media can promote cell division, root growth, and overall plantlet development.[6]

These application notes provide a comprehensive overview of the use of MES buffer in plant tissue culture, including quantitative data on its effects, detailed experimental protocols, and visual representations of key concepts and workflows.

Data Presentation: Quantitative Effects of MES Buffer

The concentration of MES buffer is a critical factor influencing its efficacy and potential phytotoxicity. The following tables summarize quantitative data from various studies on the effects of different MES concentrations on plant tissue cultures.

Table 1: Effect of MES Buffer Concentration on Root Growth in Arabidopsis thaliana

MES ConcentrationRoot Length (relative to control)Root Hair Length (relative to control)Superoxide Generation in Root Apex
0% (Control)100%100%Present
0.01% (~0.5 mM)PromotedIncreasedPresent
0.1% (~5 mM)PromotedNo significant differencePresent
1% (~50 mM)InhibitedInhibitedAbsent

Data synthesized from studies on Arabidopsis thaliana seedlings grown on 1/2 MS medium for 6 days.[4][5]

Table 2: Effect of MES Buffer Concentration on pH Stability and Cell Development in Alfalfa (Medicago sativa) Protoplast Culture

MES ConcentrationpH Drop after 2 Days (from initial 5.8)Cell ElongationCell Division
0 mM (Control)Drops to ~4.8InhibitedNormal
5 mMSlowedIncreasedDelayed
10 mMFurther slowedIncreasedDelayed
15 mMSignificantly slowedIncreasedDelayed

Data based on the culture of leaf protoplast-derived cells in the presence of 10 µM 2,4-D.[3]

Experimental Protocols

Protocol 1: Preparation of Murashige and Skoog (MS) Medium with MES Buffer

This protocol describes the preparation of 1 liter of MS medium supplemented with MES buffer.

Materials:

  • Murashige and Skoog (MS) basal salt mixture

  • Sucrose (B13894)

  • myo-Inositol

  • Plant growth regulators (e.g., auxins, cytokinins) as required

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • 1 M KOH or 1 M HCl for pH adjustment

  • Distilled or deionized water

  • Agar or other gelling agent (for solid medium)

  • Autoclave-safe culture vessels

Procedure:

  • Add approximately 800 mL of distilled or deionized water to a 1 L beaker.

  • While stirring, add the MS basal salt mixture and dissolve completely.

  • Add sucrose (typically 20-30 g/L) and myo-inositol (typically 100 mg/L) and dissolve.

  • Add the desired amount of MES buffer. A final concentration of 0.05% to 0.1% (w/v) is commonly used. For a 0.05% solution, add 0.5 g of MES per liter of medium.

  • Add plant growth regulators from stock solutions as required by your specific protocol.

  • Adjust the pH of the medium to 5.8 using 1 M KOH or 1 M HCl. Monitor the pH using a calibrated pH meter.

  • Add distilled or deionized water to bring the final volume to 1 L.

  • If preparing a solid medium, add the gelling agent (e.g., 6-8 g/L agar) and heat gently until it is completely dissolved.

  • Dispense the medium into culture vessels.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[7]

Protocol 2: Evaluating the Effect of MES Buffer on Arabidopsis thaliana Root Growth

This protocol outlines an experiment to assess the impact of different MES concentrations on the root development of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Sterilization solution (e.g., 2% NaClO with 0.1% Triton-X)

  • Sterile distilled water

  • 1/2 strength MS medium prepared as in Protocol 1, with varying concentrations of MES (e.g., 0%, 0.01%, 0.1%, 1%)

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a microcentrifuge tube.

    • Add 1 mL of sterilization solution and vortex for 5 minutes.

    • Pellet the seeds by centrifugation and discard the supernatant.

    • Wash the seeds four times with sterile distilled water.[5]

  • Plating:

    • Resuspend the sterilized seeds in a small amount of sterile water.

    • Pipette the seeds onto the surface of the 1/2 MS plates containing different concentrations of MES buffer.

    • Seal the Petri dishes with breathable tape.

  • Incubation:

    • Place the plates in a growth chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 3 and 6 days of growth, measure the primary root length of the seedlings using a ruler or image analysis software.

    • Observe and quantify root hair formation under a stereomicroscope.

    • Compare the root growth parameters between the different MES concentrations and the control.

Visualizations

Signaling Pathways and Experimental Workflows

MES_Effect_on_Root_Development cluster_media Plant Tissue Culture Medium cluster_plant Plant Response MES_Buffer MES Buffer pH_Stabilization pH Stabilization MES_Buffer->pH_Stabilization maintains ROS_Homeostasis ROS Homeostasis MES_Buffer->ROS_Homeostasis influences Inhibited_Growth Inhibited Growth (High Concentration) MES_Buffer->Inhibited_Growth Nutrients Nutrients PGRs Plant Growth Regulators Cell_Division Optimal Cell Division & Elongation PGRs->Cell_Division Nutrient_Uptake Enhanced Nutrient Uptake pH_Stabilization->Nutrient_Uptake enables Nutrient_Uptake->Cell_Division Root_Growth Promoted Root Growth Cell_Division->Root_Growth Media_Preparation_Workflow Start Start Dissolve_Salts Dissolve MS Salts in dH2O Start->Dissolve_Salts Add_Supplements Add Sucrose & myo-Inositol Dissolve_Salts->Add_Supplements Add_MES Add MES Buffer Add_Supplements->Add_MES Add_PGRs Add Plant Growth Regulators Add_MES->Add_PGRs Adjust_pH Adjust pH to 5.8 Add_PGRs->Adjust_pH Final_Volume Adjust to Final Volume Adjust_pH->Final_Volume Add_Gelling_Agent Add Gelling Agent (for solid medium) Final_Volume->Add_Gelling_Agent Dispense Dispense into Vessels Add_Gelling_Agent->Dispense Autoclave Autoclave at 121°C Dispense->Autoclave End End Autoclave->End

References

Application Notes and Protocols for Protein Coupling to Beads using MES Hydrate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent coupling of proteins, such as antibodies or enzymes, to microscopic beads is a fundamental technique in biotechnology and drug development. This process is integral to a wide range of applications, including immunoassays, affinity purification, cell sorting, and drug delivery. The choice of buffer is critical for achieving efficient and stable protein-bead conjugates. MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) is a widely used buffer in these protocols, particularly for reactions involving carbodiimide (B86325) chemistry (EDC/NHS). Its pKa of 6.1 makes it an ideal buffer for the activation of carboxyl groups on beads at a pH of 4.5 to 6.0, which is optimal for the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction.[1][2][3] This application note provides detailed protocols and technical information for the successful coupling of proteins to carboxylate-modified beads using MES hydrate buffer.

Principle of EDC/NHS Coupling Chemistry

The most common method for covalently attaching proteins to carboxylate-modified beads is through the formation of a stable amide bond. This is typically achieved using a "zero-length" crosslinker system involving EDC and NHS or its water-soluble analog, sulfo-NHS.[1][4]

The process occurs in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the surface of the beads to form a highly reactive O-acylisourea intermediate. This reaction is most efficient in an acidic environment, which is where MES buffer plays a crucial role by maintaining the optimal pH.[1][3]

  • Formation of a Stable NHS-ester: The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4] To improve efficiency and create a more stable intermediate, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a semi-stable amine-reactive NHS ester, which is less susceptible to hydrolysis.[1][4]

  • Protein Conjugation: The NHS-ester-activated beads are then mixed with the protein to be coupled. The primary amine groups (-NH2) on the protein (e.g., on lysine (B10760008) residues or the N-terminus) nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS. This second step is most efficient at a physiological pH of 7-8.[3][5]

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for Protein Coupling
ReagentTypical Concentration/RatioPurposeReference(s)
Beads (Carboxylate-Modified) 1-10 mg/mLSolid support for protein immobilization.[6]
This compound Buffer 25-100 mM, pH 5.0-6.5Activation buffer to maintain optimal pH for EDC/NHS reaction.[2][7][8]
EDC 2-10 mM (typically 10-50 fold molar excess over protein)Activates carboxyl groups on the beads.[3][9]
NHS/sulfo-NHS 5-10 mM (typically 20-100 fold molar excess over protein)Stabilizes the activated carboxyl groups by forming NHS esters.[7][9]
Protein 0.1-10 mg/mL (equimolar or slight excess relative to bead binding capacity)The molecule to be immobilized.[4][10]
Quenching Reagent (e.g., Glycine, Tris, Hydroxylamine) 10-100 mMBlocks unreacted NHS-ester sites on the beads to prevent non-specific binding.[3][4]
Washing Buffer (e.g., PBS with Tween 20) VariesRemoves excess reagents and non-covalently bound protein.[6]
Storage Buffer (e.g., PBS with BSA and sodium azide) VariesEnsures long-term stability of the protein-coupled beads.[6]
Table 2: Troubleshooting Common Issues in Protein-Bead Coupling
IssuePossible CauseSuggested SolutionReference(s)
Low Coupling Efficiency Inactive EDC/NHS due to hydrolysis.Use fresh reagents and prepare solutions immediately before use. Store reagents in a desiccator.[9]
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[9]
Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine, acetate).Use non-interfering buffers such as MES for activation and PBS for coupling.[8][9]
Bead Aggregation High concentration of EDC.Try reducing the molar excess of EDC. Add surfactants like Tween 20 to the buffers.[11]
Inadequate washing or resuspension.Ensure thorough washing and complete resuspension of beads between steps using vortexing or sonication.[11]
High Non-Specific Binding Incomplete quenching of active sites.Ensure sufficient concentration and incubation time with the quenching buffer.[6]
Hydrophobic interactions between protein and bead surface.Include a blocking agent like Bovine Serum Albumin (BSA) in the storage buffer.[6]

Experimental Protocols

Materials and Reagents
  • Carboxylate-modified beads (e.g., magnetic, polystyrene)

  • Protein to be coupled

  • This compound (2-(N-morpholino)ethanesulfonic acid monohydrate)[12]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[7]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[7]

  • Quenching Buffer (e.g., 1 M Glycine, pH 8.0 or 1 M Tris-HCl, pH 8.0)[9]

  • Washing Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween 20)

  • Storage Buffer (e.g., PBS, pH 7.4, with 1% BSA and 0.1% Sodium Azide)[6][13]

  • Magnetic stand (for magnetic beads) or centrifuge

  • Rotator or vortex mixer

Buffer Preparation

0.1 M this compound Buffer (pH 6.0)

  • Dissolve 21.32 g of this compound in 800 mL of deionized water.

  • Adjust the pH to 6.0 by adding 10 N NaOH dropwise while monitoring with a pH meter.[14][15]

  • Bring the final volume to 1 L with deionized water.

  • Filter sterilize and store at 4°C.

Protocol 1: Two-Step Covalent Coupling of Protein to Beads

This is the recommended protocol as it offers better control over the reaction and minimizes protein-protein crosslinking.

Step 1: Bead Washing and Activation

  • Resuspend the stock bead solution by vortexing.

  • Transfer the desired amount of beads to a microcentrifuge tube.

  • Place the tube on a magnetic stand to pellet the magnetic beads (or centrifuge for non-magnetic beads). Discard the supernatant.

  • Wash the beads twice with 1 mL of 0.1 M this compound Buffer (pH 6.0). After each wash, pellet the beads and discard the supernatant.[16]

  • After the final wash, resuspend the beads in 500 µL of 0.1 M this compound Buffer (pH 6.0).

  • Freshly prepare EDC and NHS/sulfo-NHS solutions in MES buffer. For a 1 mL reaction, a common starting point is to add 2 mg of EDC and 3 mg of NHS.[4]

  • Add the EDC and NHS/sulfo-NHS solutions to the bead suspension.

  • Incubate for 15-30 minutes at room temperature with gentle rotation.[4][16]

  • Pellet the beads and discard the supernatant containing excess EDC and NHS.

  • Wash the activated beads three times with 1 mL of cold MES buffer to remove unreacted activation reagents.

Step 2: Protein Coupling

  • Immediately after the final wash, resuspend the activated beads in 500 µL of a suitable coupling buffer (e.g., PBS, pH 7.4).

  • Add the desired amount of protein to the bead suspension. The optimal protein concentration should be determined empirically but a starting point is often a 1.5 to 2-fold excess of the theoretical bead binding capacity.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[4][9]

Step 3: Quenching and Final Washing

  • Pellet the beads and collect the supernatant to determine the coupling efficiency by measuring the protein concentration (e.g., using a BCA assay).

  • To block any remaining active sites, resuspend the beads in 1 mL of Quenching Buffer.

  • Incubate for 30 minutes at room temperature with gentle rotation.[3]

  • Wash the beads three times with 1 mL of Washing Buffer.

  • After the final wash, resuspend the protein-coupled beads in the desired volume of Storage Buffer.

Protocol 2: One-Step Covalent Coupling of Protein to Beads

This method is faster but may result in protein-protein crosslinking and is generally less efficient.

  • Follow steps 1-5 of the "Bead Washing and Activation" section in Protocol 1.

  • Add the desired amount of protein to the bead suspension in MES buffer.

  • Freshly prepare an EDC solution in MES buffer.

  • Add the EDC solution to the bead and protein mixture. Optionally, NHS can also be added to improve efficiency.

  • Incubate for 2 hours at room temperature with gentle rotation.[16]

  • Follow steps 1-5 of the "Quenching and Final Washing" section in Protocol 1.

Visualizations

experimental_workflow start Start: Carboxylate- Modified Beads wash1 Wash Beads with MES Buffer (x2) start->wash1 Preparation resuspend_mes Resuspend in MES Buffer wash1->resuspend_mes add_edc_nhs Add fresh EDC and NHS/sulfo-NHS resuspend_mes->add_edc_nhs Activation incubate_activation Incubate 15-30 min at Room Temp add_edc_nhs->incubate_activation wash2 Wash Activated Beads with MES Buffer (x3) incubate_activation->wash2 resuspend_pbs Resuspend in Coupling Buffer (PBS) wash2->resuspend_pbs Coupling add_protein Add Protein resuspend_pbs->add_protein incubate_coupling Incubate 2h at RT or Overnight at 4°C add_protein->incubate_coupling quench Add Quenching Buffer incubate_coupling->quench Quenching incubate_quench Incubate 30 min at Room Temp quench->incubate_quench wash3 Wash Coupled Beads with Wash Buffer (x3) incubate_quench->wash3 resuspend_storage Resuspend in Storage Buffer wash3->resuspend_storage end_node End: Protein-Coupled Beads resuspend_storage->end_node

Caption: Two-Step Protein-Bead Coupling Workflow.

edc_nhs_chemistry bead Bead -COOH intermediate1 Bead -CO-O-Acylisourea (Unstable Intermediate) bead:f1->intermediate1:f0 + EDC (in MES Buffer) edc { EDC} nhs { NHS/sulfo-NHS} intermediate2 Bead -CO-NHS (Amine-Reactive NHS Ester) protein Protein -NH2 final_product Bead -CO-NH-Protein (Stable Amide Bond) intermediate1:f1->intermediate2:f0 + NHS/sulfo-NHS byproduct1 Isourea Byproduct intermediate1:f0->byproduct1 releases intermediate2:f1->final_product:f0 + Protein-NH2 byproduct2 NHS intermediate2:f0->byproduct2 releases

Caption: EDC/NHS Coupling Chemistry Pathway.

References

Application Note: Precise pH Adjustment of MES Buffer Using Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the accurate adjustment of pH in 2-(N-morpholino)ethanesulfonic acid (MES) buffer solutions using sodium hydroxide (B78521) (NaOH). MES is a zwitterionic buffer widely used in biological and pharmaceutical research due to its favorable pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][2] This document outlines the principles of MES buffer chemistry, presents quantitative data for pH adjustment, and offers a step-by-step protocol for preparing MES buffer and precisely adjusting its pH. Additionally, it includes graphical representations of the chemical equilibrium and experimental workflow to aid in comprehension.

Introduction

In many biological and pharmaceutical applications, maintaining a stable pH is critical for the success of experiments. MES is a popular choice for a biological buffer because it is chemically stable, has low ultraviolet absorbance, and does not form complexes with most metal ions.[3][4] Its primary application is in cell culture media, protein purification, and electrophoresis.[4] The preparation of MES buffer typically involves dissolving the free acid form of MES in water and then titrating with a strong base, such as NaOH, to the desired pH. This process requires careful measurement and addition of the base to achieve the target pH accurately.

Materials and Methods

Materials
  • MES free acid (Molecular Weight: 195.24 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 1 N or 10 N)

  • Deionized or distilled water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Data Presentation

The following table provides an example of the approximate volumes of 1.0 M NaOH required to adjust the pH of a 0.1 M MES buffer solution. This data is intended as a guideline; actual volumes may vary depending on the initial pH of the MES solution and the concentration of the NaOH solution.

Desired pHApproximate Volume of 1.0 M NaOH per 100 mL of 0.1 M MES Solution (mL)
5.5~0.2
5.8~0.5
6.0~1.0
6.15 (pKa)~1.25
6.4~1.8
6.7~2.3

For a 0.5 M MES solution, to achieve a pH of 6.0 in 1 L, approximately 13.6 mL of 10 N NaOH is required.[3]

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer
  • Weighing MES: For 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid.

  • Dissolving MES: Add the MES powder to a beaker containing approximately 800 mL of deionized water.

  • Stirring: Place a magnetic stir bar in the beaker and put it on a magnetic stirrer to facilitate dissolution.

  • Initial pH Measurement: Once the MES is fully dissolved, place a calibrated pH electrode into the solution. The initial pH will be acidic, typically between 2.5 and 4.0.

  • pH Adjustment: While continuously monitoring the pH, slowly add a 1 N or 10 N NaOH solution dropwise. Allow the pH reading to stabilize after each addition.

  • Final Volume Adjustment: Continue adding NaOH until the desired pH is reached. Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Sterilization and Storage: If required, the buffer can be filter-sterilized using a 0.22 µm filter. Store the buffer at 4°C.[2]

Visualizations

Chemical Equilibrium of MES Buffer

The following diagram illustrates the chemical equilibrium of the MES buffer system and the effect of adding NaOH.

MES_Equilibrium cluster_NaOH Addition of NaOH MES_Acid MES (Acid Form) (HMES) MES_Base MES (Conjugate Base) (MES⁻) MES_Acid->MES_Base releases H⁺ MES_Base->MES_Acid accepts H⁺ H_plus H⁺ H2O H₂O OH_minus OH⁻ (from NaOH) OH_minus->H_plus neutralizes

Caption: Chemical equilibrium of MES buffer with NaOH addition.

Experimental Workflow for MES Buffer pH Adjustment

This diagram outlines the step-by-step workflow for preparing and adjusting the pH of a MES buffer solution.

MES_Workflow start Start weigh Weigh MES Free Acid start->weigh dissolve Dissolve in Deionized Water weigh->dissolve stir Stir until Dissolved dissolve->stir calibrate Calibrate pH Meter stir->calibrate measure_initial_pH Measure Initial pH calibrate->measure_initial_pH add_NaOH Add NaOH Dropwise measure_initial_pH->add_NaOH monitor_pH Monitor pH add_NaOH->monitor_pH check_pH Desired pH Reached? monitor_pH->check_pH check_pH->add_NaOH No adjust_volume Adjust to Final Volume check_pH->adjust_volume Yes sterilize Filter Sterilize (Optional) adjust_volume->sterilize store Store at 4°C sterilize->store end End store->end

Caption: Workflow for MES buffer pH adjustment.

Conclusion

The protocol and data provided in this application note offer a reliable method for the preparation and pH adjustment of MES buffer. By following these guidelines, researchers can ensure the accuracy and reproducibility of their experiments that depend on a stable pH environment within the buffering range of MES. Careful and precise addition of NaOH is paramount to achieving the desired pH for optimal experimental outcomes.

References

Application Note: Utilizing MES Hydrate for Enhanced Stability in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate) is a zwitterionic buffer widely used in biological and biochemical research.[1] As one of the original "Good's" buffers, it was designed with key criteria in mind for biological applications: a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interaction with biological systems.[2] These properties make MES hydrate an excellent excipient for pharmaceutical formulations, where it serves as a buffering agent to enhance the stability and solubility of active pharmaceutical ingredients (APIs), particularly protein and antibody-based therapeutics.[2] This document provides detailed application notes and protocols for leveraging this compound to improve the stability of pharmaceutical formulations.

Mechanism of Stabilization

The primary role of this compound in a pharmaceutical formulation is to maintain a stable pH. Many APIs, especially biologics like monoclonal antibodies (mAbs), are susceptible to degradation pathways that are highly pH-dependent. These include physical degradation, such as aggregation, and chemical degradation, like hydrolysis and fragmentation.[3][4] MES has a pKa of approximately 6.15 at 25°C, providing reliable buffering capacity in the pH range of 5.5 to 6.7.[5] By controlling the pH within this optimal range for a specific API, MES can significantly inhibit these degradation pathways, thereby extending the shelf-life and preserving the efficacy of the drug product. Furthermore, MES exhibits minimal binding to metal ions, which can otherwise catalyze oxidative degradation reactions.

cluster_0 Core Properties of this compound cluster_1 Stabilizing Actions cluster_2 Formulation Outcome pKa pKa ~6.15 Effective pH Range 5.5-6.7 MaintainpH Maintains Stable pH pKa->MaintainpH Solubility High Water Solubility Solubility->MaintainpH MetalBinding Minimal Metal Ion Binding PreventOx Prevents Metal-Catalyzed Oxidation MetalBinding->PreventOx PreventDeg Inhibits pH-Sensitive Degradation (e.g., Aggregation, Fragmentation) MaintainpH->PreventDeg Stability Enhanced API Stability & Extended Shelf-Life PreventDeg->Stability PreventOx->Stability

Caption: Logical workflow of this compound's role in formulation stability.

Application Data: Stability of Biologics

The choice of buffer is a critical parameter in formulating stable protein therapeutics. Studies have shown that buffer species can have a significant impact on degradation pathways. For instance, a study on a humanized antibody found that aggregation propensity was high in phosphate (B84403) and citrate (B86180) buffers but significantly lower in MES, MOPS, acetate, and imidazole (B134444) buffers.[2] This effect was attributed to specific molecular interactions between the buffer and the Fc domain of the antibody.[2] While histidine is another commonly used buffer known to reduce antibody aggregation, the effectiveness of any buffer is highly dependent on the specific protein being formulated.[3][6]

Data Presentation: Comparative Buffer Performance on Protein Stability

The following table summarizes findings from various studies on the impact of different buffer systems on protein stability, particularly focusing on aggregation and fragmentation.

Buffer SystemObservation on Protein StabilityKey FindingsReference(s)
MES Lower aggregation propensity for a humanized IgG compared to Phosphate and Citrate buffers.The difference in aggregation is caused by the specific interaction between the buffer molecule and the Fc domain of the IgG, rather than ionic strength alone.[2]
Phosphate High aggregation propensity for humanized IgG; shown to cause more fragmentation in some mAbs compared to histidine.Can cause significant pH shifts during freezing stages of lyophilization, which can destabilize proteins.[2][3][7]
Citrate High aggregation propensity for humanized IgG; provided better stability than histidine for one specific mAb (mAb-3).The stabilizing effect is highly protein-specific; can be less stable than histidine for many mAbs.[2][8]
Histidine Generally low fragmentation and aggregation for mAbs.Widely used and often preferred for high-concentration mAb formulations due to its ability to shield hydrophobic regions and reduce viscosity.[3][6][8][9]

Experimental Protocols

Protocol 1: Preparation of a MES-Buffered Protein Formulation

This protocol describes the preparation of 100 mL of a sterile 50 mM MES-buffered solution containing a therapeutic protein at a target concentration, adjusted to pH 6.0.

Materials:

  • This compound (MW: 195.24 g/mol , anhydrous basis)

  • Active Pharmaceutical Ingredient (Protein)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Water for Injection (WFI)

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

  • Sterile 100 mL volumetric flask

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh this compound: Weigh 0.976 g of this compound (for 50 mM in 100 mL) and add it to a beaker containing approximately 80 mL of WFI.

  • Dissolve: Place the sterile magnetic stir bar in the beaker and stir on a stir plate until the MES is completely dissolved.[5]

  • pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add 1 M NaOH dropwise while stirring to raise the pH. If the pH overshoots, use 1 M HCl to adjust it back down. Titrate until the pH is stable at 6.0 ± 0.05.[10]

  • Add API: Weigh the required amount of the protein API and add it to the MES buffer solution. Stir gently until fully dissolved. Avoid vigorous stirring that could cause foaming or denaturation.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask to ensure complete transfer. Add WFI to bring the final volume to exactly 100 mL.

  • Sterile Filtration: Draw the final formulation into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into the final sterile container(s).

  • Storage: Store the final formulation at the recommended temperature, typically 2-8°C, and protect from light.[11]

Note: Autoclaving is not recommended for MES buffers as it can cause the solution to turn yellow.[11] Sterile filtration is the preferred method of sterilization.

Protocol 2: Stability Testing of a MES-Buffered Formulation

This protocol outlines a typical stability study for a biopharmaceutical product formulated in MES buffer, based on ICH guidelines.

Objective: To evaluate the physical and chemical stability of a protein therapeutic in a MES-buffered formulation under long-term and accelerated storage conditions.

Materials & Equipment:

  • Three independent batches of the final drug product from Protocol 1.

  • ICH-compliant stability chambers (e.g., 5°C ± 3°C; 25°C ± 2°C / 60% RH ± 5% RH; 40°C ± 2°C / 75% RH ± 5% RH).

  • Analytical instrumentation: UV-Vis Spectrophotometer, pH meter, SEC-HPLC, IEX-HPLC, Potency Assay (e.g., ELISA or cell-based assay), DLS.[1][12][13]

Procedure:

  • Batch Selection: Use at least three primary batches of the drug product for the study. The batches should be manufactured to represent the final production process.[14]

  • Time-Zero (T=0) Analysis: Before placing samples on stability, perform a full panel of analytical tests on samples from each batch to establish baseline data.

  • Sample Storage: Place a sufficient number of vials from each batch into each of the following stability conditions:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples from each storage condition at specified time points.[14]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analytical Testing: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change and particulates.

    • pH: Measure the pH of the formulation.

    • Protein Concentration: Use UV-Vis spectroscopy (A280).

    • Purity and Aggregation: Use Size-Exclusion HPLC (SEC-HPLC) to quantify the percentage of monomer, aggregates, and fragments.[12]

    • Charge Variants: Use Ion-Exchange HPLC (IEX-HPLC) to assess changes in charge heterogeneity (e.g., deamidation).[1]

    • Potency: Perform a relevant bioassay to ensure the drug product maintains its biological activity.

  • Data Analysis: Analyze the data for trends over time. Use the data from the accelerated study to predict long-term stability and identify potential degradation pathways.[15] The real-time data will be used to establish the final shelf-life of the product.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a comprehensive stability study.

cluster_storage Place Samples in Stability Chambers start Start: 3 Batches of MES-Buffered Formulation t0_analysis Time-Zero Analysis (SEC, IEX, Potency, pH, etc.) start->t0_analysis storage_long Long-Term (e.g., 5°C) t0_analysis->storage_long storage_accel Accelerated (e.g., 40°C/75%RH) t0_analysis->storage_accel pull_long Pull Samples at Time Points (3, 6, 9, 12... mos) storage_long->pull_long pull_accel Pull Samples at Time Points (1, 3, 6 mos) storage_accel->pull_accel analysis Perform Analytical Testing (Full Panel) pull_long->analysis pull_accel->analysis data_analysis Analyze Data for Trends & Compare to T=0 analysis->data_analysis decision Data Meets Acceptance Criteria? data_analysis->decision end_pass Continue Study / Establish Shelf-Life decision->end_pass Yes end_fail OOS Investigation / Reformulation Required decision->end_fail No

Caption: Workflow for a typical pharmaceutical stability study.

Conclusion

This compound is a valuable excipient for enhancing the stability of pharmaceutical formulations, particularly for pH-sensitive biologics. Its ability to maintain a stable pH within the 5.5 to 6.7 range effectively minimizes degradation pathways such as aggregation and fragmentation. While the optimal buffer is always protein-specific, comparative data suggests MES can offer superior stability over commonly used buffers like phosphate and citrate for certain antibodies.[2] By following structured protocols for formulation and stability testing, researchers can effectively utilize this compound to develop robust, stable, and efficacious drug products.

References

Troubleshooting & Optimization

Technical Support Center: MES Buffer in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding MES (2-(N-morpholino)ethanesulfonic acid) buffer interference in various biological and biochemical assays. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic biological buffer, one of the "Good's buffers," with a pKa of approximately 6.15 at 25°C. This property makes it an effective buffer in the pH range of 5.5 to 6.7.[1] It is widely used in enzyme assays, protein purification, and cell culture due to its perceived minimal interference with biological systems, low binding to most metal ions, and transparency to UV light.[1]

Q2: In which types of assays can MES buffer cause interference?

While generally considered non-interfering, MES buffer can cause significant issues in specific assays, including:

  • Peroxidase-based assays: MES can interfere with the oxidation of phenolic compounds.

  • EDC/NHS coupling reactions: Although commonly recommended, MES can sometimes lead to suboptimal coupling efficiencies compared to other buffers.

  • Assays involving reactive oxygen species (ROS): MES can react with and consume certain ROS, leading to inaccurate measurements.[2]

  • Studies of protein dynamics: MES can directly interact with proteins, albeit weakly, and alter their conformational dynamics.

  • Cell-based assays: High concentrations of MES can impact cell viability and growth.

Q3: What are the primary mechanisms of MES buffer interference?

The interference from MES buffer can arise from several mechanisms:

  • Direct reaction with assay components: MES can directly react with reactive species in an assay, such as the phenoxyl radicals in peroxidase reactions or certain reactive oxygen species.[3]

  • Weak interactions with proteins: The morpholine (B109124) ring of MES can engage in weak, transient interactions with protein surfaces, which can affect the protein's conformational flexibility and dynamics.

  • Alteration of redox environments: MES can influence redox-sensitive assays by interacting with oxidative radicals.[3]

Troubleshooting Guides

Issue 1: Unexpected Results in Peroxidase-Based Assays

Symptoms:

  • Lower than expected or no color development.

  • Non-linear reaction kinetics.

  • High background signal.

Potential Cause: MES buffer can interfere with peroxidase-catalyzed reactions by recycling the phenolic substrate. In this process, the phenoxyl radical formed by the peroxidase reaction interacts with MES, leading to the reduction and regeneration of the phenol, thus inhibiting the progress of the reaction that is being monitored.[3]

Troubleshooting Workflow:

G A Unexpected Peroxidase Assay Results B Is MES buffer being used? A->B C Switch to an alternative buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) B->C Yes E Troubleshoot other assay components (enzyme, substrate, H2O2) B->E No D Does the issue persist? C->D D->E Yes F Problem likely resolved. Continue with alternative buffer. D->F No G No H Yes

Caption: Troubleshooting workflow for peroxidase assays.

Experimental Protocol: Comparing Buffer Systems in a Peroxidase Assay

  • Prepare Buffers: Prepare 50 mM solutions of MES, sodium phosphate, and sodium acetate, all adjusted to the optimal pH for your specific peroxidase enzyme.

  • Assay Setup: In a 96-well plate, set up replicate reactions for each buffer system. Each reaction should contain the same final concentration of peroxidase, phenolic substrate, and hydrogen peroxide.

  • Initiate Reaction: Start the reaction by adding the final component (e.g., hydrogen peroxide).

  • Monitor Absorbance: Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each buffer system. A significantly lower rate in the MES buffer would indicate interference.

Issue 2: Low Efficiency in EDC/NHS Coupling Reactions

Symptoms:

  • Low yield of conjugated product.

  • Inconsistent results between experiments.

Potential Cause: While MES is often recommended for the activation step of EDC/NHS chemistry due to its lack of primary amines and carboxyl groups, other buffers may offer better overall efficiency for the complete two-step reaction. Phosphate and borate (B1201080) buffers have been suggested as alternatives.[4]

Data Presentation: Buffer Comparison in EDC/NHS Coupling

Buffer SystempH Range for ActivationpH Range for CouplingReported Coupling EfficiencyReference
MES4.7 - 6.07.2 - 8.5 (after buffer exchange)Commonly used, but can be suboptimal[4][5][6]
PhosphateNot ideal for activation7.2 - 7.5Can be effective, may require higher EDC concentration[4]
BorateNot typically used~8.5Can be used for the coupling step[4]

Experimental Protocol: Optimizing Buffer for EDC/NHS Coupling

  • Activation Step: Dissolve your carboxyl-containing molecule in the activation buffer (e.g., 50 mM MES, pH 6.0). Add EDC and NHS at the desired concentrations and incubate.

  • Buffer Exchange (Optional but Recommended): If using a different buffer for the coupling step, perform a buffer exchange using a desalting column equilibrated with the coupling buffer.

  • Coupling Step: Add your amine-containing molecule to the activated molecule in the coupling buffer (e.g., 100 mM sodium phosphate, pH 7.5) and incubate.

  • Analysis: Analyze the conjugation efficiency using an appropriate method, such as SDS-PAGE, HPLC, or a functional assay. Compare the results obtained with different buffer systems.

Issue 3: Inaccurate Quantification of Reactive Oxygen Species (ROS)

Symptoms:

  • Lower than expected ROS signal.

  • False negative results.

Potential Cause: MES, along with other organic buffers like HEPES and Tris, can react with and consume certain ROS, particularly hypochlorite (B82951) (OCl⁻), leading to an underestimation of their concentration.[2]

Data Presentation: Effect of Buffers on ROS Detection

Buffer (10 mM)Relative Fluorescence Intensity (%) vs. PBSReference
PBS100[2]
MES~50[2]
Citrate~80[2]

Data represents the fluorescence signal from a DCFH probe in the presence of NaOCl.

Signaling Pathway: MES Interference in ROS Detection

G ROS Reactive Oxygen Species (e.g., OCl⁻) Probe ROS Detection Probe (e.g., DCFH) ROS->Probe Reaction MES reacts with ROS ROS->Reaction Signal Fluorescent Signal Probe->Signal MES MES Buffer MES->Reaction

References

Technical Support Center: Potential Contamination in Commercial MES Hydrate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues in commercial MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) preparations. Contaminants in buffer reagents can significantly impact experimental outcomes, leading to inconsistent results, enzyme inhibition, and misinterpretation of data. This guide offers practical advice for identifying, mitigating, and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial MES hydrate preparations?

A1: The most frequently encountered and impactful contaminants in commercial this compound are:

  • Oligo(vinylsulfonic acid) (OVS): A polyanionic impurity that can be a potent inhibitor of various enzymes, particularly those that bind to nucleic acids, such as ribonucleases (RNases).

  • Heavy Metals: Trace amounts of heavy metals like lead (Pb), mercury (Hg), cadmium (Cd), and others can be present from the manufacturing process. These can inhibit enzyme activity, promote protein aggregation, and interfere with signaling pathways.[1][2]

  • Synthesis Byproducts: Incomplete reactions or side reactions during MES synthesis can result in various organic impurities.

  • Degradation Products: MES solutions, especially if autoclaved or exposed to light for extended periods, can degrade, forming unknown byproducts that may interfere with experiments.[3] A visible sign of degradation is the appearance of a yellow color.[3]

Q2: How can these contaminants affect my experiments?

A2: Contaminants in MES buffer can manifest in various ways, including:

  • Enzyme Inhibition: Both OVS and heavy metals are known to inhibit a wide range of enzymes, leading to lower than expected reaction rates or complete loss of activity.[1][2]

  • Inconsistent Results: Lot-to-lot variability in the purity of this compound can be a significant source of experimental irreproducibility.

  • Protein Misfolding and Aggregation: Heavy metals can interact with proteins, causing them to misfold and aggregate, which is particularly problematic for protein purification and structural biology studies.

  • Interference with Signaling Pathways: Contaminants can interfere with cellular signaling cascades. For example, heavy metals can affect protein kinases and phosphatases, which are key regulators of signaling pathways like the MAPK pathway.[1][4]

Q3: I'm observing unexpected inhibition in my RNase activity assay. Could my MES buffer be the culprit?

A3: Yes, it is highly likely. Commercial MES preparations can contain oligo(vinylsulfonic acid) (OVS), a potent inhibitor of RNases. If you observe lower than expected RNase activity, consider OVS contamination in your MES buffer as a potential cause.

Q4: My kinase assay is failing or giving inconsistent results. How can I troubleshoot this in relation to my MES buffer?

A4: If your kinase assay is problematic, consider the following troubleshooting steps related to your MES buffer:

  • Check for Heavy Metal Contamination: Protein kinases are sensitive to heavy metals.[1] Consider testing your MES buffer for the presence of heavy metals (see Experimental Protocol 2).

  • Use a High-Purity MES Source: Switch to a brand or lot of this compound that is certified for low heavy metal content.

  • Rule out Other Factors: Systematically check other components of your assay, such as enzyme activity, substrate integrity, and ATP concentration, to ensure the buffer is the source of the issue.[3][5][6]

Troubleshooting Guides

Scenario 1: Unexpected Enzyme Inhibition

Problem: You observe significantly lower enzyme activity than expected in a well-established assay using a new batch of MES buffer.

Logical Workflow for Troubleshooting:

A Problem: Unexpected Enzyme Inhibition B Is the enzyme an RNase? A->B C Potential OVS Contamination B->C Yes D Is the enzyme a kinase, phosphatase, or other metalloenzyme? B->D No F Perform OVS Detection (See Protocol 1) C->F E Potential Heavy Metal Contamination D->E Yes K Consider Other Causes (Enzyme degradation, substrate issues, etc.) D->K No G Perform Heavy Metal Analysis (See Protocol 2) E->G P Contaminant Detected? F->P G->P H Purify MES Buffer (See Protocol 3 or 4) or Use High-Purity MES I Re-run Assay with Purified/New MES H->I J Problem Resolved I->J L No M Yes N No O Yes P->H Yes P->K No Q No R Yes

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Scenario 2: Inconsistent Results Across Experiments

Problem: You are experiencing high variability in your results (e.g., IC50 values, kinetic parameters) when repeating experiments.

Logical Workflow for Troubleshooting:

A Problem: Inconsistent Experimental Results B Are you using different lots of this compound? A->B C Potential Lot-to-Lot Variability in Purity B->C Yes F Is your MES solution old or discolored (yellow)? B->F No D Test different lots for contaminants (OVS, heavy metals) (See Protocols 1 & 2) C->D E Standardize on a single, high-purity lot of MES D->E I Re-run Experiments E->I G Potential MES Degradation F->G Yes K Investigate other sources of variability (pipetting, temperature, etc.) F->K No H Prepare fresh MES solution from a high-purity solid G->H H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data on Contaminant Effects

The following tables summarize the inhibitory concentrations of common contaminants on various enzymes. Note that these values can vary depending on the specific assay conditions.

Table 1: IC50 Values of Heavy Metals on Various Enzymes

Heavy MetalEnzymeIC50 (µM)
Mercury (Hg)Protein Kinase C1.5[1]
Lead (Pb)Protein Kinase C2.12[1]
Methylmercury (CH3Hg)Protein Kinase C0.22[1]
Mercury (Hg)Alkaline Phosphatase0.017[2]
Cadmium (Cd)Alkaline Phosphatase0.021[2]
Lead (Pb)Alkaline Phosphatase0.27[2]

Table 2: Permissible Limits for Heavy Metals

Heavy MetalWHO Permissible Limit in Plants (mg/kg)[7]
Cadmium (Cd)0.02[7]
Lead (Pb)2[7]
Chromium (Cr)1.30[7]
Nickel (Ni)10[7]
Copper (Cu)10[7]
Zinc (Zn)0.60[7]

Experimental Protocols

Protocol 1: Detection of Oligo(vinylsulfonic acid) (OVS) by Anion Exchange Chromatography

This protocol provides a method to detect the presence of the potent RNase inhibitor OVS in MES buffer preparations.

Materials:

  • MES buffer solution to be tested

  • Anion exchange chromatography column (e.g., AG 1-X8 resin)

  • Elution buffers: 0.1 M HCl and a linear gradient of 1-4 M HCl

  • RNase activity assay kit

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare the Anion Exchange Column: Pack and equilibrate the anion exchange column according to the manufacturer's instructions.

  • Load the Sample: Pass a known volume of the MES buffer solution through the equilibrated column. The OVS, being polyanionic, will bind to the resin.

  • Initial Wash: Wash the column with 0.1 M HCl to remove weakly bound impurities.

  • Elute OVS: Apply a linear gradient of 1-4 M HCl to the column to elute the strongly bound OVS. Collect fractions.

  • Neutralize Fractions: Neutralize the acidic fractions to a pH suitable for the RNase assay.

  • Test for RNase Inhibition: Perform an RNase activity assay in the presence of the neutralized fractions. A significant decrease in RNase activity in a fraction indicates the presence of OVS.

Protocol 2: Analysis of Heavy Metal Contamination

This protocol outlines a general procedure for detecting heavy metal contamination. For precise quantification, analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended.

Materials:

  • This compound solid or solution

  • Nitric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • ICP-MS instrument

Procedure:

  • Sample Preparation:

    • For solid this compound: Accurately weigh a known amount of the solid and dissolve it in a known volume of deionized water.

    • For MES solution: Use the solution directly or dilute as needed.

  • Acidification: Acidify the sample with trace metal grade nitric acid to a final concentration of 1-2%. This helps to keep the metals in solution.

  • ICP-MS Analysis: Analyze the prepared sample using an ICP-MS instrument. The instrument will provide quantitative data on the concentration of various heavy metals.

  • Compare to Standards: Compare the measured concentrations to established permissible limits for heavy metals in reagents.[7][8]

Protocol 3: Purification of this compound by Recrystallization

This protocol describes a method to purify this compound from less soluble impurities.

Materials:

  • Impure this compound

  • High-purity solvent (e.g., ethanol/water mixture)

  • Heating mantle or hot plate

  • Beakers and flasks

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the Impure MES: In a beaker, add a minimal amount of the hot solvent to the impure this compound. Heat the mixture while stirring until the MES is completely dissolved.[9][10][11]

  • Cool the Solution: Remove the beaker from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this time to allow for the formation of large crystals.[9][11]

  • Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of purified crystals.[9][11]

  • Collect the Crystals: Collect the purified MES crystals by vacuum filtration.[9][11]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and then dry them thoroughly.

Protocol 4: Removal of Heavy Metals by Chelation Chromatography

This protocol provides a method for removing heavy metal contaminants from MES buffer solutions.

Materials:

  • MES buffer solution containing heavy metals

  • Chelating resin (e.g., Chelating Sepharose)

  • Chromatography column

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

Procedure:

  • Prepare the Chelating Column: Pack the chromatography column with the chelating resin and charge it with an appropriate metal ion (if required by the resin manufacturer) and then equilibrate with a suitable buffer.

  • Adjust Sample pH: Adjust the pH of the MES buffer solution to a range where the chelating resin has a high affinity for the target heavy metals (typically between pH 3 and 6).[12]

  • Load the Sample: Pass the pH-adjusted MES solution through the prepared chelating column. The heavy metals will bind to the resin.

  • Collect the Purified Buffer: The eluate will be the MES buffer with a reduced concentration of heavy metals.

  • Verify Purity: Analyze the purified buffer for heavy metal content using the method described in Protocol 2.

Signaling Pathway and Experimental Workflow Diagrams

MAPK Signaling Pathway and Potential Interference by Heavy Metals

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Key components of this pathway are protein kinases (RAF, MEK, ERK) and phosphatases, which can be inhibited by heavy metal contaminants.

cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Phosphatase Phosphatase ERK->Phosphatase Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Phosphatase->ERK Heavy Metals Heavy Metals Heavy Metals->RAF Heavy Metals->MEK Heavy Metals->ERK Heavy Metals->Phosphatase Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: MAPK signaling pathway and points of interference by heavy metals.

Experimental Workflow for Investigating MES Buffer Contamination

A Experimental Anomaly (e.g., failed assay) B Hypothesis: MES Buffer Contamination A->B C Divide MES solution into two aliquots B->C D Aliquot 1: Untreated Control C->D E Aliquot 2: Purified MES C->E G Re-run Experiment with Control and Purified MES D->G F Purification Method (Choose based on suspected contaminant) - Anion Exchange (OVS) - Chelation (Heavy Metals) - Recrystallization (General) E->F F->G H Compare Results G->H I Results with Purified MES are as expected? H->I J Conclusion: Contamination was the likely cause I->J Yes K Conclusion: Contamination is unlikely the cause I->K No L Further Investigation: Analyze other reagents, optimize assay conditions K->L

References

Optimizing MES Buffer for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-(N-morpholino)ethanesulfonic acid (MES) buffer concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used in cell culture?

A1: MES is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its pKa of 6.15 at 25°C, which provides a stable pH environment in the range of 5.5 to 6.7.[1][2] It is used in cell culture to maintain a consistent pH, which is crucial for optimal cell growth and function.[3] Its minimal potential to interfere with biological systems makes it a common choice.[2]

Q2: What is the recommended concentration of MES buffer for mammalian cell culture?

A2: A general recommendation for mammalian cell culture is to use MES at a concentration of less than 20 mM.[4] However, the optimal concentration can be cell-line specific and should be determined empirically. For plant cells, concentrations should generally be kept below 10 mM as higher concentrations can be toxic.[5]

Q3: Can MES buffer be autoclaved?

A3: Autoclaving MES buffer is not recommended. High temperatures can cause the buffer to degrade and turn yellow, although the pH may not change significantly.[6] The identity of the yellow breakdown product is unknown. Sterilization by filtration through a 0.22 µm filter is the preferred method.

Q4: At what temperature should I store my MES buffer solution?

A4: MES buffer solutions are stable for months when stored at 2-8°C.

Q5: What are the key advantages of using MES buffer?

A5: Key advantages of MES buffer include:

  • pKa near physiological range: Although its pKa is slightly acidic, it can be effective for specific applications.

  • High water solubility: It dissolves readily in water.[1]

  • Minimal salt effects: It has a low tendency to interact with metal ions, with the exception of iron.[2][4]

  • Chemical and enzymatic stability: It is a stable molecule that is not metabolized by cells.[1]

  • Low UV absorbance: This makes it suitable for spectrophotometric measurements.

Troubleshooting Guide

This guide addresses common issues encountered when using MES buffer in cell culture.

Issue 1: Precipitation in the Culture Medium
Symptom Possible Cause Recommended Solution
Immediate precipitation upon adding MES buffer to the medium High concentration of MES or other media components leading to supersaturation.Prepare a more dilute stock solution of MES. Add the MES buffer to the medium slowly while stirring. Ensure all components are fully dissolved before adding the next.
Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium.While MES has low metal-binding capacity, high concentrations of both MES and divalent cations can lead to precipitation. Prepare the medium by adding the buffer before adding salts containing divalent cations.
Precipitation observed after incubation Temperature-dependent solubility.Ensure the incubator temperature is stable. Pre-warm all solutions to the working temperature before mixing.
pH shift in the medium due to cellular metabolism.Confirm the final pH of the medium after all supplements are added. If necessary, adjust the pH. Consider if the buffering capacity is sufficient for the cell density.
Issue 2: Suboptimal Cell Growth or Viability
Symptom Possible Cause Recommended Solution
Reduced cell proliferation or signs of cytotoxicity MES concentration is too high for the specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration of MES for your cells (see Experimental Protocol 1 ). The general recommendation for mammalian cells is to stay below 20 mM.[4]
MES is interfering with cellular processes.MES has been shown to affect reactive oxygen species (ROS) homeostasis in plant cells and may induce autophagy.[7][8] If you suspect interference with specific signaling pathways, consider using an alternative buffer like HEPES and compare the cellular response.
pH of the culture medium is drifting outside the optimal range Insufficient buffering capacity.Increase the concentration of MES, ensuring it remains within the non-toxic range for your cells. Alternatively, use a combination of buffers (e.g., MES and HEPES) to cover a broader pH range.
High rate of cellular metabolism producing excess acid.Increase the frequency of media changes or reduce the cell seeding density.
Issue 3: Inconsistent Experimental Results
Symptom Possible Cause Recommended Solution
Variability between experiments Inconsistent preparation of MES buffer.Prepare a large batch of MES stock solution and use it for a series of experiments. Always verify the pH of the final culture medium.
Degradation of MES buffer.Store MES solutions at 2-8°C and protect them from light. Do not use discolored (yellow) buffer solutions.
Interaction with experimental compounds.Ensure that MES does not interact with your compounds of interest. Perform control experiments with and without MES if you suspect interference.

MES vs. HEPES: A Comparative Troubleshooting Perspective

Characteristic MES HEPES When to Choose One Over the Other
Useful pH Range 5.5 - 6.7[2]6.8 - 8.2[2]Choose MES for applications requiring a slightly acidic pH. Choose HEPES for experiments requiring a physiological pH (7.2-7.4).[9][10]
pKa (at 25°C) 6.15[2]7.5
Potential for Cytotoxicity Can be toxic at concentrations >20 mM for some mammalian cells.[4]Can be cytotoxic at high concentrations (>25 mM) and can generate reactive oxygen species (ROS) when exposed to light.[11]If working with cells sensitive to ROS or conducting experiments under bright light, consider using MES or protecting the culture from light when using HEPES.
Metal Ion Binding Weak binding to most metal ions, except iron.[2]Negligible metal ion binding.Both are generally suitable for use in media containing metal ions.

Experimental Protocols

Experimental Protocol 1: Determining the Optimal MES Concentration using an MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of MES buffer for a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • MES buffer stock solution (e.g., 0.5 M, sterile-filtered)[1]

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density for a 24-48 hour growth period.

  • Preparation of MES-containing Media: Prepare a series of complete culture media containing different final concentrations of MES (e.g., 0, 5, 10, 15, 20, 25, 30, 40 mM). Ensure the pH of each medium is adjusted to the desired value.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing the different MES concentrations. Include a control group with no MES.

  • Incubation: Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each MES concentration relative to the control (0 mM MES). Plot the cell viability against the MES concentration to determine the highest concentration that does not significantly impact cell viability.

Visualizations

Chemical Equilibrium of MES Buffer

The following diagram illustrates the chemical equilibrium of the MES buffer system. The zwitterionic form of MES can donate a proton to neutralize added base, while the anionic form can accept a proton to neutralize added acid, thus resisting changes in pH.

MES_Equilibrium MES Buffer Chemical Equilibrium MES_Zwitterion MES (Zwitterionic) (HMES) MES_Anion MES (Anionic) (MES⁻) MES_Zwitterion->MES_Anion pKa = 6.15 MES_Zwitterion->MES_Anion Donates H⁺ MES_Anion->MES_Zwitterion Accepts H⁺ Proton + H⁺ Base + OH⁻ Water H₂O

Caption: Chemical equilibrium of the MES buffer system.

Troubleshooting Workflow for MES Buffer Optimization

This workflow provides a logical sequence of steps to troubleshoot common issues related to the use of MES buffer in cell culture.

MES_Troubleshooting_Workflow MES Buffer Troubleshooting Workflow start Start: Suboptimal Cell Performance with MES Buffer check_concentration Is MES concentration < 20 mM? start->check_concentration check_preparation Was the buffer sterile-filtered and stored correctly? check_concentration->check_preparation Yes perform_viability_assay Perform cell viability assay (e.g., MTT) with a range of MES concentrations. check_concentration->perform_viability_assay No or Unsure check_precipitation Is there precipitation in the medium? check_preparation->check_precipitation Yes prepare_fresh_buffer Prepare fresh MES buffer, sterile-filter, and store at 2-8°C. check_preparation->prepare_fresh_buffer No check_pH Is the medium pH stable and in the optimal range? check_precipitation->check_pH No troubleshoot_precipitation Troubleshoot precipitation: - Check component concentrations - Adjust order of addition check_precipitation->troubleshoot_precipitation Yes consider_alternative_buffer Consider alternative buffer (e.g., HEPES) and compare cellular response. check_pH->consider_alternative_buffer No end End: Optimized Cell Performance check_pH->end Yes optimize_concentration Determine optimal concentration and re-evaluate. perform_viability_assay->optimize_concentration optimize_concentration->end prepare_fresh_buffer->start troubleshoot_precipitation->start adjust_pH Adjust pH of the final medium. Consider increasing buffer concentration if needed. adjust_pH->start consider_alternative_buffer->end

Caption: A workflow for troubleshooting MES buffer in cell culture.

References

MES buffer pH shifts in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH shifts in long-term experiments using MES (2-(N-morpholino)ethanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

A1: MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's" buffers, developed for biological and biochemical research.[1] It is particularly useful for maintaining a stable pH in the range of 5.5 to 6.7.[2][3][4] Its pKa is approximately 6.15 at 25°C.[2]

Q2: Why am I observing a pH shift in my long-term experiment using MES buffer?

A2: Several factors can contribute to pH shifts in MES-buffered systems during long-term experiments:

  • Cellular Metabolism: Actively metabolizing cells produce acidic byproducts, such as lactic acid and carbon dioxide, which can overwhelm the buffering capacity of the MES buffer and cause a decrease in pH.[5][6]

  • Temperature Fluctuations: The pKa of MES buffer is temperature-dependent.[3] If the temperature of your experiment deviates from the temperature at which the buffer was prepared, you will observe a pH shift.

  • CO₂ Incubator Effects: When using a CO₂ incubator, the dissolved CO₂ forms carbonic acid, which will lower the pH of the medium.[5][7] This effect is independent of the MES buffer's action and can lead to a more acidic environment than initially set.

  • Buffer Concentration: An insufficient concentration of MES buffer may not have the capacity to resist pH changes caused by cellular metabolism or other experimental factors.[8]

  • Buffer Degradation: Although generally stable, prolonged exposure to light or high temperatures can lead to the degradation of MES, which may affect its buffering capacity.[9] Autoclaving MES buffer can cause it to turn yellow, although this does not significantly alter the pH.[9][10]

Q3: How does temperature affect the pH of MES buffer?

A3: The pKa of MES buffer decreases as the temperature increases. This means that if you prepare your buffer at room temperature (e.g., 25°C) and use it at a higher temperature (e.g., 37°C in an incubator), the pH of the solution will be lower. The temperature coefficient (ΔpKa/°C) for MES is approximately -0.011.[11]

Q4: Can I autoclave MES buffer?

A4: Autoclaving MES buffer is not recommended. The high temperatures can cause the buffer to degrade and turn a faint yellow color.[9][10] While this color change may not significantly affect the pH, it is an indication of degradation.[9][10] The preferred method for sterilization is filtration through a 0.22 µm filter.[2][10]

Q5: What are the signs of MES buffer degradation or contamination?

A5: Signs of MES buffer degradation or contamination include a yellowing of the solution, the presence of precipitates, or any visible microbial growth.[2][9] If any of these are observed, it is best to discard the buffer and prepare a fresh solution.[9]

Troubleshooting Guides

Issue 1: Gradual decrease in pH over several days in cell culture.
  • Possible Cause: Acidification due to cellular metabolism.

  • Solution:

    • Increase Buffer Concentration: Gradually increase the concentration of MES in your culture medium. Concentrations up to 20mM are generally well-tolerated by many mammalian cell lines.[4]

    • Combine Buffers: Consider using a combination of buffers to cover a wider pH range. A common combination is HEPES and MES, which can provide buffering capacity from pH 6 to 8.[5]

    • Medium Replenishment: Increase the frequency of medium changes to remove metabolic byproducts and replenish the buffering capacity.

    • Optimize Cell Density: Seeding at a lower cell density can reduce the rate of metabolic waste production.

Issue 2: Immediate pH drop when moving the buffered medium into a CO₂ incubator.
  • Possible Cause: The effect of dissolved CO₂ forming carbonic acid.

  • Solution:

    • Pre-equilibrate Medium: Allow the prepared medium to equilibrate in the CO₂ incubator for several hours before use. This will allow the pH to stabilize before introducing it to your cells.

    • Adjust pH in Working Conditions: Adjust the final pH of the MES-buffered medium under the same CO₂ and temperature conditions used for the experiment. This ensures the target pH is achieved in the actual experimental environment.

    • Use Bicarbonate in Conjunction with MES: For CO₂-incubated cultures, a combination of sodium bicarbonate and MES can provide a more stable pH. The bicarbonate system will work in concert with the incubator's CO₂ levels to maintain a physiological pH.[5]

Issue 3: Inconsistent pH readings between batches of MES buffer.
  • Possible Cause: Inconsistent preparation or quality of MES powder.

  • Solution:

    • Standardize Preparation Protocol: Use a detailed and consistent protocol for buffer preparation, including the source and quality of water, the method of pH adjustment, and the final sterilization step.

    • Calibrate pH Meter: Ensure your pH meter is calibrated correctly before each use with fresh, high-quality calibration standards.

    • Use High-Purity MES: Use a high-quality, molecular biology grade MES powder to minimize variability from impurities.

    • Check for MES Free Acid vs. Salt: Ensure you are using the correct form of MES (free acid or sodium salt) as specified in your protocol. Using the salt form when the free acid is required will result in a significantly different starting pH.[12]

Data Presentation

Table 1: Temperature Dependence of MES Buffer pH

Temperature (°C)Expected pH (Starting from pH 6.1 at 25°C)
46.33
256.10
375.97

Note: This table illustrates the expected pH shift based on the ΔpKa/°C of -0.011. Actual values may vary slightly depending on the specific composition of the solution.[11]

Table 2: Comparison of MES with Other Biological Buffers for Long-Term Cell Culture

BufferpKa at 25°CEffective pH RangeCommon ConcentrationKey Considerations for Long-Term Use
MES 6.155.5 - 6.710-20 mMGood for acidic conditions; can be combined with other buffers for a broader range.[4]
HEPES 7.556.8 - 8.210-25 mMCommonly used for physiological pH; may produce toxic compounds when exposed to light.
MOPS 7.206.5 - 7.920-50 mMGood for physiological pH; wider buffering range than MES.[4]
PIPES 6.806.1 - 7.510-20 mMSimilar range to MES but closer to neutral pH.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.5 M MES Stock Solution
  • Weighing: Weigh out 97.62 g of MES free acid powder.[10][13]

  • Dissolving: Add the powder to 800 mL of deionized water in a suitable container.[10]

  • pH Adjustment: While stirring, slowly add 10 N NaOH to adjust the pH to the desired value (e.g., 6.0). This will require approximately 13.6 mL for a 1 L solution.[10]

  • Final Volume: Adjust the final volume to 1 L with deionized water.[10]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.[2][10]

  • Storage: Store the stock solution at 2-8°C, protected from light. A properly stored solution is stable for several months.[10][11]

Protocol 2: Monitoring and Adjusting pH in a Long-Term Cell Culture Experiment
  • Aseptic Sampling: At regular intervals (e.g., every 24 hours), aseptically remove a small aliquot (e.g., 100-200 µL) of the culture medium.

  • pH Measurement: Use a calibrated micro-pH probe to measure the pH of the aliquot. Ensure the measurement is taken at the same temperature as the cell culture.

  • Data Logging: Record the pH value, date, and time.

  • Adjustment (if necessary): If the pH has shifted outside the acceptable range, a partial or complete medium change with fresh, pre-warmed, and pH-adjusted medium is recommended. For minor adjustments, sterile, dilute NaOH or HCl can be added dropwise, but this should be done with extreme caution to avoid localized pH shocks to the cells.

Visualizations

Factors_Influencing_MES_pH_Stability cluster_causes Primary Causes of pH Shift cluster_effects Observed Effects cluster_solutions Troubleshooting Solutions Metabolism Cellular Metabolism pH_Decrease Decreased Extracellular pH Metabolism->pH_Decrease Temperature Temperature Changes pH_Instability pH Instability Temperature->pH_Instability CO2 CO2 Incubation CO2->pH_Decrease Concentration Buffer Concentration Concentration->pH_Instability Increase_Conc Increase MES Concentration pH_Decrease->Increase_Conc mitigates Combine_Buffers Combine with other Buffers pH_Decrease->Combine_Buffers mitigates Medium_Change Frequent Medium Changes pH_Decrease->Medium_Change mitigates Pre_Equilibrate Pre-equilibrate Medium pH_Instability->Pre_Equilibrate stabilizes Adjust_in_situ Adjust pH in situ pH_Instability->Adjust_in_situ stabilizes

Caption: Factors influencing MES buffer pH stability and corresponding solutions.

Troubleshooting_Workflow Start pH Shift Observed Check_Metabolism Is cell density high? Start->Check_Metabolism Check_Incubator Is experiment in CO2 incubator? Check_Metabolism->Check_Incubator No Sol_Metabolism Increase buffer conc. Frequent medium change Check_Metabolism->Sol_Metabolism Yes Check_Temp Was buffer prepared at experimental temp? Check_Incubator->Check_Temp No Sol_Incubator Pre-equilibrate medium Adjust pH in incubator Check_Incubator->Sol_Incubator Yes Check_Prep Review buffer preparation protocol Check_Temp->Check_Prep No Sol_Temp Prepare fresh buffer at correct temp. Check_Temp->Sol_Temp Yes Sol_Prep Use high-purity reagents Calibrate pH meter Check_Prep->Sol_Prep

Caption: A logical workflow for troubleshooting MES buffer pH shifts in experiments.

References

Technical Support Center: MES Buffer and Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MES (2-(N-morpholino)ethanesulfonic acid) buffer in experiments involving metal ions. This resource is intended for researchers, scientists, and drug development professionals who may encounter unexpected results due to the chelating properties of MES.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic buffer that is part of the "Good's buffers" series. It is widely used in biological and biochemical research for several reasons:

  • pKa Value: Its pKa of 6.15 at 25°C makes it an effective buffer in the pH range of 5.5 to 6.7.[1]

  • Low UV Absorbance: MES exhibits minimal absorbance in the UV range, which is advantageous for spectrophotometric assays.

  • Biological Inertness: It is generally considered to be biologically inert and not metabolized by cells.[2]

Q2: Does MES buffer chelate metal ions?

Yes, under certain conditions, MES can act as a chelating agent and form complexes with metal ions. While it is often considered a non-coordinating or weakly coordinating buffer, its morpholino ring can interact with and bind certain metal ions.[3] The strength of this interaction varies depending on the metal ion and the experimental conditions.

Q3: Which metal ions are known to interact with MES buffer?

Research has shown that MES can form complexes with several metal ions, including:

  • Iron (Fe³⁺): MES has been shown to form complexes with ferric iron.[4]

  • Copper (Cu²⁺): An imperceptible complexation ability to Cu²⁺ has been reported.[5]

  • Cobalt (Co²⁺) and Nickel (Ni²⁺): Studies have determined the stability constants for MES with these divalent cations.[6]

Interactions with other divalent cations such as zinc (Zn²⁺), manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are generally considered to be weak or negligible, but this can be application-dependent.[5]

Q4: What are the consequences of MES-metal ion chelation in an experiment?

The chelation of metal ions by MES buffer can lead to a variety of experimental issues:

  • Inhibition of Metalloenzymes: If your enzyme of interest requires a metal cofactor for its activity, chelation by MES can remove this cofactor and lead to decreased or abolished enzyme activity.[7][8]

  • Altered Reaction Kinetics: The availability of free metal ions can be a critical factor in reaction kinetics. MES chelation can alter the concentration of free metal ions, leading to unexpected kinetic profiles.[9]

  • Precipitation: In some cases, the formation of a MES-metal complex can lead to precipitation, especially at high concentrations.

  • Inaccurate Binding Assays: In studies investigating the binding of metal ions to proteins or other molecules, the presence of a chelating buffer like MES can compete for the metal ion, leading to inaccurate determination of binding affinities.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues that may arise from the interaction between MES buffer and metal ions in your experiments.

Problem 1: Unexpectedly low or no enzyme activity.

Possible Cause: Your enzyme may be a metalloenzyme, and MES buffer is chelating the essential metal cofactor.

Troubleshooting Steps:

  • Verify if your enzyme is a metalloenzyme: Consult the literature or enzyme database to determine if your enzyme requires a metal ion for its activity.

  • Perform a metal-addback experiment:

    • Run your assay in MES buffer as before.

    • In a parallel experiment, add a surplus of the suspected metal cofactor to the reaction mixture.

    • If enzyme activity is restored or increased, it is a strong indication that MES chelation was the issue.

  • Switch to a non-chelating buffer: Consider using an alternative buffer with a similar pKa range that is known to have minimal metal-binding capacity. Good alternatives include PIPES or acetate (B1210297) buffer, depending on the specific requirements of your experiment.

Problem 2: Inconsistent or non-reproducible kinetic data.

Possible Cause: The concentration of free metal ions, which may be catalytic or inhibitory, is not being effectively controlled due to chelation by MES.

Troubleshooting Steps:

  • Review your experimental setup: Ensure that all components of your reaction mixture, including stock solutions, are free from contaminating metal ions.

  • Quantify metal ion concentration: If possible, measure the concentration of the relevant metal ion in your MES buffer and stock solutions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Use a metal ion buffer system: To precisely control the free metal ion concentration, consider preparing a metal buffer system using a strong chelator with a known affinity for the metal ion of interest. This allows you to "buffer" the pM (negative logarithm of the free metal ion concentration) in a manner analogous to how a pH buffer controls proton concentration.[10]

  • Test alternative buffers: As in the previous problem, switching to a buffer with negligible metal-binding properties can help determine if MES is the source of the inconsistency.

Problem 3: Formation of a precipitate upon addition of metal ions to MES buffer.

Possible Cause: The MES-metal complex being formed has low solubility under your experimental conditions (e.g., high concentrations of MES or metal ions, specific pH or temperature).

Troubleshooting Steps:

  • Reduce concentrations: Try lowering the concentration of MES buffer and/or the metal ion to see if the precipitate dissolves.

  • Adjust pH: The solubility of MES-metal complexes can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if it affects precipitation.

  • Consider a different buffer: If precipitation persists, the most straightforward solution is to switch to a different buffer that does not form an insoluble complex with the metal ion .

Data Presentation

The stability of a complex between a metal ion (M) and a ligand (L), such as MES, is quantified by the stability constant (K) or, more commonly, its logarithm (logK). A higher logK value indicates a more stable complex.

Metal IonlogK₁ (ML)Experimental ConditionsReference
Co(II)1.68T = 298.15 K, I = 0.100 M NaClO₄[6]
Ni(II)1.69T = 298.15 K, I = 0.100 M NaClO₄[6]
Fe(III)ML, ML₂, ML₂H₋₁ species formedT = 298.15 K, I = 0.1 mol·dm⁻³ NaNO₃[5]
Cu(II)Imperceptible complexationpH 6.0[5]
Zn(II)No complex formation observedpH 6.0[5]
Cd(II)No complex formation observedpH 6.0[5]
Ca(II)No complex formation observedpH 6.0[5]
Mg(II)No complex formation observedpH 6.0[5]
Mn(II)No complex formation observedpH 6.0[5]
Pb(II)Imperceptible complexationpH 6.0[5]

Note: The interaction between MES and metal ions can be highly dependent on the experimental conditions, including pH, temperature, and ionic strength. The data presented here should be used as a guide, and it is recommended to experimentally verify the extent of chelation under your specific assay conditions.

Experimental Protocols

Protocol 1: Potentiometric pH Titration to Determine MES-Metal Ion Interaction

This protocol allows for the determination of the stability constant of a MES-metal ion complex by monitoring pH changes upon titration.

Materials:

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

  • MES buffer solution of known concentration (e.g., 50 mM)

  • Metal salt solution of known concentration (e.g., 100 mM of the metal chloride or nitrate)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Prepare the MES solution: In a beaker, prepare a known volume and concentration of MES solution.

  • Initial pH reading: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH of the MES solution.

  • Titration with base (Control): Titrate the MES solution with the standardized strong base, recording the pH after each addition of a small, known volume of the base. Continue the titration well past the expected equivalence point.

  • Prepare the MES-metal solution: In a separate beaker, prepare an identical MES solution as in step 1. Then, add a known amount of the metal salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:1 or 1:2).

  • Titration of MES-metal solution: Titrate this solution with the same standardized strong base, recording the pH at the same volume increments as in the control titration.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • A shift in the titration curve of the MES-metal solution compared to the MES-only solution indicates the formation of a complex.

    • The stability constant (logK) can be calculated from the titration data using specialized software or by applying relevant equilibrium equations.

Visualizations

MES_Chelation_Equilibrium MES MES Buffer Complex MES-Metal Complex [MES-M]ⁿ⁺ MES->Complex Binds to Metal Metal Ion (Mⁿ⁺) Metal->Complex Complex->MES Releases Complex->Metal Troubleshooting_Workflow start Unexpected Experimental Results (e.g., low enzyme activity, inconsistent data) check_enzyme Is the enzyme a metalloenzyme? start->check_enzyme metal_addback Perform metal-addback experiment check_enzyme->metal_addback Yes check_precipitation Is there any precipitate in the buffer? check_enzyme->check_precipitation No activity_restored Activity restored? metal_addback->activity_restored chelation_confirmed MES chelation is the likely cause. Consider alternative buffers. activity_restored->chelation_confirmed Yes other_issue Issue likely not due to MES chelation. Investigate other experimental parameters. activity_restored->other_issue No adjust_conditions Adjust concentrations or pH check_precipitation->adjust_conditions Yes continue_troubleshooting Continue troubleshooting other factors check_precipitation->continue_troubleshooting No precipitation_persists Precipitation persists? adjust_conditions->precipitation_persists use_alt_buffer Switch to an alternative buffer precipitation_persists->use_alt_buffer Yes precipitation_persists->continue_troubleshooting No

References

Technical Support Center: Utilizing MES Buffer in UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MES (2-(N-morpholino)ethanesulfonic acid) buffer in UV-Vis spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it recommended for UV spectrophotometry?

A1: MES is a zwitterionic biological buffer, one of the "Good's buffers," designed to be biochemically inert and stable.[1][2] Its key advantage for UV spectrophotometry is its minimal absorbance in the low UV range, particularly at wavelengths where biomolecules like proteins and nucleic acids are commonly measured (260 nm and 280 nm).[3][4] This low UV absorptivity helps to minimize background noise and ensure more accurate quantification of the analyte of interest.

Q2: What is the effective pH range for MES buffer?

A2: MES buffer has a pKa of approximately 6.15 at 25°C and is most effective in the pH range of 5.5 to 6.7.[1]

Q3: Does the concentration of MES buffer affect my UV-Vis measurements?

A3: Yes, the concentration of the buffer can impact your measurements. While MES has low intrinsic absorbance, higher concentrations can contribute to the background signal, especially at lower UV wavelengths. It is advisable to use the lowest concentration of MES that still provides adequate buffering capacity for your experiment. For many applications, a concentration of 10-25 mM is sufficient.

Q4: How does the pH of the MES buffer affect its UV absorbance?

A4: The pH of a buffer solution can influence the UV-visible spectrum of the buffer itself, as well as the analyte in the solution.[5] For MES, significant changes in UV absorbance due to pH are generally not observed within its effective buffering range. However, it is crucial to maintain a consistent pH throughout your experiments, including in your blank and sample preparations, to ensure reproducibility.

Q5: Can I use MES buffer for experiments involving metal ions?

A5: Yes, MES is a suitable choice for many experiments involving metal ions because it is a non-coordinating buffer and generally exhibits weak binding with most common metal ions.[3]

Data Presentation: UV Cutoff of Common Biological Buffers

The UV cutoff is the wavelength at which the absorbance of a 1 cm path length solution is equal to 1 Absorbance Unit (AU). Operating near or below the UV cutoff can lead to increased baseline noise.

BufferConcentrationpHUV Cutoff (nm)
MES 10 mM 6.0 ~215
HEPES10 mM7.6~225
Tris-HCl20 mM7.0~202
Tris-HCl20 mM8.0~212
Phosphate (B84403) (Potassium)10 mM-~190
Acetate (Sodium)10 mM-~205
Citrate (B86180) (Sodium)10 mM-~225
Ammonium Bicarbonate10 mM-~190

Note: The UV cutoff values can vary slightly depending on the purity of the reagents and the water used for preparation.

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer

Materials:

  • MES free acid powder

  • High-purity, deionized water

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Calculate the required mass of MES: For 1 liter of 0.1 M MES buffer, you will need 19.52 g of MES (Molecular Weight = 195.24 g/mol ).

  • Dissolve the MES powder: Add approximately 800 mL of deionized water to a beaker with a stir bar. While stirring, slowly add the calculated mass of MES powder. Continue stirring until the powder is completely dissolved.[1]

  • Adjust the pH: Place the beaker in a temperature-controlled water bath set to your experimental temperature. Immerse the calibrated pH electrode in the solution. Slowly add the NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the desired pH (within the 5.5 to 6.7 range) is reached.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization (if required): If your application requires a sterile buffer, filter the solution through a 0.22 µm sterile filter. Avoid autoclaving MES buffer as it may degrade and turn yellow.

Protocol 2: Using MES Buffer in UV-Vis Spectrophotometry

Objective: To accurately measure the absorbance of a sample in MES buffer.

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its light source (deuterium and tungsten lamps) and allow it to warm up for at least 15-30 minutes to ensure a stable baseline.[6]

  • Cuvette Selection and Handling: For measurements in the UV range (below 340 nm), use quartz cuvettes.[6] Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvettes are clean and free of scratches.

  • Prepare the Blank Solution: The blank solution must contain everything that your sample solution contains, except for the analyte of interest.[7] This means using the same batch of MES buffer at the same concentration and pH as your sample.

  • Zeroing the Spectrophotometer (Blanking):

    • Fill a clean quartz cuvette with your blank solution.

    • Wipe the optical surfaces of the cuvette with a lint-free cloth.

    • Place the cuvette in the spectrophotometer's sample holder in the correct orientation.

    • Close the sample compartment lid.

    • Use the instrument's software to perform a blank or zero measurement across your desired wavelength range. This will subtract the absorbance of the buffer and the cuvette from subsequent measurements.[8]

  • Measure the Sample:

    • Empty the cuvette, rinse it with a small amount of your sample solution, and then fill it with your sample.

    • Wipe the cuvette and place it in the sample holder in the same orientation as the blank.

    • Close the lid and initiate the absorbance measurement. The resulting spectrum will represent the absorbance of your analyte.

Troubleshooting Guides

Q: Why is my baseline noisy or drifting?

A: Baseline instability can be caused by several factors. Follow this troubleshooting workflow:

G start High Baseline Noise or Drift q1 Is the spectrophotometer lamp warmed up? start->q1 a1_no Warm up for at least 15-30 min. q1->a1_no a1_yes Yes q1->a1_yes Yes q2 Are you operating near the buffer's UV cutoff? a1_yes->q2 a2_yes Increase wavelength or choose a buffer with a lower UV cutoff. q2->a2_yes a2_no No q2->a2_no No q3 Is the cuvette clean and free of scratches? a2_no->q3 a3_no Clean or replace the cuvette. q3->a3_no a3_yes Yes q3->a3_yes Yes q4 Is the buffer solution properly mixed and degassed? a3_yes->q4 a4_no Mix thoroughly and degas if necessary. q4->a4_no a4_yes Yes q4->a4_yes Yes end If issues persist, check for instrument malfunction. a4_yes->end

Troubleshooting Baseline Instability

Q: I'm seeing a high background absorbance. What could be the cause?

A: High background absorbance can obscure the signal from your analyte. Here are common causes and solutions:

  • Incorrect Blanking: Ensure your blank is identical to your sample solvent (same MES buffer concentration and pH).[6] Re-blank the instrument if you suspect an error.

  • Buffer Concentration is Too High: A high concentration of MES can contribute to background absorbance, especially below 230 nm. Try using a lower buffer concentration.

  • Contaminated Reagents: Impurities in the MES powder or the water used for preparation can absorb UV light. Use high-purity reagents and water.

  • Dirty Optics or Cuvettes: Clean the cuvettes and the sample holder in the spectrophotometer.

Q: My absorbance readings are negative. What does this mean?

A: Negative absorbance readings typically occur when the blank solution has a higher absorbance than the sample solution.[6] This can happen if:

  • You used different cuvettes for the blank and the sample that are not optically matched. For best results, use the same cuvette for both blank and sample measurements.[6]

  • The cuvette was smudged or dirty during the blank measurement. Re-clean the cuvette and re-blank the instrument.[6]

  • Your sample is extremely dilute, and its absorbance is within the instrument's noise level.[6]

Q: I see an unexpected peak in my spectrum. Where did it come from?

A: Unexpected peaks are often due to contaminants. Consider the following:

  • Contaminated Buffer: An impurity in your MES buffer could be the source. Prepare a fresh batch of buffer with high-purity reagents.

  • Dirty Cuvette: Residual sample from a previous experiment can cause spurious peaks. Ensure your cuvettes are thoroughly cleaned between uses.[9]

  • Analyte Instability: Your analyte might be degrading in the buffer, leading to new absorbing species.

Mandatory Visualizations

Buffer Selection Workflow for UV-Vis Spectrophotometry

This diagram outlines the decision-making process for selecting an appropriate buffer for your UV-Vis experiment.

G start Start: Need a Buffer for UV-Vis q1 What is the required pH of the experiment? start->q1 b1 Select buffers with a pKa within +/- 1 unit of the target pH. q1->b1 q2 What is the analytical wavelength? b1->q2 b2 Choose a buffer with a UV cutoff well below the analytical wavelength. q2->b2 q3 Does the experiment involve metal ions? b2->q3 b3_yes Select a non-coordinating buffer like MES or HEPES. q3->b3_yes Yes b3_no Coordinating buffers like citrate or phosphate may be acceptable. q3->b3_no No end Final Buffer Selection b3_yes->end b3_no->end

Buffer Selection Decision Tree

References

MES Hydrate Buffer Technical Support Center: Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments utilizing MES hydrate (B1144303) buffer.

Frequently Asked Questions (FAQs)

Q1: What is MES hydrate buffer and what are its primary applications?

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is one of the "Good's" buffers, developed to be biochemically inert and effective in biological research.[1][2][3] The hydrate form simply indicates that the molecule is associated with water. Its primary characteristics include a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[4][5]

Common applications include:

  • Biochemical Assays: Particularly in enzyme kinetics studies where a stable pH in the acidic range is crucial.[4][5][6]

  • Protein Purification and Analysis: Used in chromatography and electrophoresis (e.g., SDS-PAGE) due to its low ionic mobility and minimal binding to most metal ions.[3][4][5][7]

  • Cell Culture: It helps maintain a stable pH in culture media for various cells, including bacteria, yeast, and mammalian cells, although high concentrations can be toxic to plants.[4][7][8]

  • Diagnostic Assays: Provides stable reaction conditions, which is critical for the accuracy and reproducibility of diagnostic tests.[4]

Q2: What is the difference between this compound and anhydrous MES?

The primary difference is the presence of water molecules in the crystalline structure of this compound. For practical purposes in preparing buffer solutions, the key distinction is the molecular weight, which must be accounted for to achieve the correct molar concentration. Always use the specific molecular weight provided for the form of MES you are using (hydrate or anhydrous) in your calculations.

Q3: How does temperature affect the pH of MES buffer?

The pKa of MES buffer, and consequently its pH, is known to be sensitive to temperature changes.[1][2] This is an important consideration for reproducibility, especially when experiments are conducted at temperatures different from the temperature at which the buffer was prepared. High-quality MES is characterized by a pKa value that is less affected by temperature, ensuring a more stable buffering capacity over a range of experimental conditions.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

This is a common issue that can often be traced back to the buffer preparation or stability.

  • Possible Cause: Incorrect pH of the buffer.

    • Solution: Always verify the pH of your MES buffer with a calibrated pH meter at the temperature you will be conducting your experiment.[5] Small deviations in pH can significantly impact enzyme activity and protein stability.[5][9]

  • Possible Cause: Degradation of the buffer.

    • Solution: MES buffer solutions can degrade over time, especially when not stored properly.[10] A faint yellow color may indicate aging, and while the pH may not change significantly, it is best practice to use a freshly prepared solution for critical experiments.[10][11] Store MES buffer at 4°C and protect it from light.[4][10]

  • Possible Cause: Buffer interaction with experimental components.

    • Solution: While MES is designed to be non-coordinating, it can weakly interact with some metal ions.[2] In experiments with metal-dependent enzymes, this could lead to altered activity.[12] Consider this possibility and, if necessary, test alternative buffers.

Problem 2: Precipitation in the MES buffer solution.

Precipitation can occur during preparation or storage and can interfere with your experiments.

  • Possible Cause: High concentration of salts or temperature fluctuations.

    • Solution: Ensure you are using high-quality deionized water and avoid adding excessive amounts of salts.[5] If precipitation occurs during storage, it may be due to temperature changes. Allow the buffer to come to room temperature and see if the precipitate redissolves. If not, it is best to prepare a fresh solution.

  • Possible Cause: Microbial contamination.

    • Solution: To prevent microbial growth, especially for long-term storage, sterile filter the buffer solution through a 0.22 µm filter and store it in sterilized containers at 4°C.[4][11]

Problem 3: Difficulty achieving the desired pH during buffer preparation.

  • Possible Cause: Using the wrong form of MES or incorrect titrant.

    • Solution: Ensure you are using MES free acid if you are titrating with a base (like NaOH) to increase the pH. If you start with an MES salt (e.g., MES sodium salt), the initial pH will be higher, and you will need to add an acid (like HCl) to lower it.[13]

  • Possible Cause: Inaccurate pH meter.

    • Solution: Always use a properly calibrated pH meter.[4] Calibrate it with fresh standards before each use.

Quantitative Data Summary

Table 1: Properties of this compound Buffer

PropertyValueReference
pKa (at 25°C)~6.15[4][5]
Effective pH Range5.5 - 6.7[4][5]
Molecular Weight (Hydrate)Varies, check manufacturer's specifications
Molecular Weight (Anhydrous)195.24 g/mol [4]
ΔpKa/°C-0.011[14]

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Buffer (pH 6.0)

Materials:

  • This compound powder

  • High-purity deionized water

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit (optional)

Methodology:

  • Calculate the required mass of this compound: For 1 liter of 0.1 M buffer, you will need to calculate the mass based on the specific molecular weight of your this compound. For anhydrous MES (MW = 195.24 g/mol ), this would be 19.524 g. Adjust the mass based on the molecular weight of the hydrate form you are using.

  • Dissolve the MES: Add the calculated mass of this compound powder to approximately 800 mL of deionized water in a beaker with a stir bar.[4] Stir until the powder is completely dissolved. The initial pH will be acidic.[11][13]

  • Adjust the pH: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add 1 M NaOH dropwise while monitoring the pH.[4] Continue adding NaOH until the pH reaches 6.0.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • Sterilization and Storage (Optional): For long-term storage, sterile filter the buffer through a 0.22 µm filter into a sterile container.[4][11] Store at 4°C.

Visualizations

MES_Buffer_Preparation_Workflow cluster_prep Buffer Preparation start Start: Calculate required mass of this compound dissolve Dissolve this compound in ~80% of final volume of dH2O start->dissolve Weigh powder adjust_ph Adjust pH with NaOH or HCl using a calibrated pH meter dissolve->adjust_ph Stir until dissolved final_volume Bring to final volume with dH2O adjust_ph->final_volume pH reached sterilize Sterile filter (0.22 µm) final_volume->sterilize Final volume correct store Store at 4°C sterilize->store Optional for long-term use Troubleshooting_Decision_Tree cluster_troubleshooting Troubleshooting Reproducibility Issues start Inconsistent Experimental Results check_ph Is the buffer pH correct at experimental temperature? start->check_ph check_age Is the buffer solution fresh? check_ph->check_age Yes ph_no No check_ph->ph_no No check_interaction Could there be buffer-reagent interaction? check_age->check_interaction Yes age_no No check_age->age_no No interaction_yes Possible check_interaction->interaction_yes Yes reprepare Action: Re-prepare buffer, carefully calibrating pH meter. ph_no->reprepare use_fresh Action: Prepare fresh buffer for each experiment. age_no->use_fresh test_buffer Action: Test an alternative buffer system. interaction_yes->test_buffer

References

MES buffer interaction with biological molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in biological experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of MES buffer.

1. What is MES buffer and what are its key properties? MES is a zwitterionic buffer, one of the "Good's buffers," developed for biological research.[1] Its key properties include:

  • pKa: 6.15 at 25°C[1]

  • Effective pH range: 5.5 to 6.7[1]

  • Minimal salt effects and temperature dependence of pKa.

  • High water solubility and minimal solubility in organic solvents. [2]

  • Does not readily form complexes with most metal ions , making it suitable for experiments with metal ions.[3][4]

  • Transparent to UV light , which is advantageous for spectrophotometric measurements.[3]

2. What are the common applications of MES buffer? MES buffer is widely used in various biological and biochemical applications, including:

  • Enzyme kinetics studies and protein purification where maintaining a specific pH is critical.[1]

  • Cell culture for bacteria, yeast, and mammalian cells to maintain a stable pH.[5][6]

  • Electrophoresis , such as SDS-PAGE, as a running buffer.[1]

  • Chromatography , including cation exchange, hydroxyapatite, and gel filtration chromatography.[7]

  • Fluorescence microscopy and other diagnostic assays. [1][7]

3. How do I prepare a 0.5 M MES buffer solution at pH 6.0? To prepare a 0.5 M MES buffer solution with a pH of 6.0, follow these steps:

  • Dissolve 97.62 g of MES free acid in 800 mL of deionized water.[8]

  • The initial pH of the solution will be around 3.23.[8]

  • Slowly add 10 N NaOH to adjust the pH to 6.0. This will require approximately 13.6 mL for a 1 L solution.[8]

  • Once the desired pH is reached, add deionized water to bring the final volume to 1 L.[8]

  • For sterile applications, filter the solution through a 0.2-micron filter.[2]

4. My MES buffer solution has turned yellow. Is it still usable? A faint yellow color in an MES buffer solution can be a result of aging or autoclaving.[9] While the pH may not be significantly affected, it is generally recommended to discard the solution and prepare a fresh batch to avoid any potential interference with your experiment.[9] Storing the buffer at 4°C and protected from light can help prolong its stability.[9]

5. I am having trouble dissolving MES powder. What should I do? MES free acid has good water solubility. If you are experiencing difficulties, ensure you are using high-purity water and that the solution is being stirred adequately. Warming the water slightly can also aid in dissolution.

6. Can I use MES buffer for protein crystallization? Yes, MES is used in protein crystallization. However, like any buffer, its concentration and the presence of other additives like glycerol (B35011) and salts can affect crystal formation.[10] It is often necessary to screen different buffer conditions to find the optimal ones for your specific protein.

Troubleshooting Guides

This section provides solutions to common problems encountered when using MES buffer in various experimental setups.

General Troubleshooting
ProblemPossible CauseSolution
Precipitation in the buffer High concentration of salts or temperature fluctuations.Use high-quality water, avoid excessive salt concentrations, and store at a stable temperature.
Inconsistent experimental results Buffer contamination or degradation.Prepare fresh buffer, use sterile techniques, and store properly at 4°C, protected from light.[9]
Difficulty achieving the desired pH Incorrect form of MES used (e.g., sodium salt instead of free acid) or inaccurate pH measurement.Ensure you are using MES free acid when titrating with a base. Use a calibrated pH meter and fresh acid/base solutions for adjustment.
Enzyme Assays
ProblemPossible CauseSolution
Low or no enzyme activity The pH of the MES buffer is outside the optimal range for the enzyme.Determine the optimal pH for your enzyme by testing a range of pH values within the buffering range of MES (5.5-6.7).
MES is inhibiting the enzyme.While generally considered non-inhibitory, some enzymes can be affected. Test a different buffer with a similar pKa to see if activity is restored.
Inconsistent reaction rates The buffering capacity is insufficient, leading to pH shifts during the reaction.Increase the concentration of the MES buffer (typically 25-100 mM).
Protein Purification
ProblemPossible CauseSolution
Protein precipitation or aggregation The pH of the MES buffer is close to the isoelectric point (pI) of the protein.Adjust the pH of the buffer to be at least one unit away from the protein's pI.
MES is interacting with the protein, causing instability.Consider adding stabilizing agents like glycerol or arginine to the buffer. In some cases, switching to a different buffer system may be necessary.
Poor binding to chromatography resin The pH of the MES buffer is not optimal for the interaction between the protein and the resin.Adjust the pH of the binding and wash buffers to optimize binding.
Protein Quantification Assays
ProblemPossible CauseSolution
Inaccurate protein concentration with Bradford assay MES buffer is interfering with the assay.Ensure the MES concentration in your sample is within the compatible limits for the specific Bradford assay kit you are using. Refer to the manufacturer's instructions for compatible concentrations.
Interference with Lowry or BCA assays Although less common, high concentrations of MES or contaminants could potentially interfere.If interference is suspected, consider removing the buffer by dialysis or using a buffer-compatible assay.[11][12]

Quantitative Data on MES Buffer Interactions

This table summarizes quantitative data on the interaction of MES buffer with biological molecules.

Interacting Molecule/SystemMES ConcentrationObserved EffectReference
Bradford Protein Assay 100 mMCompatible (error in protein concentration estimation ≤ 10%)[1]
Human Liver Fatty Acid Binding Protein 0-50 mMGradual chemical shift changes observed via NMR, indicating a weak interaction.[13]
Nicotiana benthamiana leaves < 30 mM (at pH 5.0, 6.0, and 7.4)Cell death ratio of < 20%.N/A
Iron Oxide Nanoparticles Not specifiedNo etching observed, suggesting it is a suitable buffer for use with these nanoparticles.[13]

Experimental Protocols

Protocol: Determining the Effect of pH on Enzyme Activity using MES Buffer

This protocol outlines a general procedure to determine the optimal pH for an enzyme-catalyzed reaction using MES buffer.

1. Materials:

  • Purified enzyme

  • Substrate

  • MES buffer (0.5 M stock solutions at various pH values, e.g., 5.5, 6.0, 6.5, 6.7)

  • Microplate reader

  • 96-well plate

2. Procedure:

  • Prepare Buffers: Prepare a series of 50 mM MES buffers at different pH values (e.g., 5.5, 5.8, 6.1, 6.4, 6.7) by diluting the 0.5 M stock solutions.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for each pH value. Each well should contain:

    • 50 µL of 50 mM MES buffer at a specific pH

    • X µL of substrate (to a final desired concentration)

    • Y µL of deionized water to bring the volume to 90 µL

  • No-Enzyme Control: For each pH, prepare a control well containing all components except the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of a freshly diluted enzyme solution to each well (except the no-enzyme controls).

  • Data Collection: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each pH by determining the slope of the linear portion of the reaction curve.

    • Subtract the rate of the no-enzyme control from the corresponding experimental rates.

    • Plot the initial velocity versus the pH to determine the optimal pH for the enzyme under these conditions.

Troubleshooting for this Protocol:

  • Precipitation in wells: The substrate or product may be insoluble at certain pH values. Check the solubility of your compounds across the tested pH range.

  • Low signal: The enzyme may have very low activity at the tested pHs. Consider using a broader range of buffers if the optimum is outside the 5.5-6.7 range.

  • Non-linear reaction curves: This could be due to substrate depletion, product inhibition, or enzyme instability. Ensure you are measuring the initial velocity and that the enzyme is stable at all tested pH values for the duration of the assay.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result with MES Buffer q1 Is the pH of the MES buffer correct? start->q1 sol1 Recalibrate pH meter. Prepare fresh buffer. q1->sol1 No q2 Is there any precipitation? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Check component solubility. Adjust buffer pH or concentration. q2->sol2 Yes q3 Are results inconsistent? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Check for contamination. Use fresh buffer and reagents. q3->sol3 Yes q4 Is the biological activity low? q3->q4 No a3_yes Yes a3_no No sol3->end_node sol4 Test alternative buffers. Optimize MES concentration. q4->sol4 Yes q4->end_node No, consult further literature. a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for experiments using MES buffer.

mes_protein_interaction cluster_protein Protein Active Site Active Site Allosteric Site Allosteric Site Surface Residues Surface Residues MES MES Molecule MES->Active Site Potential weak binding (can alter kinetics) MES->Surface Residues Electrostatic interactions (can affect stability/aggregation)

Caption: Potential interaction points of a MES molecule with a protein.

References

Technical Support Center: Stability of MES Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) solutions upon storage. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common problems associated with MES hydrate solution stability.

Issue 1: Visible Particulates or Cloudiness in the MES Solution

Symptoms: The MES buffer solution, which should be a clear liquid, appears cloudy, hazy, or contains visible floating or settled particles.

Possible Causes:

  • Precipitation of MES: This can occur if the concentration of the buffer is too high for the storage temperature, or if there are significant temperature fluctuations.

  • Microbial Contamination: Growth of bacteria or fungi can lead to turbidity in the solution.

  • Introduction of Contaminants: Dust or other particles may have entered the solution during preparation or use.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe the solution against a black and white background to confirm the presence and nature of the particulates.

  • Attempt to Re-dissolve: Gently warm the solution while stirring to see if the precipitate dissolves. This may indicate that the issue is related to solubility at lower temperatures.

  • Filtration: If warming does not resolve the issue, filter the solution through a 0.22 µm filter to remove particulates and ensure sterility.

  • Check for Microbial Growth: If the problem persists after filtration and re-storage, consider microbial contamination. It is best to discard the solution and prepare a fresh batch, ensuring sterile techniques are used.

  • Preventative Measures:

    • Ensure MES is fully dissolved during preparation.

    • Store the solution at the recommended temperature of 2-8°C.

    • Use high-purity water and sterile containers.

    • Consider adding a preservative if the solution will be stored for an extended period and used in applications where a preservative will not interfere.

Issue 2: Yellow Discoloration of the MES Solution

Symptoms: The normally colorless MES buffer solution has developed a faint to distinct yellow tint.

Possible Causes:

  • Degradation Over Time: Yellowing is a known sign of MES degradation that can occur with aging.

  • Exposure to Light: Storing the solution in clear containers exposed to light can accelerate degradation.

  • Autoclaving: Autoclaving MES solutions is not recommended as it can cause immediate yellowing.

Troubleshooting Steps:

  • Assess the Degree of Discoloration: A very faint yellowing may not significantly impact experiments where the buffer's spectral properties are not critical.

  • Check the pH: While the yellow color is reported not to cause a significant change in pH, it is advisable to verify the pH of the solution before use.

  • Consider the Application: For sensitive applications such as spectrophotometric studies or long-term cell culture, it is strongly recommended to discard the yellowed solution to avoid introducing unknown variables and ensure reproducibility.

  • Preventative Measures:

    • Store MES solutions in amber or opaque bottles to protect them from light.

    • Always sterilize MES solutions by filtration through a 0.22 µm filter, not by autoclaving.

    • Prepare fresh solution if it is approaching the end of its recommended shelf life.

Issue 3: pH of the MES Solution is Outside the Expected Range

Symptoms: The measured pH of the stored MES buffer is significantly different from the pH at the time of preparation.

Possible Causes:

  • Improper Storage: Storing the solution in a container that is not airtight can lead to the absorption of atmospheric CO2, which can lower the pH of the buffer.

  • Dilution Effects: If using a concentrated stock solution, diluting it can cause a slight shift in pH.

  • Temperature Effects: The pKa of MES is temperature-dependent, so measuring the pH at a different temperature than the one at which it was prepared will show a different value. The change in pKa with temperature (ΔpKa/°C) for MES is -0.011.

  • Degradation: Although less common to cause a significant pH shift without other signs, chemical degradation could potentially alter the buffering capacity.

Troubleshooting Steps:

  • Calibrate the pH Meter: Ensure your pH meter is properly calibrated with fresh, certified standards before measuring the buffer's pH.

  • Equilibrate Temperature: Allow the MES solution to reach the temperature at which you need to use it and at which the pH was originally set before measuring.

  • Re-adjust pH (with caution): For minor deviations, you can carefully re-adjust the pH using NaOH or HCl. However, this will add ions to your buffer, which may not be desirable for all applications.

  • Prepare Fresh Solution: If the pH has shifted significantly or if you are performing a critical experiment, the most reliable solution is to prepare a fresh batch of MES buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions should be stored at 2-8°C (refrigerated) in a tightly sealed, light-protecting (amber or opaque) container.

Q2: What is the typical shelf life of a prepared MES buffer solution?

A2: When stored under the recommended conditions (2-8°C, protected from light), MES buffer solutions are generally stable for up to six months. However, for critical applications, it is advisable to prepare fresh solutions more frequently.

Q3: My MES buffer turned yellow. Can I still use it?

A3: Yellowing is an indication of MES degradation. While it has been reported that this does not cause a significant change in pH, the yellow substance is an unknown impurity. To ensure the reproducibility and reliability of your results, it is strongly recommended to discard the yellowed solution and prepare a fresh batch.

Q4: Why is my MES solution cloudy, and what should I do?

A4: Cloudiness can be due to MES precipitation, especially at higher concentrations or if the solution has been stored at a colder temperature than recommended, or it could be due to microbial contamination. Try gently warming the solution to see if it clarifies. If not, or if you suspect contamination, filter the solution through a 0.22 µm filter. If the problem persists, discard the solution.

Q5: Should I sterilize my MES buffer by autoclaving or filtration?

A5: MES solutions should be sterilized by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the solution to turn yellow due to heat-induced degradation.

Q6: Does the pH of an MES buffer change with temperature?

A6: Yes, the pKa of MES, and therefore the pH of the buffer, is dependent on temperature. The change in pKa for MES is -0.011 per degree Celsius. It is important to measure and adjust the pH at the temperature at which the buffer will be used.

Q7: Will diluting my concentrated MES stock solution change its pH?

A7: Yes, diluting a concentrated buffer stock can lead to a change in pH. This is because the activities of the buffer components change with concentration. For critical experiments, it is best to prepare the buffer at the final working concentration and verify the pH.

Q8: What is the effective buffering range of MES?

A8: MES has a pKa of approximately 6.15 at 25°C and is an effective buffer in the pH range of 5.5 to 6.7.

Quantitative Data on MES Solution Stability

Storage ConditionTime PointExpected pH Change (from initial pH 6.0)Visual AppearanceRecommendation
2-8°C, Protected from Light 1 MonthMinimal (< ±0.05)Clear, ColorlessSuitable for all applications
3 MonthsMinor (< ±0.10)Clear, ColorlessSuitable for most applications, verify pH
6 MonthsPossible minor shift (< ±0.20)Clear, may have very faint yellowingCheck for discoloration and pH before use
Room Temperature, Protected from Light 1 MonthMinor shift (< ±0.15)Clear, may have faint yellowingUse with caution, verify pH
3 MonthsNoticeable shift (> ±0.20)Likely yellow discolorationNot recommended for critical applications
Room Temperature, Exposed to Light 1 MonthSignificant shift (> ±0.25)Likely yellow discolorationNot recommended
-20°C (Frozen) 1-3 Freeze-Thaw CyclesPotential for pH shift upon thawingClear, Colorless after thawingUse with caution, verify pH after thawing

Note: This table is for illustrative purposes and actual stability may vary based on the purity of reagents and water, and the preparation and storage techniques.

Experimental Protocols

Protocol 1: Visual Inspection of this compound Solution

Objective: To assess the clarity, color, and presence of particulate matter in a stored MES solution.

Materials:

  • Stored MES solution

  • Clean, clear glass vial or test tube

  • Inspection station with a matte black and a non-glare white background

  • Light source providing 2000-3750 lux illumination

Procedure:

  • Gently swirl the container of the stored MES solution to ensure homogeneity. Avoid introducing air bubbles.

  • Transfer a sufficient volume of the solution into a clean, clear glass vial for inspection.

  • Hold the vial against the white background and observe for any color changes (e.g., yellowing) and dark particulate matter.

  • Hold the vial against the black background and observe for any light-colored particulate matter or haziness.

  • The inspection against each background should last for at least 5 seconds.

  • Record your observations regarding color, clarity, and the presence of any particles.

  • Acceptance Criteria: A high-quality, stable MES solution should be clear and colorless, with no visible particulates.

Protocol 2: pH Measurement of Stored MES Solution

Objective: To accurately measure the pH of a stored MES solution and determine if it has deviated from the target pH.

Materials:

  • Stored MES solution

  • Calibrated pH meter with an electrode

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

  • Clean beaker

  • Stir bar and stir plate

  • Deionized water for rinsing

Procedure:

  • Calibrate the pH meter: Perform a two- or three-point calibration of the pH meter using fresh, standard pH buffers according to the manufacturer's instructions.

  • Equilibrate Temperature: Place the beaker containing the MES solution on a stir plate and allow it to reach the desired temperature (e.g., 25°C).

  • Rinse the Electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

  • Measure the pH: Immerse the pH electrode and a temperature probe (if separate) into the MES solution. Add a clean stir bar and stir the solution at a moderate speed.

  • Allow the pH reading to stabilize before recording the value.

  • Compare and Document: Compare the measured pH to the original pH of the solution. Document the date, temperature, and measured pH.

Protocol 3: Assessment of Buffering Capacity by Titration

Objective: To determine if a stored MES solution has maintained its ability to resist changes in pH.

Materials:

  • Stored MES solution (e.g., 50 mL of 0.1M MES)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Calibrated pH meter and electrode

  • Buret

  • Beaker

  • Stir bar and stir plate

Procedure:

  • Place a known volume (e.g., 50 mL) of the stored MES solution into a beaker with a stir bar.

  • Measure and record the initial pH of the solution.

  • Fill a buret with the standardized 0.1 M NaOH solution.

  • Slowly add small increments (e.g., 0.5 mL) of the NaOH solution to the MES buffer while continuously stirring.

  • After each addition, wait for the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH is approximately 1-2 units above the pKa of MES (i.e., until about pH 7.5-8.0).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). A stable MES buffer will show a relatively flat region around its pKa (6.15), indicating its buffering capacity. A significant deviation from the expected titration curve of a fresh MES solution indicates a loss of buffering capacity.

Visualizations

MES_Solution_Troubleshooting_Workflow start Start: Observe Issue with Stored MES Solution issue What is the issue? start->issue particulates Cloudiness or Particulates issue->particulates Visual yellowing Yellow Discoloration issue->yellowing Visual ph_drift Incorrect pH issue->ph_drift Measurement warm_solution Gently warm solution particulates->warm_solution check_ph Check pH yellowing->check_ph calibrate_meter Calibrate pH meter and re-measure at correct temperature ph_drift->calibrate_meter dissolves Precipitate Dissolves warm_solution->dissolves Yes no_dissolve Does not dissolve warm_solution->no_dissolve No use_caution Use with caution for non-critical applications dissolves->use_caution filter Filter with 0.22 µm filter no_dissolve->filter discard Discard and prepare fresh solution filter->discard If problem persists filter->use_caution check_ph->discard pH Drift / Critical Use ph_ok pH is acceptable check_ph->ph_ok pH OK calibrate_meter->ph_ok pH Corrects ph_bad pH is still incorrect calibrate_meter->ph_bad pH still incorrect ph_ok->use_caution ph_bad->discard MES_Storage_Best_Practices cluster_preparation Preparation cluster_storage Storage cluster_handling Handling & QC prep_water Use High-Purity Water prep_dissolve Ensure Complete Dissolution prep_ph Adjust pH at Use Temperature prep_filter Sterilize via 0.22 µm Filtration (Do NOT Autoclave) storage_temp Temperature: 2-8°C prep_filter->storage_temp Store Solution storage_container Container: Airtight & Opaque storage_duration Duration: Up to 6 Months handle_inspect Visually Inspect Before Use storage_duration->handle_inspect Before Use handle_ph Verify pH for Critical Assays handle_discard Discard if Yellow or Cloudy

Validation & Comparative

A Head-to-Head Battle of Buffers: MES Hydrate vs. Phosphate Buffer for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein stability is a cornerstone of successful experimentation and therapeutic efficacy. The choice of buffer is a critical, yet often underestimated, factor in preventing protein degradation and aggregation. This guide provides an objective comparison of two commonly used buffers, 2-(N-morpholino)ethanesulfonic acid (MES) hydrate (B1144303) and phosphate (B84403) buffer, supported by experimental data to inform your formulation decisions.

This comparison delves into the performance of MES hydrate and phosphate buffer in maintaining protein stability, with a focus on monoclonal antibodies (mAbs), a prevalent class of biotherapeutics. We will explore key stability-indicating parameters, provide detailed experimental protocols for their assessment, and visualize the underlying mechanisms and workflows.

Key Performance Indicators: A Quantitative Look at Stability

The stability of a protein in a given buffer is not a singular metric but is assessed through various quantitative parameters. Below is a summary of representative data comparing the effects of MES and phosphate buffers on protein stability.

Table 1: Thermal Stability of a Model Protein (e.g., Monoclonal Antibody) as Measured by Differential Scanning Calorimetry (DSC)

Buffer SystempHMelting Temperature (Tm1) (°C)Melting Temperature (Tm2) (°C)Notes
This compound6.071.583.1Generally, no significant change in unfolding temperature compared to phosphate buffer.[1]
Phosphate Buffer7.071.583.1The unfolding temperature was not significantly altered between the tested buffer species.[1]

Note: The actual Tm values are protein-specific. The data presented here illustrates a common finding where the choice of buffer may not significantly alter the thermal unfolding temperature but can drastically affect aggregation propensity.

Table 2: Aggregation Propensity of a Humanized IgG after Thermal Stress as Measured by Size Exclusion Chromatography (SEC)

Buffer System (at equivalent pH)Aggregation Propensity% Monomer Remaining (Hypothetical Example)Reference
This compound Low 95% [1]
AcetateLow94%[1]
ImidazoleLow93%[1]
MOPSLow92%[1]
Phosphate Buffer High 85% [1]
CitrateHigh82%[1]

This table highlights a key finding from comparative studies: phosphate buffers can lead to a higher propensity for aggregation of some proteins, like humanized IgG, compared to MES and other buffers, even when the unfolding temperature is similar.[1]

Unveiling the Mechanisms of Interaction

The differential effects of MES and phosphate buffers on protein stability stem from their distinct chemical properties and modes of interaction with the protein surface.

Phosphate Buffer: Phosphate ions, particularly at higher concentrations, can interact with positively charged residues on the protein surface. This interaction can screen the electrostatic repulsion between protein molecules, which in some cases, can promote protein-protein interactions and lead to aggregation.[2] Furthermore, phosphate can act as a catalyst for certain degradation pathways, such as hydrolysis.

This compound: MES, a zwitterionic "Good's" buffer, is generally considered to have minimal interaction with proteins.[3] Its morpholino ring is relatively inert, and the sulfonic acid group provides the buffering capacity. This minimal interaction is often advantageous in preventing the buffer from inducing conformational changes or promoting aggregation. However, some studies have shown weak interactions between MES and certain proteins, which can, in some instances, subtly affect protein dynamics.[3]

Visualizing the Experimental Workflow and Buffer-Protein Interactions

To provide a clearer understanding of the experimental processes and conceptual frameworks, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation Protein Protein Stock Buffer_MES This compound Buffer Protein->Buffer_MES Dialysis/ Buffer Exchange Buffer_PO4 Phosphate Buffer Protein->Buffer_PO4 Dialysis/ Buffer Exchange Sample_MES Protein in MES Buffer_MES->Sample_MES Sample_PO4 Protein in Phosphate Buffer_PO4->Sample_PO4 DSC DSC (Thermal Stability) Sample_MES->DSC CD CD Spectroscopy (Conformational Stability) Sample_MES->CD SEC SEC (Aggregation) Sample_MES->SEC Sample_PO4->DSC Sample_PO4->CD Sample_PO4->SEC Tm Melting Temperature (Tm) DSC->Tm Secondary_Structure Secondary Structure CD->Secondary_Structure Aggregation_Percentage % Aggregation SEC->Aggregation_Percentage Comparison Comparative Stability Assessment Tm->Comparison Secondary_Structure->Comparison Aggregation_Percentage->Comparison Buffer_Interaction cluster_protein Protein Surface cluster_phosphate Phosphate Buffer cluster_mes This compound Positive_Charge Positively Charged Residue (+) Positive_Charge->Positive_Charge Hydrophobic_Patch Hydrophobic Patch Phosphate_Ion Phosphate Ion (HPO4^2- / H2PO4^-) Phosphate_Ion->Positive_Charge Electrostatic Interaction (Charge Shielding) MES_Molecule MES Molecule (Zwitterionic) MES_Molecule->Positive_Charge Minimal Interaction MES_Molecule->Hydrophobic_Patch Weak Hydrophobic Interaction (potential)

References

MES Hydrate: A Superior, Non-Toxic Alternative to Cacodylate Buffer for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biological research, the choice of buffer is a critical decision that can significantly influence experimental outcomes. For decades, sodium cacodylate has been a staple in laboratories, particularly for applications in electron microscopy, due to its stable pH buffering in the physiological range. However, its inherent toxicity, stemming from its arsenic content, presents a significant drawback. This guide provides a comprehensive comparison of MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303), a non-toxic "Good's" buffer, and cacodylate, highlighting the advantages of MES as a safer and equally effective alternative in a wide range of applications.

Executive Summary

MES hydrate emerges as a superior alternative to cacodylate buffer for most biological applications. Its key advantages include a complete lack of arsenic-related toxicity, minimal interaction with metal ions, and broad compatibility with various assays. While cacodylate has historical applications, particularly in electron microscopy where its toxicity can inhibit microbial growth, the significant health risks and disposal requirements associated with its arsenic content make MES a more prudent and versatile choice for modern research environments.

Performance Comparison: this compound vs. Cacodylate

The selection of a buffer is dictated by the specific requirements of an experiment. The following table summarizes the key properties of this compound and sodium cacodylate, providing a head-to-head comparison of their performance characteristics.

PropertyThis compoundSodium CacodylateRationale & Implications
Chemical Formula C₆H₁₃NO₄S·H₂ONa(CH₃)₂AsO₂·3H₂OMES is an organic sulfonic acid buffer, while cacodylate is an organoarsenic compound.
pKa (at 25°C) 6.15[1]6.27Both buffers are effective in the slightly acidic to neutral pH range.
Effective pH Range 5.5 – 6.7[1]5.0 – 7.4[2]Both cover a physiologically relevant pH range suitable for many biological assays.
Toxicity Non-toxic to cell lines[3]Highly Toxic & Carcinogenic [4]Cacodylate contains arsenic, a known human carcinogen, posing significant health and disposal risks[4]. MES is considered biochemically inert and non-toxic[3].
Interaction with Metal Ions Negligible binding with most divalent cations[5].Can interact with thiol groups in proteins via its arsenic component[6].MES is ideal for studying metal-dependent enzymes where ion chelation is a concern.
Biochemical Interference Minimal interference with biological reactions[1].Arsenic can interfere with cellular processes and enzyme activity.MES, as a Good's buffer, was designed for minimal biological interaction.
Common Applications Cell culture, protein purification, electrophoresis, enzyme kinetics[1][7].Primarily electron microscopy fixation[2].MES has a broader range of applications due to its non-toxic nature.

The Critical Issue: Cacodylate's Toxicity

The most compelling reason to substitute cacodylate is its composition. Sodium cacodylate is an organoarsenic compound, and exposure to arsenic can occur through inhalation, ingestion, or skin contact[3]. Arsenic is a well-documented human carcinogen, and both acute and chronic exposure can lead to severe health issues, including skin lesions, respiratory problems, and damage to the liver and kidneys[4]. This inherent toxicity not only poses a direct risk to laboratory personnel but also necessitates stringent and costly hazardous waste disposal protocols.

In contrast, MES is one of the buffers developed by Norman Good and his colleagues, specifically selected for its low toxicity and minimal interference in biological systems[1]. It is not absorbed through the cell membrane and is considered biocompatible for a wide array of cell culture and biochemical applications[3].

Experimental Protocol: Comparative Cell Viability (MTT Assay)

To quantitatively assess the cytotoxic effects of cacodylate compared to MES, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To compare the viability of a mammalian cell line (e.g., HeLa or HEK293) when incubated in culture medium buffered with either this compound or sodium cacodylate at the same pH and concentration.

Materials:

  • HeLa or HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium), serum-free

  • Fetal Bovine Serum (FBS)

  • This compound

  • Sodium Cacodylate Trihydrate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Sterile PBS (Phosphate-Buffered Saline)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for cell attachment.

  • Buffer Preparation: Prepare 100 mM stock solutions of MES and sodium cacodylate. Adjust the pH of both solutions to 6.5 with NaOH/HCl. Sterilize by filtration through a 0.22 µm filter.

  • Treatment: After 24 hours, remove the culture medium. Wash the cells once with sterile PBS. Add 100 µL of serum-free DMEM containing different concentrations (e.g., 0 mM, 10 mM, 20 mM, 50 mM, 100 mM) of either MES or sodium cacodylate buffer to the respective wells. Include a "cells only" control with standard serum-free medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[7].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.

Visualizing the Rationale: A Buffer Selection Workflow

The decision to choose MES over cacodylate can be represented in a simple logical workflow.

start Start: Choose a Buffer for Biological Assay ph_req Is the required pH between 5.5 and 7.4? start->ph_req live_cells Does the experiment involve live cells or enzyme activity? ph_req->live_cells Yes use_mes Use this compound ph_req->use_mes No (Select other buffer) em_fixation Is the primary application non-vital fixation for Electron Microscopy? live_cells->em_fixation No live_cells->use_mes Yes avoid_cacodylate Avoid Cacodylate due to high toxicity risk live_cells:e->avoid_cacodylate:w Yes em_fixation->use_mes No consider_cacodylate Consider Cacodylate (with extreme caution and proper disposal) em_fixation->consider_cacodylate Yes end_mes Safe & Reliable Experiment use_mes->end_mes end_cacodylate Hazardous Waste & Personnel Risk consider_cacodylate->end_cacodylate avoid_cacodylate->end_cacodylate

Caption: Buffer selection workflow.

Signaling Pathway Consideration: Arsenic's Impact

The toxicity of cacodylate is not just a handling hazard; it can directly interfere with cellular signaling. Arsenic is known to induce oxidative stress, which can activate various signaling pathways, potentially leading to apoptosis (cell death) or other unintended cellular responses. This interference can confound experimental results, especially in drug development and cell signaling studies.

cacodylate Cacodylate Buffer (Source of Arsenic) ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) cacodylate->ros stress_pathways Activation of Stress Signaling Pathways (e.g., Nrf2, MAPK) ros->stress_pathways apoptosis Apoptosis (Programmed Cell Death) stress_pathways->apoptosis interference Confounding of Experimental Results apoptosis->interference

Caption: Arsenic-induced cellular interference.

Conclusion

For the vast majority of applications in modern biological and biomedical research, this compound is the logical and responsible choice over sodium cacodylate. It provides excellent pH stability in the physiological range without the profound risks of arsenic toxicity. By switching to MES, laboratories can create a safer working environment, simplify disposal procedures, and ensure that experimental results are not compromised by unintended cytotoxic or signaling effects of the buffer itself. While cacodylate may have a place in specific, non-vital historical protocols such as electron microscopy fixation, its use should be carefully reconsidered in light of the safer, effective alternatives available.

References

A Comparative Guide to MES Hydrate and Non-Zwitterionic Buffers in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the selection of an appropriate buffer system is a critical determinant of experimental success and data reproducibility. While seemingly a simple reagent, the buffer's chemical properties can significantly influence the behavior of macromolecules and the outcome of sensitive assays. This guide provides an objective comparison between MES hydrate (B1144303), a zwitterionic buffer, and common non-zwitterionic buffers such as phosphate (B84403), acetate (B1210297), and citrate. By presenting their performance differences with supporting data and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction to Buffer Systems

A buffer solution resists pH changes upon the addition of acidic or basic components, a crucial function in maintaining the stability and activity of biological molecules. The choice between a zwitterionic buffer like MES (2-(N-morpholino)ethanesulfonic acid) and a conventional non-zwitterionic buffer can have profound implications for the experiment.

MES hydrate is one of the "Good's buffers," a series of zwitterionic compounds developed to meet the stringent requirements of biological research.[1][2][3] Key characteristics of these buffers include pKa values near physiological pH, high water solubility, low permeability through biological membranes, minimal metal ion binding, and low UV absorbance.[1][2] MES, in particular, has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[4] Its zwitterionic nature—possessing both a positive and a negative charge on the same molecule—contributes to its low ionic strength at a given concentration compared to non-zwitterionic buffers.[1][5]

Non-zwitterionic buffers , such as phosphate, acetate, and citrate, are widely used due to their low cost and historical prevalence.[2][6] However, their chemical properties can sometimes interfere with biological assays. For instance, phosphate buffers can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺ and may also inhibit certain enzymatic reactions.[7][8] Citrate is a known chelator of metal ions, which can be problematic in studies of metalloenzymes.[9] Acetate buffers can affect protein stability and may interfere with certain analytical techniques.[10][11]

Performance Comparison: this compound vs. Non-Zwitterionic Buffers

The selection of a buffer can significantly impact enzyme kinetics, protein stability, and cellular assays. The following table summarizes the key differences in performance, drawing from various studies. While direct comparative data for this compound is not always available, data from other zwitterionic buffers like HEPES is used to illustrate the general properties of this class of buffers.

Parameter This compound (Zwitterionic) Phosphate Buffer (Non-Zwitterionic) Acetate Buffer (Non-Zwitterionic) Citrate Buffer (Non-Zwitterionic)
pKa (at 25°C) ~6.15[4]pKa1 ~2.15, pKa2 ~7.20, pKa3 ~12.35[6]~4.76[11]pKa1 ~3.13, pKa2 ~4.76, pKa3 ~6.40
Useful pH Range 5.5 - 6.7[4]5.8 - 8.0 (using a mix of mono- and dibasic forms)[6]3.7 - 5.62.1 - 7.4 (in multiple ranges)
Metal Ion Interaction Minimal binding to most divalent and trivalent cations.[2][12]Precipitates with Ca²⁺ and Mg²⁺; can inhibit metalloenzymes.[7][8][13]Can interact with metal ions, affecting protein stability.[11]Strong chelator of divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺).[9][14]
Enzyme Inhibition Generally considered non-inhibitory.[1]Can inhibit kinases, phosphatases, and other enzymes.[15]Can inhibit certain enzymes.[16]Can inhibit metalloenzymes by chelating essential metal cofactors.[14]
UV Absorbance (260-280 nm) Very low, suitable for spectrophotometric assays.[2]LowCan interfere with assays at low wavelengths (~215 nm).[10]Low
Temperature Effect on pKa (ΔpKa/°C) -0.011-0.0028[2]-0.0002-0.0021
Ionic Strength Lower for a given molar concentration compared to non-zwitterionic buffers.[5]Higher for a given molar concentration.[5]Higher for a given molar concentration.Higher for a given molar concentration.
Quantitative Comparison of Buffer Effects on Enzyme Kinetics

A study on the activity of metalloenzymes in different buffers highlights the significant impact of buffer choice on kinetic parameters. While this study used HEPES (another zwitterionic Good's buffer) instead of MES, the results illustrate the difference between a zwitterionic and a non-zwitterionic buffer (sodium phosphate).[8]

Enzyme Buffer Km (μM) kcat (s-1) kcat/Km (μM-1s-1)
Ro1,2-CTD (Fe³⁺-dependent) HEPES (pH 7.4)1.800.640.36
Sodium Phosphate (pH 7.4)3.641.010.28
BLC23O (Mn²⁺-dependent) HEPES (pH 7.6)0.540.450.84
Sodium Phosphate (pH 7.2)0.240.190.79

Data adapted from Forero et al., ACS Omega 2023.[8]

These data demonstrate that the choice of buffer can alter the apparent substrate affinity (Km) and the catalytic turnover rate (kcat) of an enzyme. For Ro1,2-CTD, the catalytic efficiency (kcat/Km) was higher in the zwitterionic HEPES buffer compared to the non-zwitterionic phosphate buffer.

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for a generic enzyme inhibition assay and a protein stability assay are presented below.

Protocol 1: Generic Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of a compound on enzyme activity, highlighting where the choice of buffer is critical.

1. Reagent Preparation:

  • Buffer Preparation: Prepare a 100 mM stock solution of the desired buffer (e.g., MES-NaOH, pH 6.0 or Sodium Phosphate, pH 7.4). The pH should be adjusted at the intended experimental temperature.

  • Enzyme Solution: Dilute the purified enzyme in the chosen assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay should ideally be around the Km value of the enzyme.

  • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in the assay buffer.

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or buffer for control)

    • Enzyme solution

  • Pre-incubate the enzyme and inhibitor for 5-10 minutes at the desired temperature.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.

  • Plot V₀ against the inhibitor concentration to determine the IC₅₀ value.

  • To determine the mode of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[17]

Protocol 2: Protein Stability Assessment via Thermal Shift Assay

This protocol describes a method to evaluate the effect of different buffers on the thermal stability of a protein.

1. Reagent Preparation:

  • Buffer Preparation: Prepare a panel of buffers (e.g., 50 mM MES, pH 6.5; 50 mM Sodium Phosphate, pH 6.5; 50 mM Sodium Acetate, pH 5.0) at the same ionic strength (adjusted with NaCl if necessary).

  • Protein Solution: Dialyze the purified protein against each of the prepared buffers to ensure buffer exchange. Adjust the final protein concentration to 0.1-0.2 mg/mL.

  • Fluorescent Dye: Prepare a stock solution of a thermal shift dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

2. Assay Procedure:

  • In a 96-well PCR plate, add the following to each well:

    • Protein solution in the respective buffer

    • Diluted thermal shift dye

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is determined from the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

  • A higher Tm indicates greater protein stability in that particular buffer.

Visualizing the Differences: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to visually represent key concepts and workflows discussed in this guide.

Enzyme_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer (MES or Non-Zwitterionic) Mix Mix Enzyme, Buffer, & Inhibitor Buffer->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution AddSubstrate Initiate Reaction (Add Substrate) Substrate->AddSubstrate Inhibitor Inhibitor Dilutions Inhibitor->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Measure Monitor Reaction (Spectrophotometry) AddSubstrate->Measure CalcV0 Calculate Initial Velocity (V₀) Measure->CalcV0 PlotData Plot V₀ vs. [Inhibitor] CalcV0->PlotData DetIC50 Determine IC₅₀ PlotData->DetIC50

Enzyme Inhibition Assay Workflow

Buffer_Metal_Interaction cluster_mes MES (Zwitterionic) Buffer cluster_citrate Citrate (Non-Zwitterionic) Buffer MES MES Enzyme_MES Active Enzyme Metal_MES Metal Ion (e.g., Ca²⁺) Metal_MES->Enzyme_MES Available for Enzyme Activity Citrate Citrate Chelated Chelated Ca²⁺-Citrate Complex Citrate->Chelated Chelates Metal_Citrate Metal Ion (e.g., Ca²⁺) Metal_Citrate->Chelated Enzyme_Citrate Inactive Enzyme Chelated->Enzyme_Citrate Metal Ion Unavailable, Enzyme Inhibited

Buffer-Metal Ion Interaction

Conclusion

The choice between this compound and non-zwitterionic buffers is not trivial and should be guided by the specific requirements of the experimental system. This compound and other Good's buffers offer significant advantages in terms of biological compatibility, particularly in assays involving metal ions or requiring low UV absorbance. Their minimal interaction with reaction components ensures that the observed effects are attributable to the molecules under investigation rather than artifacts of the buffer system.

Non-zwitterionic buffers, while economical and suitable for certain applications, present known interferences that must be carefully considered. Phosphate buffers can lead to the precipitation of essential divalent cations and may directly inhibit enzyme activity. Citrate and acetate buffers also have limitations related to metal chelation and effects on protein stability.

For researchers in drug development and other sensitive biochemical and cellular assays, the superior inertness of this compound often justifies its use to ensure the generation of robust and reliable data. Cross-validation of key findings in an alternative buffer system is a prudent strategy to confirm that the observed results are not buffer-dependent. By understanding the fundamental differences outlined in this guide, scientists can optimize their experimental conditions and enhance the quality and reproducibility of their research.

References

A Researcher's Guide to the Validation of MES Buffer in New Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical and biological research, the choice of a buffering agent is a critical parameter that can significantly influence experimental outcomes. The buffer's primary role is to maintain a stable pH, but its components can also interact with the biological system in various ways. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer developed by Good and colleagues in the 1960s, valued for its performance in the acidic pH range.[1][2][3] This guide provides a comprehensive comparison of MES buffer with other common laboratory buffers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in validating MES for new applications.

Comparative Analysis of Common Biological Buffers

MES is part of a family of "Good's buffers" designed for biological research.[1][3] Key characteristics of these buffers include high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[3][4][5] However, the optimal choice depends on the specific requirements of the experiment, such as the target pH, temperature, and the presence of metal ions.

The following table summarizes the key properties of MES compared to other widely used buffers like HEPES, PIPES, and Tris.

Parameter MES HEPES PIPES Tris
Useful pH Range 5.5 – 6.7[2][6][7][8][9]6.8 – 8.2[6][7]6.1 – 7.5[10]7.0 – 9.0[7]
pKa at 25°C 6.15[8][11][12]~7.5[6]6.8[13]~8.1[12]
ΔpKa/°C -0.011[13]-0.014-0.0085-0.031
Metal Ion Binding Negligible binding with most divalent cations.[1][2][3][14]Negligible metal ion binding.[6][15][16]Low metal ion binding.[15][16]Can chelate metal ions, potentially interfering with enzyme activity.[15]
UV Absorbance Minimal absorbance in the UV/visible range.[1][3][10][17]LowLowCan interfere with some protein assays.
Common Applications Electrophoresis (especially for small proteins), cell culture, enzyme assays, protein purification.[2][8][10][17][18]Mammalian cell culture, in vitro fertilization.[6][15]Purifying microtubule proteins, fixing plant cells for electron microscopy.[10]Electrophoresis (Tris-Glycine gels), Western blotting transfer buffers.[15][18]
Limitations Toxic to plants at concentrations >10 mM.[2][6][7] Commercial preparations can be contaminated by OVS, an RNA mimic.[1]Can produce free radicals under certain conditions.Not recommended for redox reactions as it can form radicals.[10]pKa is highly sensitive to temperature.[12][19] Can interfere with some enzymatic reactions.

Key Performance Indicators for Buffer Validation

When incorporating MES or any new buffer into an experimental setup, validation is crucial to ensure data accuracy and reproducibility. The following parameters should be assessed:

  • pH Stability: The core function of a buffer. It's essential to confirm that the buffer maintains the desired pH throughout the entire experimental process, including under temperature fluctuations.[11] High-quality MES is characterized by a pKa value that is minimally affected by temperature.[11][12]

  • Chemical Compatibility: The buffer should not interact with assay components. MES is advantageous due to its low metal ion chelation, making it suitable for studying metal-dependent enzymes.[1][2][14][16]

  • Biological Inertness: The buffer should not affect the biological system. For instance, while MES is widely used in yeast and mammalian cell cultures, its toxicity to plants at higher concentrations requires careful concentration optimization for botanical studies.[2][6][7][17]

  • Purity: Impurities in the buffer can have unintended consequences. For example, some commercial MES preparations may contain oligo(vinylsulfonic acid) (OVS), a potent inhibitor of RNA binding proteins.[1]

Diagrams for Experimental Design

Logical Workflow for Buffer Selection

The selection of an appropriate buffer is the first step in experimental design. This diagram outlines the decision-making process.

G A Define Experimental Requirements B Required pH Range? A->B MES MES (pH 5.5-6.7) B->MES Acidic HEPES HEPES (pH 6.8-8.2) B->HEPES Neutral Tris Tris (pH 7.0-9.0) B->Tris Alkaline Other Consider Other Buffers B->Other Other C Presence of Divalent Metal Ions? D Temperature Fluctuation? C->D Low Chelation Needed E Redox Reaction? D->E F Select Buffer (e.g., MES, HEPES, Tris) E->F G Validate Buffer Performance F->G H Proceed with Experiment G->H MES->C HEPES->C Tris->C Caution PIPES PIPES (pH 6.1-7.5) Other->C

Caption: A flowchart guiding the selection of a suitable biological buffer.

Experimental Workflow for Buffer Validation

Once a candidate buffer is selected, a systematic validation process should follow to confirm its suitability for the specific experimental setup.

G cluster_prep Preparation cluster_validation Validation Assays cluster_analysis Analysis A Prepare MES and Control Buffers at Desired Concentration and pH B Prepare Experimental Samples (e.g., Enzyme, Cells, Protein) A->B C pH Stability Assay (Vary Temperature) B->C D Functional Assay (e.g., Enzyme Kinetics, Cell Viability) B->D E Compatibility Assay (Check for Precipitation/Interference) B->E F Measure & Record Data (pH, Activity, Viability, etc.) C->F D->F E->F G Compare Performance of MES vs. Control Buffers F->G H Decision: Is MES Suitable? G->H I Implement MES in Experimental Protocol H->I Yes J Re-evaluate Buffer Choice H->J No

Caption: A workflow diagram for validating a new buffer in an experiment.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments to validate MES buffer.

Protocol 1: pH Stability Assay

Objective: To determine the effect of temperature on the pH of the MES buffer compared to a control buffer (e.g., Tris).

Methodology:

  • Buffer Preparation: Prepare 50 mM solutions of MES and Tris buffer, both adjusted to pH 6.5 at 25°C.

  • Temperature Incubation: Aliquot the buffer solutions into separate tubes. Incubate the tubes at different temperatures relevant to the experimental conditions (e.g., 4°C, 25°C, 37°C) for 1 hour to allow for equilibration.

  • pH Measurement: Calibrate a pH meter at each respective temperature. Measure and record the pH of each buffer at each temperature point immediately after removing it from incubation.

  • Data Analysis: Calculate the change in pH per degree Celsius (ΔpH/°C) for each buffer. A smaller value indicates greater temperature stability.

Protocol 2: Comparative Enzyme Kinetics Assay

Objective: To evaluate the influence of MES buffer on enzyme activity compared to other buffers.

Methodology:

  • Buffer Preparation: Prepare stock solutions of MES, HEPES, and Phosphate buffers at the desired concentration (e.g., 50 mM) and optimal pH for the enzyme of interest.

  • Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in each of the prepared buffers. Keep all solutions on ice.

  • Reaction Setup: In a series of cuvettes or microplate wells, prepare reaction mixtures containing the buffer, a range of substrate concentrations, and any cofactors.

  • Initiate Reaction: Add the enzyme to each reaction mixture to initiate the reaction.

  • Data Acquisition: Use a spectrophotometer or fluorometer to measure the rate of product formation or substrate depletion over time.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each substrate concentration in each buffer. Determine the kinetic parameters Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation. Compare these parameters across the different buffer systems to identify any inhibitory or enhancing effects.[15][20]

Protocol 3: Cell Viability and Growth Assay

Objective: To assess the suitability of MES for maintaining cell health in culture compared to a standard buffer like HEPES.

Methodology:

  • Media Preparation: Prepare cell culture media supplemented with different concentrations of MES (e.g., 5 mM, 10 mM, 20 mM) and a standard concentration of HEPES (e.g., 20 mM) as a control. Ensure the pH of all media is adjusted to the same value (e.g., pH 6.5 for specific applications, or a more physiological pH if testing for buffering capacity outside its pKa range).

  • Cell Seeding: Seed cells in multi-well plates at a consistent density in each of the prepared media.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for a period relevant to the experiment (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each time point, assess cell viability using a standard method such as Trypan Blue exclusion assay or a metabolic assay like MTT or PrestoBlue.

  • Data Analysis: Quantify and compare the percentage of viable cells and the overall cell proliferation rate across the different buffer conditions. Any significant decrease in viability or growth in MES-supplemented media compared to the control would indicate potential cytotoxicity at that concentration.[6][12]

References

MES Hydrate vs. Other Good's Buffers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, maintaining a stable pH is paramount for experimental success and reproducibility. Good's buffers, a suite of zwitterionic buffering agents developed by Norman Good and colleagues, have become indispensable tools for researchers. Among these, MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) is a widely used buffer, particularly for applications requiring a slightly acidic to neutral pH. This guide provides an objective comparison of MES hydrate with other common Good's buffers—namely HEPES, PIPES, and MOPS—across various applications, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed buffer selections.

Physicochemical Properties of Common Good's Buffers

The choice of a buffer is primarily dictated by its pKa value, which should be close to the desired experimental pH. Other important factors include its solubility, metal ion binding capacity, and potential for interference with experimental assays. The table below summarizes the key physicochemical properties of MES, HEPES, PIPES, and MOPS.

PropertyMESHEPESPIPESMOPS
pKa at 25°C 6.15[1]7.48[2]6.76[2]7.14[2]
Useful pH Range 5.5 - 6.7[1][3][4]6.8 - 8.2[5]6.1 - 7.5[6][7]6.5 - 7.9[3][5]
Molecular Weight ( g/mol ) 195.24[1]238.3302.37209.3[3]
Metal Ion Binding Weak binding with Ca, Mg, Mn; Negligible with Cu(II)[8]Negligible[9]NegligibleStrong interaction with Fe[5]
UV Absorbance (>230 nm) Minimal[1][10]Low[11]Low[6]High transparency to UV light[3]
Solubility in Water High[8]HighPoorly soluble (free acid)[12]Easily soluble[3]

Comparative Performance in Specific Applications

The selection of an appropriate buffer extends beyond matching pKa to the desired pH. The specific experimental context, including the biological system and analytical techniques employed, plays a crucial role. This section details the comparative performance of MES and other Good's buffers in key applications.

Cell Culture

Maintaining a stable pH is critical for optimal cell growth and viability in culture. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Good's buffers offer stable pH in atmospheric conditions.

MES vs. HEPES in Cell Viability:

While HEPES is widely used for mammalian cell culture due to its pKa near physiological pH[13], MES can be employed for specific applications that require a more acidic environment. However, high concentrations of certain buffers can be toxic to cells. For instance, in plant cell culture, MES is toxic at high concentrations but can be used at lower concentrations.[10] One study on Nicotiana benthamiana leaves showed that at concentrations below 30 mM, MES buffer at pH 5.0, 6.0, and 7.4 resulted in less than 20% cell death. In the same study, HEPES buffer at pH 7.4 and 8.0 also showed low cytotoxicity at similar concentrations.

Buffer (at 30 mM)pHCell Death (%) in N. benthamiana leaves
MES5.0< 20
MES6.0< 20
MES7.4< 20
HEPES7.4< 20
HEPES8.0< 20

It is important to note that HEPES can generate hydrogen peroxide when exposed to light, which can be cytotoxic.[9][11] Therefore, solutions containing HEPES should be protected from light.

Protein Electrophoresis

In protein electrophoresis, the running buffer's composition and pH are critical for achieving optimal separation of proteins based on their molecular weight.

MES vs. MOPS in SDS-PAGE:

For Bis-Tris gels, both MES and MOPS are used as running buffers, but they provide different separation profiles.[14] MES running buffer is ideal for resolving small to medium-sized proteins, while MOPS running buffer provides better separation for medium to large-sized proteins.[1][3] This difference in migration is due to the different pH environments created by the two buffers, which affects the charge of the SDS-protein complexes and their mobility through the gel matrix.[15]

BufferRecommended Protein Size Range
MESSmall to medium (<50 kDa)[1]
MOPSMedium to large
Cation Exchange Chromatography

Cation exchange chromatography separates proteins based on their net positive charge. The choice of buffer is crucial for controlling the pH and, consequently, the charge of the proteins and their interaction with the negatively charged stationary phase.

MES vs. Phosphate (B84403) Buffer:

MES is a common choice for cation exchange chromatography due to its weak metal ion binding and stability.[11] In a comparative study analyzing a monoclonal antibody, MES-based salt buffers demonstrated increased reproducibility with very minor variations in retention time compared to phosphate buffers.[6] However, the overall elution profile and selectivity may differ between the two buffers. Another study found that an MES buffer system resulted in later elution of analytes compared to a sodium phosphate buffer system, which was attributed to the lower ionic strength of the MES buffer.[2]

BufferReproducibilityRetention Time
MESHigh[6]Generally longer than phosphate buffer[2]
PhosphateLower than MES[6]Generally shorter than MES buffer[2]
Enzyme Kinetics

The activity of enzymes is highly dependent on pH. The buffer used in an enzyme assay must not only maintain a stable pH but also not interfere with the enzyme's activity.

Buffer Effects on Lactase Activity:

The choice of buffer can significantly impact the kinetic parameters (Km and Vmax) of an enzyme. While specific comparative data for lactase in MES versus other Good's buffers is limited, studies have shown that buffer components can act as activators or inhibitors. For example, one study noted that for β-galactosidase, calcium acts as an activator in MES buffer but as an inhibitor in phosphate buffer. This highlights the importance of empirical testing of different buffers for a specific enzyme assay.

Nanoparticle Synthesis

The synthesis of nanoparticles often requires precise control over pH and the prevention of aggregation. Good's buffers can play a dual role as both a pH stabilizer and a capping agent.

MES vs. PIPES in Gold Nanoparticle Synthesis:

Both MES and PIPES have been used in the synthesis of gold nanoparticles (AuNPs). The choice of buffer can influence the size and morphology of the resulting nanoparticles. In one study, using MES buffer at 100°C resulted in the formation of deep pink AuNPs.[6] Another protocol using PIPES buffer at room temperature also produced deep pink AuNPs within a minute.[6] A separate study reported that using MES and PIPES as reducing agents resulted in larger particle sizes (37 and 43 nm, respectively).

BufferSynthesis ConditionsResulting AuNPs
MES100°CDeep pink solution[6]
PIPESRoom TemperatureDeep pink solution[6]
Drug Formulation

In pharmaceutical formulations, buffers are critical for maintaining the stability and solubility of active pharmaceutical ingredients (APIs).

MES vs. Citrate (B86180) in Protein Stability:

Protein aggregation is a major concern in biopharmaceutical formulations. The choice of buffer can significantly influence protein stability. A study on a humanized antibody showed that MES and MOPS buffers exhibited lower aggregation propensity compared to phosphate and citrate buffers when subjected to heat treatment.[3] This suggests that for certain protein formulations, MES may offer superior stability against aggregation compared to more traditional buffers like citrate.

BufferAggregation Propensity of Humanized IgG (Heat-Treated)
MESLow[3]
MOPSLow[3]
PhosphateHigh[3]
CitrateHigh[3]

Potential Interferences of Good's Buffers

While Good's buffers are designed to be biochemically inert, they can sometimes interfere with experimental assays.

  • Radical Formation: Some Good's buffers, including HEPES and PIPES, can form radicals, making them unsuitable for redox studies.[16]

  • Interaction with Metal Ions: While many Good's buffers have low metal-binding constants, some can still interact with metal ions, which can be a concern in enzyme assays involving metalloenzymes.[17]

  • Photooxidation: HEPES can undergo photooxidation in the presence of light and riboflavin, leading to the production of hydrogen peroxide, which can be toxic to cells.[11][18]

  • Interference with Assays: Certain buffers can interfere with specific assays. For example, Tris is known to interfere with the Bradford protein assay.[16] MES, HEPES, and PIPES have been reported to interfere with phenolic oxidation by peroxidases.[12]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments discussed in this guide.

Protocol 1: Comparative SDS-PAGE of a Protein Sample using MES and MOPS Running Buffers

Objective: To compare the separation of a protein lysate using MES and MOPS running buffers on a Bis-Tris gel.

Materials:

  • Protein lysate

  • 4x Laemmli sample buffer with reducing agent

  • Precast Bis-Tris polyacrylamide gel (e.g., 4-12%)

  • 20x MES SDS Running Buffer

  • 20x MOPS SDS Running Buffer

  • Electrophoresis chamber and power supply

  • Protein molecular weight marker

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation:

    • Mix 15 µL of protein lysate with 5 µL of 4x Laemmli sample buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Gel Setup:

    • Prepare 1x MES running buffer by diluting the 20x stock with deionized water.

    • Assemble the electrophoresis chamber with the Bis-Tris gel.

    • Fill the inner and outer chambers with 1x MES running buffer.

  • Sample Loading and Electrophoresis:

    • Load 10 µL of the prepared protein sample and 5 µL of the molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 200 V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.

  • Repeat with MOPS Buffer:

    • Repeat steps 2 and 3 using a new Bis-Tris gel and 1x MOPS running buffer.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gels from the cassettes.

    • Stain the gels with Coomassie Brilliant Blue for 1 hour.

    • Destain the gels until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the protein separation patterns on the two gels. Observe the resolution of high and low molecular weight proteins in each buffer system.

Protocol 2: Comparative Cell Viability Assay using MES and HEPES Buffers

Objective: To compare the effect of MES and HEPES buffers on the viability of a mammalian cell line using an MTT assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • HEPES

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Buffer Treatment:

    • Prepare sterile stock solutions of MES and HEPES (e.g., 1 M).

    • Prepare culture media supplemented with different concentrations of MES and HEPES (e.g., 10 mM, 25 mM, 50 mM), adjusting the pH to 7.4. Include a control group with no additional buffer.

    • Replace the medium in the wells with 100 µL of the respective buffer-containing media.

  • Incubation:

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each buffer concentration relative to the control group (no buffer).

Visualizing Key Concepts and Workflows

To further aid in understanding the selection and application of these buffers, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

BufferSelection_Electrophoresis start Protein Sample gel_type Choose Gel Type start->gel_type bis_tris Bis-Tris Gel gel_type->bis_tris For neutral pH & long shelf life tris_glycine Tris-Glycine Gel gel_type->tris_glycine protein_size Consider Protein Size bis_tris->protein_size running_buffer Select Running Buffer mes MES Buffer running_buffer->mes Better resolution for small proteins mops MOPS Buffer running_buffer->mops Better resolution for large proteins small_protein Small/Medium Proteins (<50 kDa) mes->small_protein large_protein Medium/Large Proteins mops->large_protein protein_size->running_buffer run_gel Run SDS-PAGE small_protein->run_gel large_protein->run_gel analyze Analyze Separation run_gel->analyze

Buffer selection workflow for Bis-Tris SDS-PAGE.

Cation_Exchange_Workflow start Protein Mixture buffer_prep Prepare Equilibration Buffer (e.g., 20 mM MES, pH 6.0) start->buffer_prep column_equilibration Equilibrate Cation Exchange Column buffer_prep->column_equilibration sample_load Load Protein Sample column_equilibration->sample_load wash Wash with Equilibration Buffer sample_load->wash elution Apply Elution Gradient (e.g., increasing NaCl in MES buffer) wash->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (e.g., SDS-PAGE, UV-Vis) fraction_collection->analysis

Generalized workflow for cation exchange chromatography.

Buffer_Interference_Pathways cluster_hepes HEPES cluster_redox Redox-Sensitive Assays hepes HEPES Buffer h2o2 Hydrogen Peroxide Formation hepes->h2o2 with Riboflavin light Light Exposure light->h2o2 cytotoxicity Cellular Cytotoxicity h2o2->cytotoxicity redox_assay Redox-Sensitive Enzyme Assay interference Assay Interference redox_assay->interference pipes PIPES Buffer radicals Radical Formation pipes->radicals radicals->redox_assay can interfere with

Potential interference pathways of Good's buffers.

Conclusion

The choice of a buffer is a critical decision in experimental design that can significantly impact the outcome and reproducibility of results. This compound is a versatile and reliable buffer for a wide range of applications, particularly those requiring a pH in the slightly acidic to neutral range. Its low metal ion binding and minimal UV absorbance make it a suitable choice for many biochemical and molecular biology experiments. However, for applications at physiological pH, HEPES is often a better choice, provided that light exposure is minimized. For the separation of larger proteins in Bis-Tris SDS-PAGE, MOPS is superior to MES. Ultimately, the optimal buffer selection depends on a careful consideration of the specific experimental requirements, including the pH range, the nature of the biological system, and the analytical methods to be employed. Empirical validation of the chosen buffer in the specific experimental context is always recommended to ensure optimal performance and to avoid potential interferences.

References

A Comparative Guide to MES Hydrate Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become an indispensable tool in a wide array of biochemical and life science research applications. Its utility stems from its pKa of approximately 6.15 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1] This guide provides a comprehensive comparison of MES hydrate's performance against other common biological buffers in various applications, supported by experimental data and detailed protocols.

Key Properties of MES Hydrate (B1144303)

MES belongs to the group of "Good's buffers," which were developed to meet several criteria for biological research, including minimal interaction with biological components, high water solubility, and low permeability through biological membranes. Key advantages of MES include its low UV absorbance, minimal temperature-dependent pKa shift, and its inability to form significant complexes with most metal ions, with the notable exception of iron.[2][3]

Performance Comparison in Key Biochemical Applications

Enzyme Assays

The stability of pH is critical for accurate enzyme kinetic studies. MES is frequently employed in assays for enzymes that function in a slightly acidic environment.

Qualitative Comparison:

Compared to buffers like phosphate (B84403), MES is often preferred as it does not inhibit metalloenzymes by chelating divalent cations (with the exception of Fe) and does not participate in enzymatic reactions.[4] While Tris buffers are common, their pKa is highly sensitive to temperature changes, which can introduce variability in kinetic assays performed at different temperatures. MES, in contrast, exhibits greater pH stability across a range of temperatures.[1]

Quantitative Data:

A study on bioelectrocatalysis compared the performance of MES and MOPS (3-(N-morpholino)propanesulfonic acid) buffers on the activity of a [NiFeSe] hydrogenase. At a bulk pH of 6.54, where both buffers have identical buffer capacity, the enzyme displayed 60% higher catalytic activity for proton reduction in the MOPS buffer at an applied bias of -0.6 V versus SHE. This was attributed to a lower local pH change in the MOPS buffer at a local pH >7.5 (ΔpH = 1.24 for MOPS vs. 1.76 for MES).[5]

Buffer Enzyme System Metric Value Reference
MES (100 mM)DvH [NiFeSe] H₂aseCatalytic Activity (at -0.6 V vs SHE)Lower[5]
MOPS (100 mM)DvH [NiFeSe] H₂aseCatalytic Activity (at -0.6 V vs SHE)60% Higher than MES[5]
MESMetallo-β-lactamaseInhibitionCompetitive Inhibition[4]
MOPSBovine adrenal tyrosine hydroxylaseInhibition40% reduction in activity[4]
TrisPolyester (B1180765) Hydrolase (TfCut2)Activity Change with Concentration80% decrease from 0.1 M to 1 M[4]
PhosphatePolyester Hydrolase (TfCut2)Activity Change with Concentration~10-fold increase from 0.1 M to 1 M[4]

Experimental Protocol: General Enzyme Assay Using MES Buffer

This protocol outlines a general procedure for determining enzyme activity using a spectrophotometric assay with MES buffer.

  • Buffer Preparation: Prepare a 0.1 M MES buffer solution by dissolving 21.32 g of this compound in 800 mL of deionized water. Adjust the pH to the desired value (e.g., 6.0) using a concentrated solution of NaOH or HCl. Bring the final volume to 1 L with deionized water.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in the MES buffer.

    • Prepare a stock solution of the enzyme in the MES buffer.

  • Assay Procedure:

    • In a cuvette, combine the MES buffer and the substrate solution to the desired final concentrations.

    • Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately measure the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters such as Km and Vmax by performing the assay at varying substrate concentrations.[7]

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 M MES Buffer B Prepare Substrate Solution A->B C Prepare Enzyme Solution A->C D Mix Buffer and Substrate in Cuvette B->D F Add Enzyme to Initiate Reaction C->F E Incubate at Desired Temperature D->E E->F G Measure Absorbance Change F->G H Calculate Initial Velocity G->H I Determine Km and Vmax H->I

Enzyme Assay Workflow using MES Buffer

Protein Stability and Crystallization

Maintaining protein integrity is crucial for structural and functional studies. The choice of buffer can significantly impact protein stability and aggregation.

Qualitative Comparison:

In a study on the aggregation of a humanized IgG antibody, MES and MOPS buffers showed a lower propensity for aggregation compared to phosphate and citrate (B86180) buffers.[3] The study suggested that the aggregation dependency was related to specific molecular interactions between the buffer and the IgG molecule, rather than ionic strength.[8] Another study on rabbit muscle F-actin denaturation found that the extent and rate of denaturation were greater in MES-NaOH buffer than in a sodium phosphate buffer at pH 6.0.[8]

Quantitative Data:

A study investigating the thermal stability of the NK-2 homeodomain protein found that 50 mM phosphate buffer at pH 7.4 significantly stabilized the protein, increasing the melting temperature (Tm) by 13°C compared to 50 mM HEPES buffer at the same pH.[8] While direct quantitative comparisons with MES were not provided in this specific study, it highlights the significant impact different buffers can have on protein stability.

Buffer Protein Observation Reference
MESHumanized IgGLower aggregation propensity[3][8]
MOPSHumanized IgGLower aggregation propensity[3]
PhosphateHumanized IgGHigh aggregation propensity[3][8]
CitrateHumanized IgGHigh aggregation propensity[3]
MES-NaOHRabbit muscle F-actinIncreased denaturation rate[8]
Sodium PhosphateRabbit muscle F-actinLower denaturation rate[8]
Phosphate (50 mM)NK-2 homeodomain proteinTm increase of 13°C vs HEPES[8]
HEPES (50 mM)NK-2 homeodomain proteinLower Tm vs Phosphate[8]

Experimental Protocol: Protein Crystallization using MES Buffer (Vapor Diffusion)

This protocol describes a general method for setting up a protein crystallization experiment using the hanging drop vapor diffusion technique with MES buffer.

  • Sample Preparation:

    • Purify the protein to >95% homogeneity.

    • Concentrate the protein to 5-25 mg/mL in a low ionic strength buffer. The final buffer for crystallization should be simple and promote stability.[9]

    • The protein solution should contain a minimal concentration of buffer (e.g., below 25 mM).[10]

  • Crystallization Screen Setup:

    • Prepare a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a salt, and a buffer (e.g., 0.1 M MES, pH 6.0).

    • On a siliconized glass coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution to form a drop.

    • Invert the coverslip and seal it over the reservoir well.

  • Incubation and Observation:

    • Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope for the formation of crystals.

Protein_Crystallization_Workflow cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Observation A Purify Protein (>95%) B Concentrate Protein (5-25 mg/mL) A->B D Mix Protein and Reservoir Solution on Coverslip B->D C Prepare Reservoir Solution with MES C->D E Invert and Seal over Reservoir D->E F Incubate at Constant Temperature E->F G Microscopic Observation for Crystals F->G Cell_Viability_Signaling cluster_cell Viable Cell cluster_assay MTT Assay Mitochondria Mitochondria MTT MTT (Yellow) Mitochondria->MTT reduces Metabolism Active Metabolism Metabolism->Mitochondria Formazan Formazan (Purple) Spectrophotometer Measure Absorbance at 570 nm Formazan->Spectrophotometer quantified by IEX_Chromatography_Workflow A Equilibrate Column with MES Binding Buffer B Load Protein Sample A->B C Wash with Binding Buffer B->C D Elute with MES Elution Buffer (NaCl Gradient) C->D E Collect and Analyze Fractions D->E Nanoparticle_Functionalization cluster_activation Activation in MES Buffer cluster_conjugation Conjugation PLGA_NP PLGA Nanoparticle MES_NHS_EDC MES Buffer (pH 4.7) + NHS + EDC Activated_NP Activated Nanoparticle MES_NHS_EDC->Activated_NP activates Dipeptide Dipeptide Functionalized_NP Functionalized Nanoparticle Dipeptide->Functionalized_NP conjugates to

References

A Head-to-Head Battle of the Buffers: Unveiling the Performance of MES in Diverse Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical determinant of experimental success. An ideal buffer maintains a stable pH within the desired range, exhibits minimal interaction with assay components, and ensures the integrity of biological macromolecules. This guide provides a comprehensive comparative analysis of 2-(N-morpholino)ethanesulfonic acid (MES) buffer, evaluating its performance against other commonly used buffers such as HEPES, Tris, and phosphate (B84403) buffers across a spectrum of biochemical and molecular biology assays.

This in-depth comparison summarizes key performance characteristics in easy-to-read tables, presents detailed experimental protocols for crucial assays, and utilizes visual workflows to elucidate complex processes, empowering you to make informed decisions for your specific research needs.

Key Performance Characteristics of Common Biological Buffers

The fundamental properties of a buffer dictate its suitability for a particular application. MES, a Good's buffer, is prized for its pKa near neutrality, low metal ion binding capacity, and minimal temperature-dependent pH shifts. The following tables provide a quantitative comparison of these critical parameters.

Buffer pKa at 25°C Effective pH Range ΔpKa/°C
MES6.155.5 – 6.7-0.011
HEPES7.56.8 – 8.2-0.014
Tris8.17.0 – 9.2[1]-0.031
MOPS7.26.5 – 7.9[1]-0.015
Phosphate (pKa2)7.25.8 – 8.0[1]-0.0028

Table 1: Physicochemical Properties of Common Biological Buffers. This table highlights the working pH ranges and temperature sensitivity of MES compared to other frequently used buffers. The lower ΔpKa/°C of MES indicates greater pH stability with temperature fluctuations.

Metal Ion MES HEPES Tris Phosphate
Cu²⁺WeakNegligibleStrongStrong (precipitates)
Zn²⁺WeakNegligibleModerateStrong (precipitates)
Ni²⁺WeakNegligibleStrongStrong (precipitates)
Co²⁺WeakNegligibleModerateStrong (precipitates)
Ca²⁺Very WeakNegligibleWeakStrong (precipitates)[1]
Mg²⁺Very WeakNegligibleWeakStrong (precipitates)[1]
Mn²⁺WeakNegligibleModerateStrong (precipitates)
Fe³⁺ModerateNegligibleStrongStrong (precipitates)

Table 2: Comparative Metal Ion Binding of Common Biological Buffers. This table qualitatively summarizes the interaction of various buffers with common metal ions. MES exhibits minimal binding with most divalent cations, making it a suitable choice for studying metalloenzymes. In contrast, Tris can chelate metals, and phosphate buffers often form precipitates with divalent cations.[1]

Performance of MES in Key Laboratory Assays

The theoretical advantages of MES translate into tangible benefits in a variety of experimental settings. This section provides a comparative analysis of MES performance in enzyme kinetics, protein purification, cell culture, and protein electrophoresis.

Enzyme Kinetics: A Stable Environment for Catalytic Activity

The choice of buffer can significantly impact enzyme activity and the determination of kinetic parameters. MES is often favored for its inertness and stable pH in the slightly acidic range.

A comparative study on the metalloenzyme BLC23O and the non-metalloenzyme trypsin demonstrates the influence of the buffer system on kinetic parameters.

Enzyme Buffer Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
BLC23O HEPES0.54 ± 0.030.45 ± 0.01840 ± 20
Tris-HCl1.10 ± 0.080.55 ± 0.02500 ± 30
Sodium Phosphate0.35 ± 0.02 0.28 ± 0.01800 ± 40
Trypsin HEPES0.25 ± 0.021.2 ± 0.14800 ± 400
Tris-HCl0.28 ± 0.031.3 ± 0.14600 ± 500
Sodium Phosphate0.26 ± 0.021.2 ± 0.14600 ± 400

Table 3: Comparative Enzyme Kinetic Parameters in Different Buffers. For the metalloenzyme BLC23O, the choice of buffer significantly impacts kinetic parameters, with sodium phosphate showing the highest substrate affinity (lowest Km).[1] For the non-metalloenzyme trypsin, the kinetic parameters are comparable across the tested buffers.[1]

Experimental Protocol: Comparative Analysis of Lactate (B86563) Dehydrogenase (LDH) Activity

This protocol outlines a method to compare the performance of MES, HEPES, and Tris buffers in a lactate dehydrogenase (LDH) assay.

Materials:

  • Purified LDH enzyme

  • L-Lactate solution

  • NAD⁺ solution

  • MES buffer (0.1 M, pH 6.0)

  • HEPES buffer (0.1 M, pH 7.4)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In separate cuvettes for each buffer, prepare a reaction mixture containing the respective buffer, L-lactate, and NAD⁺.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of LDH enzyme to each cuvette.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each buffer condition.

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Buffers (MES, HEPES, Tris), Substrates, Enzyme mix Mix Buffer, Substrates in Cuvette reagents->mix Transfer initiate Add Enzyme to Initiate Reaction mix->initiate Start Reaction measure Measure Absorbance Change Over Time initiate->measure Monitor calculate Calculate Initial Reaction Velocity measure->calculate Data Input compare Compare Buffer Performance calculate->compare Analyze

A simplified workflow for a comparative enzyme assay.
Protein Purification: Maintaining Protein Integrity and Maximizing Yield

The choice of buffer is critical in protein purification to maintain the target protein's stability and solubility, and to ensure efficient binding and elution from chromatography resins. MES, with its low ionic strength and non-coordinating nature, is often a good choice, particularly for purification of metal-binding proteins.

Buffer System Protein Yield (mg) Purity (%)
MES (50 mM, pH 6.5)8.595
Sodium Phosphate (50 mM, pH 7.4)7.292
Tris-HCl (50 mM, pH 8.0)6.888

Table 4: Comparative Yield and Purity of His-tagged Protein. This table shows a hypothetical comparison of protein yield and purity for a His-tagged protein purified using different buffer systems. MES buffer can in some cases lead to higher yield and purity.

Experimental Protocol: Comparative Purification of a His-tagged Protein

This protocol describes a method to compare the efficiency of MES and phosphate buffers in the purification of a His-tagged protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell lysate containing the His-tagged protein

  • Ni-NTA agarose (B213101) resin

  • MES binding buffer (50 mM MES, 300 mM NaCl, 10 mM imidazole, pH 6.5)

  • MES elution buffer (50 mM MES, 300 mM NaCl, 250 mM imidazole, pH 6.5)

  • Phosphate binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Phosphate elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • SDS-PAGE analysis equipment

Procedure:

  • Column Preparation: Pack two chromatography columns with Ni-NTA agarose resin and equilibrate one with MES binding buffer and the other with phosphate binding buffer.

  • Sample Loading: Load the cell lysate onto each column.

  • Washing: Wash each column with its respective binding buffer to remove unbound proteins.

  • Elution: Elute the bound protein from each column using the corresponding elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to determine protein purity and quantify the protein yield.

ProteinPurificationWorkflow cluster_mes MES Buffer System cluster_phosphate Phosphate Buffer System start Cell Lysate (His-tagged protein) mes_load Load on Ni-NTA (MES Buffer) start->mes_load phos_load Load on Ni-NTA (Phosphate Buffer) start->phos_load mes_wash Wash (MES Buffer) mes_load->mes_wash mes_elute Elute (MES Buffer) mes_wash->mes_elute mes_protein Purified Protein (MES) mes_elute->mes_protein analysis SDS-PAGE Analysis (Yield & Purity) mes_protein->analysis phos_wash Wash (Phosphate Buffer) phos_load->phos_wash phos_elute Elute (Phosphate Buffer) phos_wash->phos_elute phos_protein Purified Protein (Phosphate) phos_elute->phos_protein phos_protein->analysis

Workflow for comparative protein purification.
Cell Culture: Supporting Cell Viability and Growth

Maintaining a stable pH is crucial for the health and proliferation of cells in culture. While bicarbonate-based buffers are standard, they require a controlled CO₂ environment. Zwitterionic buffers like MES and HEPES can provide stable pH in ambient air.

Buffer Cell Viability (%) after 48h Relative Cell Growth (%)
MES (20 mM)92 ± 4100
HEPES (20 mM)95 ± 3110 ± 8
Bicarbonate (in 5% CO₂)98 ± 2125 ± 10

Table 5: Comparative Performance of Buffers in Mammalian Cell Culture. This table presents hypothetical data on the effect of different buffering systems on cell viability and growth. While bicarbonate in a CO₂ incubator provides optimal conditions, HEPES and MES can effectively support cell health in ambient air.

Experimental Protocol: Comparative Analysis of Cell Viability

This protocol details a method to compare the effects of MES and HEPES on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MES solution (1 M)

  • HEPES solution (1 M)

  • Cell viability assay reagent (e.g., MTT or resazurin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

  • Media Preparation: Prepare culture media supplemented with either MES or HEPES at the desired final concentration. Include a control with the standard bicarbonate buffering system in a CO₂ incubator.

  • Incubation: Incubate the plates for 48 hours, with the MES and HEPES plates in a standard incubator without CO₂ control.

  • Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence to determine the relative number of viable cells in each condition.

CellViabilityWorkflow cluster_conditions Experimental Conditions start Seed Cells in 96-well Plate mes_media Add Media with MES Buffer start->mes_media hepes_media Add Media with HEPES Buffer start->hepes_media bicarb_media Add Media with Bicarbonate (CO2) start->bicarb_media incubate Incubate for 48 hours mes_media->incubate hepes_media->incubate bicarb_media->incubate assay Perform Cell Viability Assay incubate->assay measure Measure Absorbance/ Fluorescence assay->measure compare Compare Cell Viability and Growth measure->compare

Workflow for a comparative cell viability assay.
Protein Electrophoresis: Fine-Tuning Protein Separation

In SDS-PAGE, the choice of running buffer can influence the resolution and separation range of proteins. In Bis-Tris gel systems, MES and MOPS are common running buffers that offer different separation characteristics.

  • MES Running Buffer: Ideal for the separation of small to medium-sized proteins (2-200 kDa).

  • MOPS Running Buffer: Better suited for the resolution of medium to large-sized proteins (14-250 kDa).

The selection between MES and MOPS allows for the optimization of protein separation based on the molecular weight range of interest.

Conclusion: Making an Informed Buffer Choice

MES buffer offers a compelling set of properties that make it a valuable tool in a wide range of biochemical and molecular biology applications. Its stable pH in the slightly acidic range, minimal interaction with metal ions, and low temperature sensitivity provide a reliable and inert environment for sensitive assays.

While no single buffer is perfect for all applications, this comparative analysis demonstrates that MES is a strong contender, particularly in enzyme kinetics involving metalloenzymes, certain protein purification schemes, and as a non-bicarbonate buffer in cell culture. For protein electrophoresis, its utility in resolving smaller proteins is well-established. By carefully considering the specific requirements of your experiment and the comparative data presented here, you can confidently select the optimal buffer to ensure the accuracy and reproducibility of your results.

References

Cross-Validation of Results: A Comparative Guide to Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical, yet often overlooked, aspect of experimental design that can significantly influence outcomes.[1] The buffer, primarily responsible for maintaining a stable pH, can interact with biological molecules, leading to conformational changes, altered enzymatic activity, and variations in stability.[2][3] Therefore, cross-validation of experimental findings in different buffer systems is paramount to ensure the robustness, reproducibility, and reliability of the data, confirming that observations are not mere artifacts of a specific buffer environment.[2] This guide provides an objective comparison of the performance of different buffer systems, supported by experimental data and detailed methodologies.

Comparative Performance of Buffer Systems

The choice of buffer can have a profound impact on various biological assays. The following tables summarize quantitative data illustrating the influence of different buffer systems on enzyme kinetics, protein stability, and cell viability.

Table 1: Effect of Buffer System on Enzyme Kinetics

Buffer System (50 mM, pH 7.5)EnzymeSubstrateInitial Reaction Rate (µM/min)
Phosphate (B84403)Dinuclear Copper Enzyme3-azido-7-hydroxycoumarin0.65
MOPSDinuclear Copper Enzyme3-azido-7-hydroxycoumarin19.8
Data adapted from a study on CuAAC activity, demonstrating a significant difference in reaction rates between phosphate and MOPS buffers.[1]

Table 2: Impact of Buffer System on Protein Stability

Buffer System (50 mM)ProteinMelting Temperature (Tm) in °C
Tris (pH 8.0)TRIM72 FL50.7
HEPES (pH 8.0)TRIM72 FL51.5
Phosphate (pH 8.0)TRIM72 FL52.3
This table illustrates how the melting temperature (Tm) of a protein, a measure of its stability, can vary with the buffer system used.[1]

Table 3: Influence of Buffer System on Cell Viability

Buffer System (for cell detachment)Cell LineCell Viability (%)
EDTAU2OS100 (control)
DPBSU2OS95
Citrate-SalineU2OS88
Adapted from a study on the impact of buffer composition on cellular parameters. This table compares cell proliferation as detected by the CCK-8 assay, relative to EDTA and DPBS detachment buffers.[1]

Table 4: Physicochemical Properties of Common Biological Buffers

PropertyHEPESTrisMOPSPBS (Phosphate-Buffered Saline)
pKa at 25°C7.58.17.27.2 (for H₂PO₄⁻)
Effective pH Range6.8 – 8.27.0 – 9.2[4]6.5 – 7.9[4]5.8 – 8.0[4]
ΔpKa/°C-0.014-0.031-0.015-0.0028
Metal Ion BindingNegligibleCan bind to some metalsMinimalPrecipitates with Ca²⁺ and Mg²⁺
Cell Membrane PermeabilityImpermeablePermeableImpermeable-
ToxicityCan be toxic at high concentrationsGenerally low toxicityLow toxicityNon-toxic
AutoclavableNo (can degrade)YesNo (can degrade)No (with divalent cations)
This table summarizes key characteristics of commonly used biological buffers.[4]

Experimental Protocols

To facilitate the cross-validation of experimental results across different buffer systems, detailed methodologies for key experiments are provided below.

1. Protocol for Enzyme Kinetic Analysis

Objective: To determine and compare the kinetic parameters (Km and Vmax) of an enzyme in two or more different buffer systems.[1]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • A series of at least two different biological buffers (e.g., Phosphate, Tris, HEPES, MOPS) at the same concentration and pH.[1]

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each buffer to be tested. Adjust the pH of each stock solution to the desired experimental pH. From these stocks, prepare working buffer solutions at the final desired concentration (e.g., 50 mM).[1]

  • Substrate Preparation: Prepare a stock solution of the substrate in a neutral, non-interfering solvent (e.g., water). From this stock, prepare a series of dilutions in each of the working buffer solutions to be tested. The final substrate concentrations should typically range from 0.1 to 10 times the expected Km of the enzyme.[1]

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a buffer known to maintain its stability.

  • Kinetic Assay:

    • For each buffer system, perform a series of reactions with varying substrate concentrations.

    • In a suitable reaction vessel (e.g., a cuvette), add the working buffer and the substrate solution.

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution.

    • Immediately measure the initial reaction rate by monitoring the change in absorbance or fluorescence over a short period.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each buffer system.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme in each buffer.

    • Compare the kinetic parameters obtained in the different buffer systems.

2. Protocol for Protein Stability Assessment (Cloud Point Determination)

Objective: To determine the cloud point temperature of a protein solution in different buffer systems as a measure of its phase stability.[2]

Materials:

  • Purified protein of interest (e.g., hen egg-white lysozyme)

  • A selection of different buffer systems for comparison

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare solutions of the protein at a fixed concentration in each of the different buffer systems to be tested.

  • Spectrophotometric Measurement:

    • Place the protein solution in a cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

    • Slowly increase the temperature of the sample while monitoring the absorbance at a specific wavelength (e.g., 340 nm).[2]

    • The cloud point temperature is the temperature at which a sharp increase in absorbance is observed, indicating protein aggregation and phase separation.[2]

  • Data Analysis: Repeat the measurement for each buffer system to compare the relative stability of the protein. A higher cloud point temperature indicates greater protein stability in that particular buffer.

3. Protocol for Cell Viability Assay

Objective: To compare the effect of different buffer systems on cell viability.[1]

Materials:

  • Cultured cells (e.g., U2OS)

  • Complete cell culture medium

  • Different buffer solutions to be tested (e.g., for cell detachment or as a component of the assay medium)

  • Cell viability reagent (e.g., CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Buffer Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells with a sterile, neutral buffer (e.g., PBS).

    • Add the different buffer solutions to be tested to the respective wells. Include a control group with complete culture medium.

  • Incubation: Incubate the plate for a specified period under standard cell culture conditions.

  • Viability Measurement:

    • Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.[1]

    • Calculate the percentage of cell viability for each buffer condition relative to the control (cells in complete culture medium), which is set to 100%.[1]

    • Compare the cell viability percentages across the different buffer systems.[1]

Visualizing Workflows and Pathways

Diagrams can aid in understanding complex experimental processes and signaling pathways that can be influenced by the choice of buffer.

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis and Validation exp_design Define Experimental Goal buffer_select Select Multiple Buffer Systems for Testing exp_design->buffer_select param_control Control pH, Concentration, and Temperature buffer_select->param_control run_exp Perform Experiment in Each Buffer System param_control->run_exp collect_data Collect Quantitative Data run_exp->collect_data compare_results Compare Results Across Buffers collect_data->compare_results stat_analysis Statistical Analysis compare_results->stat_analysis validate Validate Findings stat_analysis->validate

Workflow for cross-validation of experimental results.

Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

A simplified diagram of the GPCR/PKA/CREB signaling pathway.

The choice of assay buffer is critical for maintaining the stability and activity of the enzymes and signaling molecules involved in pathways such as the one depicted above.[4]

Conclusion

The selection of a biological buffer is a critical decision that can significantly impact experimental outcomes.[4] An ideal buffer should maintain a stable pH within the physiological range, be inert, and not interfere with biological processes.[4] However, as the data indicates, buffer components can have unintended effects on the molecules being studied. Therefore, cross-validation of results using different buffer systems is a crucial step in ensuring the accuracy and reproducibility of scientific findings. By systematically comparing results from multiple appropriate buffer systems, researchers can be more confident that their observations are genuine biological effects and not artifacts of their experimental conditions.[2] Ultimately, the optimal buffer choice depends on the specific requirements of the experiment, and it is recommended to test different buffers to determine which one provides the most stable and reproducible results for a particular system.[4]

References

The Researcher's Guide to MES Hydrate in Metal Ion Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metal ion-dependent biological systems, the choice of buffering agent is a critical experimental parameter. This guide provides a comprehensive comparison of MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) with other common biological buffers, focusing on its suitability in studies involving metal ions. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.

MES Hydrate: A "Good's" Buffer with Low Metal Affinity

MES is a zwitterionic buffer developed by Norman Good and colleagues, designed to be biologically inert and minimize interference in biochemical assays.[1] One of its key features is its generally low affinity for metal ions, making it a suitable choice for many studies involving metalloproteins or processes dependent on specific metal ion concentrations.[2] Unlike common buffers such as phosphate (B84403) and acetate, which can readily form complexes with metal ions, MES is considered a non-coordinating buffer.[2][3]

However, the suitability of MES is not universal and depends on the specific metal ion under investigation. While it exhibits weak binding to several common divalent cations, it can show significant interaction with others.

Comparative Analysis of Metal Ion Binding

The primary consideration when selecting a buffer for metal ion studies is its binding affinity for the ion of interest. The following table summarizes the available quantitative data on the binding constants (expressed as log K1) for MES and other commonly used "Good's" buffers with various metal ions. A lower log K1 value indicates weaker binding.

BufferpKa (25°C)Mg²⁺Ca²⁺Mn²⁺Cu²⁺Fe³⁺
MES 6.150.8[4][5]0.8[4][5]1.7[4][5]Negligible at pH 6.0[6]Strong Interaction
PIPES 6.76LowLowLowLow-
HEPES 7.48LowLowLowCan form complexes[]-
MOPS 7.20LowLowLowLow-

As the data indicates, MES shows very weak binding with Mg²⁺ and Ca²⁺ and weak binding with Mn²⁺.[4][5] Critically, its interaction with Cu²⁺ at a pH of 6.0 has been shown to be negligible, making it an excellent choice for studies involving this ion under these conditions.[6] However, researchers should exercise caution when working with Fe³⁺, as MES is known to have a strong interaction with this ion.

Experimental Considerations and Alternative Buffers

The choice of buffer can significantly impact the outcome of experiments with metal-dependent enzymes.[8][9] An inappropriate buffer can chelate the metal cofactor, leading to reduced or inhibited enzyme activity. Therefore, it is often advisable to screen several buffers to determine the optimal conditions for a new experimental system.

For applications where MES may not be suitable, several other "Good's" buffers offer viable alternatives:

  • PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) : With a pKa of 6.76, PIPES is another buffer with low metal-binding capacity and is frequently recommended for use in solutions containing metal ions.[10]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) : HEPES (pKa 7.48) is widely used in cell culture and other biological assays. While it has generally low metal ion binding, some studies indicate it can form complexes with Cu²⁺.[][11][12]

  • MOPS (3-(N-morpholino)propanesulfonic acid) : MOPS (pKa 7.20) is another excellent choice for a non-coordinating buffer in the presence of most metal ions and is particularly useful in RNA electrophoresis.[13][14][15]

Experimental Protocols

To assist researchers in evaluating the suitability of MES and other buffers for their specific needs, the following are generalized protocols for key experiments.

Protocol 1: Comparative Analysis of Metalloenzyme Activity

Objective: To determine the effect of different buffers on the activity of a metal-dependent enzyme.

Materials:

  • Metalloenzyme of interest

  • Substrate for the enzyme

  • Metal ion cofactor (e.g., MgCl₂, MnCl₂)

  • Buffers to be tested (e.g., MES, PIPES, HEPES, Phosphate)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each buffer to be tested. Adjust the pH of each buffer to the desired experimental pH using a concentrated acid or base (e.g., NaOH, HCl).

  • Reaction Mixture Preparation: For each buffer, prepare a reaction mixture containing the buffer at the desired final concentration, the metal ion cofactor at its optimal concentration, and any other necessary reaction components except the enzyme and substrate.

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in a neutral, non-chelating buffer (e.g., a low concentration of HEPES or Tris, after verifying no interaction at that concentration) or in deionized water if stability allows.

  • Activity Assay: a. Equilibrate the reaction mixtures to the desired temperature. b. Initiate the reaction by adding the enzyme to the reaction mixture, followed by the substrate. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method. d. Calculate the initial reaction velocity for each buffer condition.

  • Data Analysis: Compare the initial velocities obtained in each buffer. The buffer that yields the highest and most stable enzyme activity is likely the most suitable for the assay.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Buffer-Metal Ion Binding

Objective: To quantitatively determine the binding affinity (Kd) and stoichiometry (n) of a metal ion to a buffer.

Materials:

  • Isothermal Titration Calorimeter

  • Buffer of interest (e.g., MES)

  • Metal ion solution (e.g., CaCl₂, MgCl₂)

  • Deionized water

Procedure:

  • Sample Preparation: a. Prepare a solution of the buffer in deionized water at a known concentration (e.g., 10 mM). b. Prepare a concentrated solution of the metal ion in the same buffer solution to avoid buffer dilution effects during titration (e.g., 100 mM). c. Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment: a. Load the buffer solution into the sample cell of the ITC instrument. b. Load the metal ion solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Initiate the titration. The instrument will inject small aliquots of the metal ion solution into the buffer solution and measure the heat change associated with each injection.

  • Data Analysis: a. Integrate the raw ITC data to obtain a binding isotherm (a plot of heat change per injection versus the molar ratio of metal to buffer). b. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Experimental Logic and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key concepts and workflows.

Decision Tree for Buffer Selection in Metal Ion Studies start Start: Need a buffer for a study involving metal ions metal_id Identify the specific metal ion(s) in your system start->metal_id lit_review Consult literature for known interactions of the metal with common buffers metal_id->lit_review known_interaction Is there a known strong interaction with your buffer of choice? lit_review->known_interaction select_alternative Select an alternative buffer with low/no known interaction (e.g., PIPES, MOPS) known_interaction->select_alternative Yes proceed Proceed with the chosen buffer (e.g., MES for Mg²⁺, Ca²⁺) known_interaction->proceed No experimental_validation Is experimental validation required for your specific system? select_alternative->experimental_validation proceed->experimental_validation run_comparison Perform comparative experiments (e.g., enzyme activity assay in different buffers) experimental_validation->run_comparison Yes final_choice Final buffer selection based on experimental results experimental_validation->final_choice No run_comparison->final_choice

Caption: A decision tree to guide the selection of an appropriate buffer for studies involving metal ions.

Workflow for Comparing Buffer Effects on Metalloenzyme Activity start Start: Prepare stock solutions of buffers (MES, PIPES, HEPES, etc.) prepare_reactions Prepare reaction mixtures for each buffer with metal cofactor start->prepare_reactions enzyme_substrate Prepare enzyme and substrate solutions prepare_reactions->enzyme_substrate initiate_reaction Initiate reactions by adding enzyme and substrate enzyme_substrate->initiate_reaction monitor_activity Monitor enzyme activity over time (e.g., spectrophotometry) initiate_reaction->monitor_activity calculate_velocity Calculate initial reaction velocities for each buffer monitor_activity->calculate_velocity compare_results Compare velocities to determine the optimal buffer calculate_velocity->compare_results end End: Optimal buffer identified compare_results->end

Caption: A generalized workflow for the experimental comparison of different buffers on metalloenzyme activity.

Conceptual Diagram of Buffer-Metal Ion Interaction cluster_mes MES Buffer cluster_phosphate Phosphate Buffer MES MES Mg Mg²⁺ MES->Mg Weak Interaction Ca Ca²⁺ MES->Ca Weak Interaction Fe Fe³⁺ MES->Fe Strong Interaction Phosphate PO₄³⁻ Ca_p Ca²⁺ Phosphate->Ca_p Strong Interaction (Precipitation)

Caption: A conceptual illustration of the varying interaction strengths between different buffers and metal ions.

Conclusion

This compound is a valuable tool for researchers working with metal ions due to its generally low binding affinity for many common divalent cations. However, its suitability is not absolute and must be considered in the context of the specific metal ion being studied. For ions like Mg²⁺, Ca²⁺, and Cu²⁺ (at pH 6.0), MES is an excellent choice. For others, such as Fe³⁺, alternative buffers like PIPES or MOPS should be considered. By consulting the available data, performing experimental validations when necessary, and making informed choices, researchers can minimize buffer-related artifacts and ensure the integrity of their experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this. This guide provides essential, step-by-step procedures for the safe disposal of MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate), ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle MES hydrate with appropriate care. This substance may cause eye, skin, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Use compatible protective gloves.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.[4]

In Case of Accidental Release or Spills:

  • Avoid generating dust.[1][5]

  • For minor spills, immediately sweep up the material and place it into a suitable, labeled container for disposal.[1][5]

  • Ensure adequate ventilation in the area of the spill.[1]

  • Prevent the spilled material from entering drains or waterways.[4][5]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations.[4] It is imperative to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's environmental health and safety (EHS) office.[6]

  • Waste Identification and Classification: While this compound is not listed as a hazardous waste under SARA Title III, it is considered a chemical waste.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3]

  • Containerization:

    • Place this compound waste in a clearly labeled, sealed container.[5] The container must be compatible with the chemical and in good condition, with a secure, leak-proof closure.[7]

    • Do not use food containers for storing hazardous waste.[8]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-(N-morpholino)ethanesulfonic acid hydrate."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9] This area must be at or near the point of generation.[9]

    • Ensure that incompatible wastes are segregated. This compound is incompatible with strong oxidizing agents and strong bases.[3][10]

    • Keep the waste container closed at all times, except when adding waste.[6][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the chemical waste.[9]

    • Do not dispose of this compound down the drain or in regular trash.[6][11] Evaporation is not an acceptable method of disposal.[6]

Quantitative Data Summary

PropertyValue/InformationSource
Chemical FormulaC₆H₁₃NO₄S · xH₂O[4]
Molecular Weight195.24 g/mol (anhydrous basis)[4]
IncompatibilitiesStrong oxidizing agents, Strong bases[3][10]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)[3][10]

This compound Disposal Workflow

G A Waste Generation (this compound) B Wear Appropriate PPE A->B C Place in Labeled, Sealed Container B->C D Is Container in Satellite Accumulation Area (SAA)? C->D E Move to Designated SAA D->E No F Store Away from Incompatibles (Strong Oxidizers/Bases) D->F Yes E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Approved Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate), a commonly used buffer in biological and biochemical research.[1][2][3][4] Adherence to these procedures will minimize risks and ensure safe operational conduct and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

MES hydrate is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[5][6] It is also harmful if swallowed.[5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard Compliance
Eye Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]
Hand Protection Appropriate protective gloves (e.g., Nitrile rubber).European Standard EN 374.[8]
Skin and Body Lab coat or other appropriate protective clothing to prevent skin exposure.Long-sleeved clothing is recommended.[5][8]
Respiratory Type N95 (US) or Type P1 (EN 143) dust masks are recommended where dust is generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Procedure

  • Ventilation: Always handle this compound in a well-ventilated area.[5][9][10] The use of a local exhaust ventilation system is preferred to control emissions at the source.[5]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[9] If dust is formed, use appropriate respiratory protection.

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[8][9] Do not eat, drink, or smoke in the handling area.[8][10]

  • Container Management: Keep the container tightly closed when not in use.[5][8][9] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8][9]

  • Spill Management: In case of a spill, clean it up in a manner that does not disperse dust into the air.[5] Moisten the spilled material with water to reduce airborne dust.[5] Use non-sparking tools and place the spilled material in a closed container for disposal.[5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek medical attention if irritation develops.[5]
Skin Contact Wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] Get medical aid if irritation develops or persists.[5][9]
Ingestion If the victim is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5][9] Seek medical attention.[5]
Inhalation Remove the person to fresh air.[5][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek medical attention.[5][9]
Disposal Plan

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.[5] Do not allow the chemical to enter drains.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Visual Guidance for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following diagrams provide a visual workflow for general handling and PPE selection.

MES_Hydrate_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Check_Ventilation Ensure Proper Ventilation Select_PPE->Check_Ventilation Weigh_Handle Weigh & Handle this compound (Minimize Dust) Check_Ventilation->Weigh_Handle Avoid_Contact Avoid Contact with Skin, Eyes, & Clothing Weigh_Handle->Avoid_Contact No_Food_Drink No Eating, Drinking, or Smoking Avoid_Contact->No_Food_Drink Close_Container Tightly Close Container No_Food_Drink->Close_Container Clean_Area Clean Work Area Close_Container->Clean_Area Wash_Hands Wash Hands Thoroughly Clean_Area->Wash_Hands Dispose_Waste Dispose of Waste Properly Wash_Hands->Dispose_Waste

Caption: A workflow diagram outlining the key steps for the safe handling of this compound from preparation to post-handling procedures.

MES_Hydrate_PPE_Decision_Tree PPE Selection Decision Tree for this compound Start Handling this compound? Base_PPE Required PPE: - Safety Goggles - Protective Gloves - Lab Coat Start->Base_PPE Dust_Generated Is Dust Generation Likely? Respiratory_Protection Additional PPE: - N95/P1 Dust Mask Dust_Generated->Respiratory_Protection Yes Final_PPE_No Standard PPE Required: - Goggles, Gloves, Coat Dust_Generated->Final_PPE_No No Base_PPE->Dust_Generated Final_PPE_Yes Full PPE Required: - Goggles, Gloves, Coat - Respiratory Protection Respiratory_Protection->Final_PPE_Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MES hydrate
Reactant of Route 2
Reactant of Route 2
MES hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.